Phenylalanyl-glycyl-leucyl-methioninamide
Description
Properties
CAS No. |
51165-03-8 |
|---|---|
Molecular Formula |
C22H35N5O4S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C22H35N5O4S/c1-14(2)11-18(22(31)27-17(20(24)29)9-10-32-3)26-19(28)13-25-21(30)16(23)12-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,23H2,1-3H3,(H2,24,29)(H,25,30)(H,26,28)(H,27,31)/t16-,17-,18-/m0/s1 |
InChI Key |
JIJRURCWBONLPN-BZSNNMDCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Phenylalanyl-glycyl-leucyl-methioninamide
[1][2][3]
Executive Summary
Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH₂), commonly designated as Substance P (8-11) , is the C-terminal tetrapeptide amide fragment of the neuropeptide Substance P (SP).[1][2] While the full-length undecapeptide (SP 1-11) is the primary endogenous ligand for the Neurokinin-1 receptor (NK-1R), the FGLM-NH₂ fragment retains significant biological activity and serves as a critical minimal pharmacophore for receptor activation.[1][2]
This guide details the physicochemical properties, synthesis protocols, and biological mechanisms of FGLM-NH₂.[2] Particular focus is given to its application in corneal epithelial wound healing , where it exhibits a synergistic effect with Insulin-like Growth Factor-1 (IGF-1) via the activation of Akt signaling pathways.[1][2]
Chemical Identity & Physicochemical Properties[1][2][4][5]
FGLM-NH₂ is a hydrophobic tetrapeptide amide.[1][2] Its C-terminal amidation is a post-translational modification essential for its biological stability and receptor binding affinity.[1][2]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | L-Phenylalanyl-glycyl-L-leucyl-L-methioninamide |
| Common Name | FGLM-NH₂; Substance P (8-11) |
| Sequence | Phe-Gly-Leu-Met-NH₂ |
| CAS Number | 51165-03-8 |
| PubChem CID | 3084967 (related fragment records) |
Physicochemical Constants
| Parameter | Value | Notes |
| Molecular Formula | C₂₂H₃₅N₅O₄S | Calculated based on residue composition.[1][2] |
| Molecular Weight | 465.61 g/mol | Monoisotopic mass.[2] |
| Solubility | Water (≥ 1 mg/mL) | May require 0.1% Acetic Acid or DMSO for stock solutions >5 mM.[2] |
| pKa | ~9.0 (N-terminal amine) | C-terminus is amidated (non-ionizable).[1][2] |
| Appearance | White lyophilized powder | Hygroscopic; store desiccated at -20°C. |
Structural Visualization
The following diagram illustrates the peptide connectivity from N-terminus to C-terminus.[1][2]
Biological Mechanism & Applications[1][2]
Neurokinin-1 Receptor (NK-1R) Agonism
FGLM-NH₂ acts as an agonist for the NK-1 Receptor , a G-protein coupled receptor (GPCR).[1][2] Although it lacks the N-terminal segment of Substance P (which modulates potency and metabolic stability), the C-terminal sequence -Phe-Gly-Leu-Met-NH₂ contains the essential residues for receptor binding and activation.[1][2]
-
Mechanism: Binding induces a conformational change in NK-1R, triggering Gq protein coupling.[1][2]
-
Downstream Effect: Hydrolysis of PIP2 into IP3 and DAG, leading to intracellular calcium mobilization.[2]
Synergistic Wound Healing Pathway
Research highlights FGLM-NH₂ as a therapeutic agent for neurotrophic keratopathy (corneal healing defects).[1][2] It functions synergistically with IGF-1 (or its C-terminal peptide SSSR).[1][2]
-
Pathway: FGLM-NH₂ activates NK-1R, which transactivates the EGFR or directly stimulates PI3K/Akt pathways.[1][2]
-
Outcome: Enhanced epithelial cell migration and proliferation, faster wound closure, and restoration of corneal barrier function.
Synthesis & Purification Protocol
The synthesis of FGLM-NH₂ is best achieved via Fmoc Solid-Phase Peptide Synthesis (SPPS) .[1][2] The C-terminal amide requires the use of Rink Amide resin.[2]
Reagents & Materials
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[2]
-
Amino Acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH.[1][2]
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.[2]
-
Deprotection: 20% Piperidine in DMF.[2]
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[2]
Step-by-Step Protocol
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Coupling Cycle (Repeat for Met, Leu, Gly, Phe):
-
Final Cleavage:
-
Purification:
Experimental Protocols for Validation
Stability Assay (Met Oxidation)
Methionine is susceptible to oxidation.[2] Purity must be validated before biological assays.[2]
-
Preparation: Dissolve FGLM-NH₂ (1 mM) in PBS (pH 7.4).
-
Stress Condition: Incubate with 0.1% H₂O₂ for 30 min (Positive Control for oxidation).
-
Analysis: Inject onto HPLC-MS.
-
Acceptance: Sample is valid if oxidized species < 2%.
In Vitro Corneal Migration Assay[2]
-
Cell Line: SV40-immortalized human corneal epithelial cells (HCEC).[1][2]
-
Wounding: Create a scratch defect in a confluent monolayer.[2]
-
Treatment:
-
Measurement: Image at 0h and 24h. Calculate % wound closure.
-
Expected Result: Group D should show statistically significant acceleration compared to A, B, or C alone.
References
-
Nakamura, M., et al. (2003).[2][3] "Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1." Diabetologia. Link
-
Yanai, R., et al. (2020).[2] "Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy." Investigative Ophthalmology & Visual Science. Link
-
PubChem. "Substance P (8-11) - Compound Summary."[1][2] National Library of Medicine.[2] Link[1][2]
-
ChemicalBook. "Substance P (8-11) CAS 51165-03-8 Data." Link
The Pharmacological Role of FGLM-NH2 as a C-Terminal Fragment of Substance P: Mechanisms, Synergy, and Therapeutic Applications
Executive Summary: The Evolution from Substance P to FGLM-NH2
Substance P (SP) is an 11-amino-acid neuropeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) released predominantly by sensory nerve fibers. It plays a dual role in vivo: mediating nociceptive transmission/neurogenic inflammation and promoting tissue regeneration . However, the therapeutic utility of full-length SP is severely limited by its rapid degradation by endogenous peptidases (e.g., enkephalinase) and its propensity to trigger severe inflammation via its N-terminal domain .
Through structural activity relationship (SAR) studies, the C-terminal tetrapeptide FGLM-NH2 (SP8-11) was identified as the minimal essential sequence required to bind the Neurokinin-1 Receptor (NK1R) and elicit an agonist response 1. By isolating this fragment, drug developers can harness the regenerative capabilities of SP while bypassing the inflammatory cascade, offering a highly targeted approach for treating neurotrophic keratopathy (NK) and diabetic corneal defects 2.
Mechanistic Pathways: NK1R Activation and Synergistic Sensitization
FGLM-NH2 functions as a potent agonist for NK1R, a Gq-coupled G-protein coupled receptor (GPCR) 3. Interestingly, FGLM-NH2 alone does not directly stimulate cellular migration. Instead, it acts as a critical sensitizer.
When FGLM-NH2 binds to NK1R, it activates Phospholipase C (PLC), which cleaves PIP2 into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which subsequently activates Ca2+/calmodulin-dependent protein kinase II (CaM-PK II) and Protein Kinase C (PKC) 4. This cascade upregulates Akt signaling, fundamentally shifting the dose-response curve of the cell to Insulin-like Growth Factor-1 (IGF-1) or its C-domain derivative, SSSR 3. Without FGLM-NH2, physiological levels of IGF-1 are insufficient to close chronic wounds; together, they exhibit profound synergy 1.
FGLM-NH2 mediated NK1R signaling pathway driving cellular migration.
Quantitative Pharmacological and Clinical Data
The translation of FGLM-NH2 from bench to bedside has yielded robust clinical metrics, particularly in ophthalmology. Normal human tears contain a baseline Substance P concentration of approximately 306 pg/mL, which is continuously cleaved into active metabolites like SP8-11 to maintain corneal homeostasis 5. In disease states like diabetes or neurotrophic keratopathy, this innervation and subsequent peptide release are compromised 6.
Table 1: Pharmacological and Clinical Metrics of FGLM-NH2
| Parameter | Value / Observation | Clinical Context |
| Endogenous SP in Tears | ~306.0 ± 96.5 pg/mL | Baseline for normal corneal homeostasis 5 |
| Minimal Active Sequence | SP(8-11): Phe-Gly-Leu-Met-NH2 | Retains NK1R binding; lacks N-terminal inflammatory domain 1 |
| Therapeutic Dosing | 1 mg/mL FGLM-NH2 + 10 µg/mL SSSR | Applied 4x daily for persistent epithelial defects 7 |
| Clinical Efficacy (PCED) | 73% complete resurfacing within 28 days | Neurotrophic keratopathy patients 7 |
| SPK Prevention | Significant reduction in SPK scores by Day 2 | Post-cataract surgery in diabetic patients 8 |
Experimental Methodologies and Validation Protocols
To ensure rigorous validation of FGLM-NH2 efficacy and mechanism of action, the following self-validating protocols are standard in preclinical development.
Step-by-step workflow for the in vitro corneal epithelial migration assay.
Protocol 1: In Vitro Corneal Epithelial Migration Assay (Organ Culture System)
Causality: Standard 2D scratch assays fail to replicate the complex epithelial-stromal interactions and basement membrane biology of the eye. An ex vivo organ culture system preserves the native tissue architecture, ensuring that the measured migration is physiologically relevant 4.
-
Step 1: Tissue Excision. Isolate rabbit corneas, intentionally leaving a 2-mm scleral rim. Rationale: This preserves the limbal stem cell niche and maintains the native mechanical tension of the cornea, preventing artifactual tissue retraction.
-
Step 2: Wound Creation. Excise a 5-mm diameter epithelial block from the central cornea using a trephine, leaving the underlying basal lamina intact.
-
Step 3: Treatment Application. Submerge the explant in serum-free TC-199 medium. Add FGLM-NH2 (20 µM) and SSSR (10 ng/mL). Rationale: Serum is excluded because it contains undefined growth factors that would mask the specific synergistic effects of the peptides.
-
Step 4: Incubation. Cultivate for 24–48 hours at 37°C in a 5% CO2 humidified incubator.
-
Step 5: Quantification. Fix the tissue in 4% paraformaldehyde, stain with hematoxylin or fluorescein, and microscopically measure the linear distance of the migrating epithelial sheet from the original wound margin.
Protocol 2: Intracellular Calcium Mobilization Assay (NK1R Activation Validation)
Causality: Because NK1R is a Gq-coupled receptor, true agonism by FGLM-NH2 must trigger a rapid, transient release of intracellular Ca2+. This assay is critical for validating the biological activity of synthesized peptide batches before in vivo use.
-
Step 1: Cell Preparation. Seed NK1R-expressing cells (e.g., transfected HEK293 cells) in 96-well black, clear-bottom microplates to 80% confluence.
-
Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM (a fluorescent calcium indicator) for 45 minutes at 37°C. Rationale: Fluo-4 AM provides an exceptionally high signal-to-noise ratio, which is essential for capturing the rapid, transient calcium spikes characteristic of GPCR activation.
-
Step 3: Baseline Measurement. Record basal fluorescence (Excitation 488 nm / Emission 520 nm) for 10 seconds using a microplate reader with fluidic injection capabilities.
-
Step 4: Peptide Injection. Automatically inject FGLM-NH2 at a dose-response range (1 nM to 100 µM).
-
Step 5: Validation via Antagonism. In parallel wells, pre-incubate cells with 10 µM L-733,060 (a highly specific NK1R antagonist) for 30 minutes prior to FGLM-NH2 injection 3. Rationale: Complete ablation of the calcium signal in the presence of L-733,060 proves that the observed response is strictly mediated by NK1R and not an off-target effect, making the protocol a self-validating system.
Conclusion
The truncation of Substance P to its C-terminal tetrapeptide, FGLM-NH2, represents a triumph of rational drug design. By isolating the NK1R-binding domain, researchers have unlocked a potent, stable therapeutic agent capable of sensitizing tissues to endogenous growth factors. When combined with IGF-1 derivatives like SSSR, FGLM-NH2 provides a self-validating, highly effective strategy for resolving persistent epithelial defects and advancing regenerative medicine.
References
- Source: mdpi.
- Source: diabetesjournals.
- Source: nih.
- Source: arvojournals.
- Source: nih.
- **OPEN CLINICAL STUDY OF EYE-DROPS CONTAINING TETRAPEPTIDES DERIVED FROM SUBSTANCE P AND INSULIN-LIKE GROWTH FACTOR-1 FOR TREATMENT OF PERSISTENT EPITHELIAL DEFECTS ASSOCI
Sources
- 1. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. ovid.com [ovid.com]
- 8. Efficacy of substance P and insulin-like growth factor-1 peptides for preventing postsurgical superficial punctate keratopathy in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity and Therapeutic Potential of Phe-Gly-Leu-Met-NH2 (FGLM-NH2) in Mammalian Tissues
[1][2]
Executive Summary
Phe-Gly-Leu-Met-NH2 (FGLM-NH2) , also known as Substance P (8-11), represents the conserved C-terminal hydrophobic motif of the mammalian tachykinin family.[1][2] While historically viewed merely as a degradation product or a weak agonist compared to the full-length Substance P (SP) undecapeptide, advanced tissue-specific assays have revealed its critical role as a minimal recognition unit for the Neurokinin-1 receptor (NK1R).[1][2]
This guide focuses on the peptide's distinct biological utility, specifically its synergistic capability with Insulin-like Growth Factor-1 (IGF-1) to drive corneal epithelial wound healing—a mechanism that bypasses the lower potency limitations observed in classic smooth muscle assays.[1][2]
Structural & Pharmacological Context[3][4][5][6][7]
The "Message" Domain
In the "Address-Message" concept of neuropeptide pharmacology, FGLM-NH2 constitutes the "Message" domain of Substance P.
-
N-Terminus (SP 1-7): Responsible for metabolic stability and specific receptor subtype selectivity (The "Address").[1][2]
-
C-Terminus (SP 8-11 / FGLM-NH2): Responsible for receptor activation and signal transduction.[1][2]
The C-terminal amidation (-NH2) is obligate for biological activity; the free acid form (Phe-Gly-Leu-Met-OH) is virtually inactive in mammalian tissues, highlighting the necessity of the amide cap for receptor pocket occupancy.[1][2]
Receptor Selectivity and Potency
FGLM-NH2 acts as an agonist at the NK1 Receptor (NK1R) , a Gq-coupled GPCR.[1][2] However, its potency varies drastically by tissue type due to the lack of the N-terminal "Address" sequence which facilitates initial receptor docking.
| Tissue / Assay | Activity Profile | Relative Potency (vs. SP) |
| Guinea Pig Ileum | Smooth Muscle Contraction | Low (~0.5 - 1.0%) |
| Vascular Endothelium | Vasodilation (NO-mediated) | Weak / Partial Agonist |
| Corneal Epithelium | Cell Migration (w/ IGF-1) | High (Synergistic) |
| Dorsal Horn Neurons | Depolarization | Moderate |
Core Biological Mechanism: The IGF-1 Synergy
The most significant application of FGLM-NH2 lies in neurotrophic keratopathy and epithelial repair.[1] Research demonstrates that while FGLM-NH2 alone elicits a weak migratory response in corneal epithelial cells, its combination with IGF-1 triggers a massive upregulation of integrins, facilitating rapid wound closure.[1][2][3]
Mechanism of Action
-
Dual Receptor Activation: FGLM-NH2 binds NK1R, while IGF-1 binds IGF-1R.[1][2]
-
Crosstalk: The simultaneous signaling triggers the phosphorylation of Akt (Protein Kinase B) and the activation of MAPK pathways.
-
Integrin Upregulation: The signal convergence leads to the specific upregulation of
integrins (Fibronectin receptors). -
Functional Outcome: Enhanced attachment of epithelial cells to the fibronectin matrix and accelerated migration across the wound bed.
Visualization of Signaling Pathways
The following diagram illustrates the divergent signaling of FGLM-NH2: the classic Gq-coupled pathway (calcium mobilization) versus the synergistic epithelial repair pathway involving IGF-1.[1][2]
Caption: Dual signaling pathways of FGLM-NH2 showing the classic Gq-calcium axis and the critical PI3K/Akt crosstalk with IGF-1R driving integrin expression.[1][2]
Experimental Protocol: Corneal Epithelial Migration Assay
This protocol validates the biological activity of FGLM-NH2 in a controlled in vitro setting.[1] It is designed to demonstrate the peptide's synergy with IGF-1, as FGLM-NH2 alone may show negligible effects in this specific assay.[1][2]
Reagents & Preparation
-
Peptide Stock: Dissolve FGLM-NH2 (purity >98%) in sterile PBS to 1 mM. Store at -20°C.
-
Culture Medium: TC-199 medium supplemented with 0.1% BSA (serum-free to isolate peptide effects).[1][2]
-
Tissue: New Zealand White rabbit corneal blocks (2x4 mm).[2]
Step-by-Step Workflow
-
Tissue Isolation:
-
Culture Setup:
-
Treatment Groups (Self-Validating Design):
-
Incubation & Measurement:
Expected Results (Validation Criteria)
-
Group A: Minimal migration (< 0.5 mm).[2]
-
Group B (FGLM): Slight increase, often statistically insignificant vs Control.[2]
-
Group D (Combo): Significant, non-additive increase in migration length (Synergy > Sum of B + C).[2] If Group D does not exceed Group C significantly, the assay conditions (likely integrin engagement) have failed.[2]
Synthesis & Stability Considerations
Enzymatic Degradation
FGLM-NH2 is a substrate for Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP / Enkephalinase) .[1][2]
Practical Implication: In in vivo studies, the co-administration of a peptidase inhibitor (e.g., Thiorphan or Captopril) is often required to maintain therapeutic concentrations of FGLM-NH2, unless the peptide is chemically modified (e.g., N-methylation or replacement of Gly with Sarcosine) to enhance stability.[2]
Solubility
-
Hydrophobicity: The sequence is highly hydrophobic (Phe, Leu, Met).[2]
-
Solvent: Dissolve initially in a small volume of DMSO or Acetonitrile before diluting in aqueous buffer. Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.
References
-
Nakamura, M., et al. (1999).[2] "Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea."[1][2][3][4] British Journal of Pharmacology.
-
Nishida, T., et al. (2007).[2] "Corneal epithelial wound healing and tachykinins." Cornea.[5][6][7]
-
Regoli, D., et al. (1994).[2] "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews.
-
Chikama, T., et al. (1998).[2] "Treatment of neurotrophic keratopathy with substance-P-derived peptide (FGLM) and insulin-like growth factor I."[1][2][8][5] The Lancet.
-
Hallberg, M., & Nyberg, F. (2003).[2] "Substance P 1-7 and its C-terminal fragment Phe-Phe-Gly-Leu-Met-NH2."[1][2] Neuropeptides.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammation and Neuropeptides: The Connection in Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Treatments for Persistent Corneal Epithelial Defects | MDPI [mdpi.com]
- 8. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Physicochemical Profiling of FGLM-NH₂ (Substance P 8-11)
The following guide provides an in-depth physicochemical and analytical profile of the FGLM peptide, specifically focusing on its bioactive amidated form (FGLM-NH₂), also known as Substance P (8-11).
Executive Summary
FGLM (Phenylalanine-Glycine-Leucine-Methionine) is a tetrapeptide most commonly utilized in its C-terminal amidated form, FGLM-NH₂ .[1][2] It represents the C-terminal sequence (residues 8–11) of Substance P , a potent neuropeptide involved in nociception and inflammation.
While the full-length Substance P (11 residues) requires its N-terminus for full potency, the C-terminal FGLM-NH₂ fragment retains significant affinity for the NK1 receptor and has emerged as a therapeutic candidate in corneal wound healing and neurotrophic keratopathy.
For the drug development professional, the critical analytical challenges with FGLM lie not in its sequence complexity, but in its hydrophobicity and the oxidative instability of the Methionine (Met) residue. This guide details the molecular weight (MW) calculations, isoelectric point (pI) nuances, and handling protocols required to maintain scientific integrity.
Molecular Weight Analysis
Accurate molecular weight determination is the primary quality control (QC) metric. Because FGLM contains Methionine, distinguishing between the native peptide and its sulfoxide impurity (+16 Da) is critical.
Theoretical Calculation
The mass must be calculated based on the specific C-terminal modification. The Free Acid form (FGLM-OH) is rarely used biologically but often appears as a hydrolysis impurity. The Amide form (FGLM-NH₂) is the bioactive standard.
Residue Masses (Monoisotopic):
-
Phe (F): 147.0684 Da
-
Gly (G): 57.0215 Da
-
Leu (L): 113.0841 Da
-
Met (M): 131.0405 Da
Formula:
-
FGLM-OH:
-
FGLM-NH₂:
Table 1: Mass Spectrometry Reference Data
| Species | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) | [M+H]⁺ (m/z) |
| FGLM-NH₂ (Target) | C₂₂H₃₅N₅O₄S | 465.2410 | 465.61 | 466.25 |
| FGLM-OH (Acid Impurity) | C₂₂H₃₄N₄O₅S | 466.2250 | 466.59 | 467.23 |
| FGLM-NH₂ (Met-Sulfoxide) | C₂₂H₃₅N₅O₅S | 481.2359 | 481.61 | 482.24 |
Analyst Note: In ESI-MS, the presence of a peak at m/z 482.2 is a definitive indicator of Methionine oxidation. This should be strictly limited (<1-2%) in pharmaceutical-grade preparations.
Isoelectric Point (pI) and Charge State
Understanding the pI of FGLM-NH₂ is counter-intuitive because the C-terminal amidation removes the primary acidic group.
The "Missing" Acid
In a standard peptide (Free Acid), the pI is the pH at which the molecule has a net zero charge. This usually occurs between the pKa of the C-terminal carboxyl (~3.1) and the N-terminal amine (~8.0).
However, FGLM-NH₂ acts as a weak base .
-
C-terminus: Blocked (Amide, non-ionizable).
-
Side Chains: F, G, L, M are neutral.
-
N-terminus: Primary Amine (pKa ≈ 9.2).
pI Determination
Because there are no acidic groups to counterbalance the N-terminal amine, the peptide carries a +1 charge at physiological pH (7.4). It only reaches a net zero charge when the N-terminus is deprotonated.
-
Theoretical pI (FGLM-NH₂): ~9.2 (Essentially the pKa of the N-terminus).
-
Theoretical pI (FGLM-OH): ~5.8 (Average of N-term and C-term pKa).
Implication for Purification: Do not attempt cation exchange chromatography at neutral pH expecting elution; the peptide will bind strongly. For HPLC, use a standard acidic mobile phase (0.1% TFA, pH ~2) to ensure the N-terminus is fully protonated for consistent retention.
Structural & Functional Logic
The following diagram illustrates the structural derivation of FGLM-NH₂ and the critical oxidation pathway that compromises its bioactivity.
Figure 1: Derivation of FGLM-NH₂ from Substance P and the critical Methionine oxidation degradation pathway.
Experimental Protocols
Protocol A: Solubility & Handling
Context: FGLM is hydrophobic (Phe, Leu, Met). It does not dissolve instantly in water. Self-Validating Step: Visual clarity check before filtration.
-
Initial Solubilization: Dissolve the lyophilized powder in a minimal volume of DMSO or 30% Acetonitrile/Water . Do not attempt to dissolve directly in PBS, as hydrophobic aggregation may occur.
-
Dilution: Slowly add the concentrate to your working buffer (e.g., PBS) while vortexing.
-
Oxidation Prevention:
-
Always degas buffers.
-
For long-term storage, overlay the solution with Argon or Nitrogen gas.
-
Why? To prevent the Met
Met-Sulfoxide transition shown in Figure 1.
-
Protocol B: LC-MS Identification & Purity Check
Context: This protocol separates the active peptide from the +16 Da oxidized impurity.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Note: FGLM is hydrophobic and will elute later than hydrophilic contaminants.
-
-
Detection: ESI-MS in Positive Mode.
-
Pass Criteria: Main peak at 466.25 m/z .
-
Fail Criteria: Significant peak at 482.24 m/z (>5% area).
-
Protocol C: pI Validation (Capillary Zone Electrophoresis)
Context: Traditional IEF is difficult for basic, short peptides. CZE is preferred.
-
Buffer: Phosphate buffer, pH 2.5.
-
Mechanism: At pH 2.5, FGLM-NH₂ is fully protonated (+1). It will migrate towards the cathode.
-
Calculation: Electrophoretic mobility (
) is measured relative to a neutral marker (e.g., mesityl oxide). -
Validation: If the peptide does not migrate as a cation, hydrolysis to the free acid (FGLM-OH, pI ~5.8) may have occurred.
References
-
Nishida, T., et al. (1996). "Synergistic effects of substance P and insulin-like growth factor-1 on corneal epithelial migration."[2][3][4] Journal of Cellular Physiology. Link
-
Nakamura, M., et al. (2003). "Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1." Diabetologia. Link
-
Bachem. "Peptide Calculator & Physicochemical Properties." Bachem Technical Guides. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9832408 (FGLM-amide)." PubChem. Link
-
Reid, G.E., et al. (2011). "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways." BioProcess International. Link
Sources
- 1. Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P- and Insulin-like Growth Factor 1-derived Tetrapeptides for Neurotrophic Keratopathy Related to Leprosy: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC [pmc.ncbi.nlm.nih.gov]
Tachykinin Receptor Binding Affinity & Signaling Bias of Substance P (8-11)
Executive Summary
Substance P (8-11) (Sequence: Phe-Gly-Leu-Met-NH₂) represents the minimal C-terminal fragment of the undecapeptide Substance P (SP) required to elicit a biological response at the Neurokinin-1 (NK1) receptor.[1] While full-length SP (1-11) exhibits sub-nanomolar binding affinity (
This guide analyzes the structure-activity relationship (SAR) of SP(8-11), quantifying its receptor selectivity and detailing the "Address-Message" dissociation that characterizes its interaction with the NK1 receptor. It further provides a validated radioligand binding protocol designed to mitigate the rapid enzymatic degradation inherent to C-terminal tachykinin fragments.
Molecular Architecture & SAR
The pharmacological divergence between SP(1-11) and SP(8-11) is rooted in the "Address and Message" hypothesis of neuropeptide action.
-
The Address (N-Terminus, residues 1-7): Responsible for high-affinity receptor recognition and protection against metabolic degradation.
-
The Message (C-Terminus, residues 8-11): The functional core responsible for receptor activation (transduction).
Structural Criticality of SP(8-11)
The tetrapeptide Phe-Gly-Leu-Met-NH₂ contains the essential motifs for NK1 activation.
| Residue | Position | Function |
| Phe | 8 | Hydrophobic Anchor: Interacts with the hydrophobic pocket formed by transmembrane (TM) helices of the NK1 receptor. Essential for ligand docking. |
| Gly | 9 | Conformational Flexibility: Allows the peptide to adopt the necessary |
| Leu | 10 | Hydrophobic Interaction: Stabilizes the C-terminal fit. Substitution here drastically alters receptor subtype selectivity (e.g., to NK2). |
| Met-NH₂ | 11 | Receptor Activation: The C-terminal amide is obligatory. Deamidation to the free acid (Met-OH) results in a complete loss of biological activity ( |
Receptor Binding Dynamics & Selectivity
Binding Affinity Data
SP(8-11) exhibits a lower binding affinity compared to the parent peptide because it lacks the N-terminal "address" residues (Arg-Pro-Lys...) that stabilize the initial ligand-receptor complex. However, it retains selectivity for NK1 over NK2 and NK3.
Table 1: Comparative Binding Affinities (Human Receptors)
| Ligand | NK1 Affinity ( | NK2 Affinity | NK3 Affinity | Primary Signaling Outcome |
| Substance P (1-11) | 0.1 – 0.5 nM | > 500 nM | > 10,000 nM | Full Agonist ( |
| Substance P (8-11) | 150 – 500 nM * | > 10,000 nM | > 10,000 nM | Biased Agonist (Predominantly |
| Substance P (Free Acid) | > 10,000 nM | Inactive | Inactive | Inactive |
*Note: Affinity values for SP(8-11) vary by tissue preparation due to differential peptidase activity. In the presence of robust peptidase inhibition, affinity is measurable in the high nanomolar range.
Biased Signaling: The "Septide" Phenomenon
Research indicates that C-terminal fragments like SP(8-11) induce biased signaling . While full-length SP robustly activates both the
This suggests that the N-terminus of SP is required to stabilize the specific receptor conformation necessary for
Figure 1: Biased signaling model. SP(8-11) preferentially activates the Gq-coupled pathway (Calcium release) while showing diminished efficacy for the Gs-coupled (cAMP) pathway compared to the parent peptide.
Experimental Framework: Radioligand Binding Assay
Due to the low affinity and high metabolic instability of SP(8-11), standard binding protocols must be modified. The following protocol ensures self-validation by controlling for enzymatic degradation.
Protocol: Competition Binding Assay (hNK1-CHO Membranes)
Materials:
-
Receptor Source: CHO cells stably expressing human NK1 recombinant receptor.
-
Radioligand:
-Substance P (Specific Activity: ~135 Ci/mmol) or -Bolton-Hunter-SP. -
Competitor: Substance P (8-11) (dissolved in DMSO, final assay concentration <0.1% DMSO).
-
Assay Buffer (Critical): 50 mM Tris-HCl (pH 7.4), 3 mM
, 0.02% BSA. -
Enzyme Inhibitor Cocktail (Mandatory):
-
Chymostatin (10
g/mL) -
Leupeptin (4
g/mL) -
Bacitracin (40
g/mL) -
Phosphoramidon (1
M) – Crucial to inhibit Neutral Endopeptidase (NEP).
-
Workflow:
-
Membrane Prep: Homogenize hNK1-CHO cells in ice-cold buffer. Centrifuge at 48,000
for 20 min. Resuspend pellet in Assay Buffer. -
Incubation:
-
In 96-well plates, add 50
L membrane suspension. -
Add 50
L -SP (Final conc: 0.5 nM). -
Add 50
L Competitor (SP 8-11) in serial dilutions ( M to M). -
NSB Control: Define non-specific binding using 10
M unlabeled full-length SP (1-11).
-
-
Equilibrium: Incubate for 60 minutes at 4°C .
-
Note: Do not incubate at 25°C or 37°C for SP(8-11) assays. Even with inhibitors, the fragment is highly liable to degradation at physiological temperatures, which will artificially inflate the apparent
.
-
-
Harvest: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.
-
Quantification: Liquid scintillation counting.
Figure 2: Step-by-step radioligand competition binding workflow optimized for labile peptide fragments.
Metabolic Stability & Degradation
Researchers must account for the rapid half-life of SP(8-11). In vivo, Substance P is degraded primarily by:
-
Neutral Endopeptidase (NEP / CD10): Cleaves at Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10.
-
Angiotensin Converting Enzyme (ACE): Cleaves at Phe8-Gly9 and Gly9-Leu10.
SP(8-11) is a substrate for both.[2] Consequently, in functional bioassays (e.g., ileum contraction), the apparent potency of SP(8-11) can be increased by orders of magnitude if NEP/ACE inhibitors are added, confirming that its low affinity is compounded by rapid hydrolysis.
References
-
Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599.
-
Cascieri, M. A., et al. (1992). "Mutational analysis of the binding of substance P to the human neurokinin-1 receptor." Journal of Biological Chemistry, 267, 2338-2342.
-
Steinhoff, M. S., et al. (2014). "Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease." Physiological Reviews, 94(1), 265-301.
-
Guard, S., & Watson, S. P. (1991). "Tachykinin receptor types: Classification and membrane signaling mechanisms." Neurochemistry International, 18(2), 149-165.
-
Hall, J.M., et al. (2003). "Substance P metabolites and the 'septide-sensitive' receptor." Neuropeptides, 37(6), 336-345.
Sources
Physiological Effects of FGLM-NH2 on Smooth Muscle Contraction: A Mechanistic and Methodological Guide
Executive Summary: The Pharmacophore of Tachykinins
FGLM-NH2 (Phe-Gly-Leu-Met-NH2) is the highly conserved C-terminal tetrapeptide sequence of Substance P (SP) and other mammalian tachykinins[1]. While the N-terminal sequence of Substance P governs receptor subtype selectivity and metabolic stability, the C-terminal FGLM-NH2 motif serves as the essential pharmacophore responsible for receptor binding and activation[2]. As a potent agonist primarily targeting the Neurokinin-1 Receptor (NK1R), FGLM-NH2 initiates a cascade of intracellular events that culminate in profound physiological responses, most notably the contraction of smooth muscle tissues across the gastrointestinal, ocular, and vascular systems[3].
This whitepaper provides an in-depth technical analysis of FGLM-NH2's mechanism of action on smooth muscle, translating receptor pharmacology into actionable, self-validating experimental workflows for drug development professionals and research scientists.
Mechanistic Framework: NK1R Activation and Excitation-Contraction Coupling
The physiological effects of FGLM-NH2 on smooth muscle are mediated through its interaction with NK1R, a classical G-protein-coupled receptor (GPCR)[2]. The causality of contraction relies on a highly orchestrated signal transduction pathway:
-
Receptor Ligation: FGLM-NH2 binds to the extracellular loops and transmembrane domains of NK1R, inducing a conformational shift[4].
-
Gq-Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the
alpha subunit, exchanging GDP for GTP. -
Phospholipase C (PLC) Activation: The active
-GTP complex stimulates PLC- , which hydrolyzes membrane phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[4]. -
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering a rapid efflux of sequestered
into the intracellular space[5]. -
Myosin Light Chain Kinase (MLCK) Activation: The surge in cytosolic calcium allows
to bind calmodulin. The -calmodulin complex activates MLCK, which phosphorylates the regulatory light chain of myosin, facilitating cross-bridge cycling with actin and resulting in smooth muscle contraction.
Diagram 1: FGLM-NH2 mediated NK1R signal transduction leading to smooth muscle contraction.
Quantitative Pharmacodynamics
FGLM-NH2 exhibits dose-dependent contractile effects across various smooth muscle beds. The iris sphincter muscle, for example, is subject to robust miosis upon tachykinin exposure, a response that can be specifically attenuated by NK1R antagonists like CP-96,345 or L-733,060[3].
To contextualize the potency of FGLM-NH2, the following table summarizes representative quantitative pharmacodynamic parameters observed in classical smooth muscle assays.
Table 1: Pharmacodynamic Profile of FGLM-NH2 and Substance P in Smooth Muscle
| Peptide / Compound | Target Tissue | Receptor Subtype | Binding Affinity ( | Contractile Potency ( |
| Substance P (Full) | Guinea Pig Ileum | NK1R | ~0.5 - 1.2 nM | ~1.5 nM |
| FGLM-NH2 | Guinea Pig Ileum | NK1R / NK2R | ~10 - 50 nM | ~25 nM |
| Substance P (Full) | Rabbit Iris Sphincter | NK1R | ~4.0 nM | ~8.0 nM |
| L-733,060 (Antagonist) | General Smooth Muscle | NK1R | 0.8 nM | N/A (Inhibitory) |
Note: While FGLM-NH2 has a slightly lower binding affinity than the full-length Substance P undecapeptide due to the absence of the N-terminal stabilizing sequence, it retains full intrinsic efficacy (
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. A simple contraction assay is insufficient; the system must prove that the observed contraction is specifically mediated by the FGLM-NH2/NK1R axis and not an artifact of tissue handling or off-target depolarization.
Protocol 1: Ex Vivo Isometric Contraction Assay (Guinea Pig Ileum)
The guinea pig ileum is the gold-standard bioassay for tachykinin activity due to its high density of NK1 and NK2 receptors.
Causality & Rationale:
-
Tyrode’s Solution: Used because its ionic composition mimics the extracellular fluid of the gastrointestinal tract, maintaining resting membrane potential.
-
1g Resting Tension: Applied to stretch the smooth muscle to its optimal length (
), maximizing the overlap of actin and myosin filaments for peak isometric force generation. -
L-733,060 Pretreatment: Acts as the internal validation control. If FGLM-NH2 induces contraction via off-target mechanisms, L-733,060 will fail to block it. Complete blockade confirms NK1R specificity[4].
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize the subject and rapidly excise a 2 cm segment of the terminal ileum. Flush the lumen with warm, oxygenated (95%
/ 5% ) Tyrode's solution to remove debris and prevent mucosal degradation. -
Organ Bath Setup: Mount the tissue vertically in a 10 mL water-jacketed organ bath maintained at 37°C. Anchor the lower end to a fixed hook and the upper end to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh Tyrode's solution every 15 minutes to remove endogenous neurotransmitters released during dissection.
-
Viability Check (Self-Validation Step 1): Administer 60 mM KCl. The high extracellular potassium depolarizes the membrane, opening voltage-gated calcium channels to induce a maximal contraction. Wash until baseline is restored. This proves the muscle machinery is functional.
-
Dose-Response Curve: Add FGLM-NH2 cumulatively (from
M to M). Record the peak isometric tension for each dose. -
Antagonist Validation (Self-Validation Step 2): Wash the tissue and allow a 30-minute recovery. Pre-incubate with 10 nM L-733,060 (NK1R antagonist) for 15 minutes. Repeat the FGLM-NH2 dose-response curve. A rightward shift in the
confirms receptor-specific activity.
Diagram 2: Self-validating experimental workflow for ex vivo smooth muscle contraction.
Protocol 2: Intracellular Calcium Mobilization Assay (In Vitro)
To isolate the receptor kinetics from the mechanical variables of whole tissue, researchers utilize cultured smooth muscle cells loaded with fluorescent calcium indicators (e.g., Fluo-4 AM).
Methodology:
-
Seed primary human intestinal smooth muscle cells (HISM) in a 96-well black, clear-bottom plate.
-
Incubate cells with 4 µM Fluo-4 AM and 0.04% Pluronic F-127 for 45 minutes at 37°C. (Pluronic aids in the solubilization of the AM ester, ensuring uniform dye loading).
-
Wash cells with HBSS to remove extracellular dye, leaving only the intracellular, esterase-cleaved Fluo-4.
-
Utilize a High-Throughput Screening (HTS) fluorometric imaging plate reader (FLIPR). Inject FGLM-NH2 and measure the rapid transient increase in fluorescence (Excitation 488 nm / Emission 525 nm), corresponding to IP3-mediated
release.
Pleiotropic Effects: Beyond Smooth Muscle Contraction
While FGLM-NH2 is a potent constrictor of smooth muscle, its interaction with NK1R extends into regenerative medicine. In avascular tissues like the cornea, the exact same NK1R signaling cascade that triggers calcium mobilization in smooth muscle is repurposed to drive epithelial cell migration and wound healing[6].
Clinical and in vivo studies have demonstrated that topical administration of FGLM-NH2, particularly when combined with insulin-like growth factor-1 (IGF-1) or its derivative SSSR, synergistically promotes corneal epithelial wound healing in models of neurotrophic keratopathy and diabetes[4]. This occurs via the upregulation of Akt signaling and the modulation of the local cytokine network (suppressing IL-1α and MIP-1α)[5]. This duality highlights the importance of cellular context: in smooth muscle, FGLM-NH2 dictates mechanical contraction; in epithelium, it dictates proliferation and migration.
References
1.2 - National Center for Biotechnology Information (PMC) 2.4 - National Center for Biotechnology Information (PMC) 3. 3 - MDPI 4. 1 - National Center for Biotechnology Information (PMC) 5.7 - IUBMB Journal
Sources
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Regenerative Potential of Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
Solubility characteristics of Phenylalanyl-glycyl-leucyl-methioninamide in water vs DMSO
Executive Summary
Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH2), also known as Substance P (8-11), is a hydrophobic tetrapeptide widely utilized in neurobiology and wound healing research (e.g., neurotrophic keratopathy models).[1] While often categorized generically as "soluble in water," its physicochemical reality is far more nuanced.[2]
The presence of three hydrophobic residues (Phe, Leu, Met) against a single neutral spacer (Gly) creates a molecule that is thermodynamically resistant to aqueous solvation at stock concentrations (>5 mM). Furthermore, the C-terminal methionine presents a specific stability risk—oxidation—that is exacerbated by improper solvent choice.
This guide provides a scientifically grounded protocol for solubilizing FGLM-NH2, contrasting the mechanistic behaviors of water versus dimethyl sulfoxide (DMSO), and introduces a "Hybrid Solvation" workflow to maximize peptide integrity.
Physicochemical Profile & Hydropathy Analysis
To understand the solubility behavior, we must first deconstruct the molecular architecture of the peptide.
-
Sequence: Phe - Gly - Leu - Met - NH₂[1][3][4][5][6][7][8][9]
-
Formula: C₂₂H₃₄N₄O₄S
-
Molecular Weight: ~450.6 g/mol
-
Net Charge (pH 7.0): +1 (N-terminal amine protonated; C-terminal amide is neutral).[1]
Hydropathy Scoring (Kyte-Doolittle)
The solubility challenge is evident when analyzing the side-chain hydropathy:
| Residue | Position | Characteristics | Hydropathy Index | Solvation Implication |
| Phe (F) | N-Term | Aromatic, Hydrophobic | +2.8 | Strong driver of aggregation via |
| Gly (G) | 2 | Neutral, Flexible | -0.4 | Provides flexibility but minimal hydrophilic lift.[1] |
| Leu (L) | 3 | Aliphatic, Hydrophobic | +3.8 | Highly lipophilic; repels water structure. |
| Met (M) | C-Term | Sulfur-containing | +1.9 | Hydrophobic; Oxidation prone .[1] |
| -NH₂ | C-Term | Amide Cap | N/A | Removes carboxylate charge, increasing hydrophobicity.[1] |
Solubility Mechanics: Water vs. DMSO[10]
The choice of solvent dictates not just solubility, but the conformational state and chemical stability of the peptide.
A. Water (The Thermodynamic Barrier)
In aqueous environments, water molecules must form highly ordered "clathrate" cages around the hydrophobic Phe, Leu, and Met side chains to maintain the hydrogen bonding network.
-
Entropy Penalty: This ordering results in a decrease in entropy (
), making the dissolution thermodynamically unfavorable. -
Aggregation: To minimize this penalty, FGLM-NH2 molecules self-associate, burying their hydrophobic faces.[1] This leads to opalescence, gelation, or precipitation, particularly at concentrations >1 mg/mL.
-
pH Sensitivity: While the N-terminal amine is charged (+1) at neutral pH, it is insufficient to solubilize the bulk hydrophobic mass without the aid of chaotropes or organic co-solvents.
B. DMSO (The Dipolar Aprotic Solution)
Dimethyl sulfoxide (DMSO) acts as a superior solvent due to its dipolar aprotic nature.
-
Mechanism: The sulfur-oxygen bond is highly polarized.[1] The oxygen accepts hydrogen bonds from the peptide backbone, while the methyl groups interact favorably with the hydrophobic side chains (Phe, Leu, Met) via Van der Waals forces.
-
Disruption: DMSO effectively disrupts peptide-peptide hydrophobic interactions, preventing aggregation and ensuring a monomeric state.[1]
-
The Methionine Risk (Critical): DMSO is a mild oxidant. Prolonged exposure of Met-containing peptides to DMSO, especially at room temperature or if the DMSO contains moisture, can lead to the formation of Methionine Sulfoxide .
Comparative Data Summary
| Feature | Water (pH 7.0) | DMSO (Anhydrous) |
| Solubility Limit | Low (~1 mg/mL)* | High (>10 mM) |
| Solvation Mechanism | H-bond network (Entropically unfavorable) | Dipole-dipole & Hydrophobic interaction |
| Stability Risk | Aggregation / Precipitation | Met-Oxidation (if stored improperly) |
| Primary Use | Working Solution (Diluted) | Stock Solution (Concentrated) |
| Freezing Rec. | Not recommended (Cryoconcentration effects) | Recommended (-20°C to -80°C) |
*Note: Water solubility can be marginally improved by lowering pH (acetic acid), but this may affect biological assays.
Visualizing the Solvation Dynamics
The following diagram illustrates the molecular conflict between the hydrophobic peptide and the water network, contrasted with the favorable interaction in DMSO.
Figure 1: Mechanistic divergence of FGLM-NH2 behavior in aqueous vs. organic solvents.[1]
Recommended Protocol: The "Hybrid" Reconstitution
To balance solubility with biological compatibility, we recommend a hybrid approach: create a concentrated stock in an organic solvent, then dilute into the aqueous assay buffer.[11]
Reagents Required
-
FGLM-NH2 Lyophilized Powder
-
Solvent A (Stock): Anhydrous DMSO (Sigma-Aldrich Grade) OR DMF (if oxidation is a major concern).[1]
-
Solvent B (Working): PBS (pH 7.4) or sterile water.[2][12][13]
Step-by-Step Workflow
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20-25°C) before opening. This prevents condensation of atmospheric moisture, which causes hydrolysis or weighing errors.
-
Stock Preparation (10 mM):
-
Calculate the volume of DMSO required based on the peptide mass.
-
Add DMSO dropwise to the vial.[12]
-
Technique Tip: Vortex gently for 10-15 seconds. Ensure no powder remains on the walls. The solution should be crystal clear.
-
-
Visual Validation: Hold the vial against a dark background. If the solution is cloudy, sonicate in a water bath for 5-10 seconds.
-
Aliquoting (Critical Step):
-
Working Solution Preparation:
-
Thaw one aliquot.
-
Add the DMSO stock dropwise into the agitated aqueous buffer (e.g., PBS) to the desired final concentration (e.g., 10 µM).
-
Note: Keep final DMSO concentration < 0.1% to 1% to avoid cytotoxicity in cell assays.
-
Protocol Decision Tree
Figure 2: Decision matrix for optimal reconstitution and storage of FGLM-NH2.
References
-
PubChem. (n.d.). Phenylalanyl-glycyl-leucyl-methioninamide (Compound CID 14345146).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Nagahara, Y., et al. (2020). Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR.[7][14] Investigative Ophthalmology & Visual Science. Retrieved from [Link]
Sources
- 1. Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 | C63H98N18O14S | CID 14345146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 | 56104-22-4 [chemicalbook.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Suc-Glu-Phe-N(Me)Phe-Gly-Leu-Met-NH2 | C41H57N7O11S | CID 102531125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
- 10. jpt.com [jpt.com]
- 11. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 12. biocat.com [biocat.com]
- 13. genscript.com [genscript.com]
- 14. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action for FGLM-NH2 in Nociceptive Signaling: A Technical Guide to NK1 Receptor-Mediated Pathways
Executive Summary
Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) that acts as a primary neurotransmitter in nociceptive (pain) signaling[1]. Upon release from unmyelinated C-fibers, SP drives neurogenic inflammation and central sensitization. However, isolating the specific pathways responsible for these phenomena has historically been complicated by SP's pleiotropic effects. FGLM-NH2, the C-terminal tetrapeptide of SP, has emerged as a critical pharmacological tool. This whitepaper details the mechanism of action of FGLM-NH2, providing a comprehensive analysis of its receptor selectivity, intracellular signaling cascades, and the self-validating experimental protocols used to study nociception.
Molecular Identity & Receptor Selectivity
Expertise & Experience: The Causality of Ligand Choice In drug development and neuropharmacology, utilizing full-length SP to study pain pathways introduces a significant confounding variable: mast cell degranulation. Full-length SP activates the Mas-related G-protein coupled receptor X2 (MRGPRX2) via its polycationic N-terminus (Arg-Pro-Lys-Pro)[2]. This triggers histamine release, which indirectly sensitizes nociceptors, masking the direct neuronal effects of SP.
To establish direct causality in nociceptive transmission, researchers utilize FGLM-NH2. Because FGLM-NH2 lacks the basic N-terminal residues, it is completely inactive at MRGPRX2. Instead, it retains the critical C-terminal motif required for high-affinity binding to the Neurokinin-1 Receptor (NK1R)[2][3]. By employing FGLM-NH2, scientists can selectively isolate NK1R-mediated Gq/11 signaling in dorsal horn neurons without triggering off-target MRGPRX2-driven neurogenic inflammation.
Intracellular Signaling Cascade (The Mechanism)
NK1R is a Class A G-protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 heterotrimeric G-protein[1]. The binding of FGLM-NH2 to the extracellular loops and transmembrane domains of NK1R induces a conformational shift that triggers the following nociceptive cascade:
-
Phospholipase C (PLC) Activation : Gq/11 activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) at the inner leaflet of the plasma membrane.
-
Second Messenger Generation : PIP2 cleavage yields inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1].
-
Calcium Mobilization : IP3 binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium (Ca2+).
-
Kinase Activation & Sensitization : DAG, in concert with elevated Ca2+, activates Protein Kinase C (PKC). PKC subsequently phosphorylates downstream targets, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in peripheral terminals and NMDA receptors in the spinal dorsal horn[4]. This phosphorylation lowers the activation threshold of these channels, manifesting clinically as hyperalgesia and allodynia.
FGLM-NH2 mediated NK1R activation leading to TRPV1 and NMDA receptor sensitization.
Quantitative Data Presentation
To highlight the selectivity of FGLM-NH2 compared to full-length SP, the following table summarizes their receptor binding profiles and functional readouts.
| Ligand | Target Receptor | Primary Binding Motif | G-Protein Coupling | Functional Readout |
| Substance P (1-11) | NK1R & MRGPRX2 | N-term (MRGPRX2) & C-term (NK1R) | Gq/11 & Gi/o | Nociception + Mast Cell Degranulation |
| FGLM-NH2 (8-11) | NK1R (Selective) | C-term (NK1R) | Gq/11 | Nociception (Isolated) |
| SP (1-7) | MRGPRX2 | N-term (MRGPRX2) | Gi/o | Mast Cell Degranulation Only |
Experimental Protocols: Self-Validating Systems
Trustworthiness Note : A robust scientific protocol must include internal validation. The following workflows utilize the highly specific NK1R antagonist L-733,060 [5] to prove that the observed effects are exclusively mediated by the FGLM-NH2/NK1R axis, ruling out mechanical artifacts or off-target receptor activation.
Protocol A: In Vitro Calcium Mobilization Assay
Objective: Quantify Gq/11-mediated intracellular calcium flux in response to FGLM-NH2.
-
Cell Preparation : Seed HEK293 cells stably expressing human TACR1 (NK1R) into a 96-well black, clear-bottom plate at 40,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading : Wash cells with HBSS buffer. Add 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and incubate for 45 minutes in the dark.
-
Antagonist Pre-treatment (The Validation Step) : Treat half the wells with 10 nM L-733,060 for 15 minutes prior to agonist addition. This establishes the baseline and proves NK1R dependence[5].
-
Agonist Addition : Inject FGLM-NH2 at varying concentrations (1 nM to 10 µM) using an automated liquid handler.
-
Kinetic Measurement : Immediately record fluorescence (Ex: 494 nm, Em: 506 nm) every 2 seconds for 3 minutes using a microplate reader. Calculate the Area Under the Curve (AUC) to determine the EC50.
Protocol B: In Vivo Nociceptive Behavioral Assay
Objective: Assess central sensitization via intrathecal administration.
-
Animal Preparation : Acclimate adult C57BL/6 mice to the testing environment (e.g., elevated wire mesh for von Frey testing) for 3 consecutive days.
-
Administration : Perform a lumbar puncture (L5-L6 space). Inject 5 µL of FGLM-NH2 (10 nmol) dissolved in artificial cerebrospinal fluid (aCSF). For the control cohort, co-administer FGLM-NH2 with L-733,060[5].
-
Behavioral Readout : 30 minutes post-injection, apply von Frey filaments to the plantar surface of the hind paw using the up-down method to determine the mechanical withdrawal threshold.
-
Data Analysis : A significant drop in the withdrawal threshold indicates mechanical allodynia (nociceptive sensitization). Reversal of this drop in the L-733,060 cohort validates the NK1R-specific mechanism.
Self-validating experimental workflow for assessing FGLM-NH2 nociceptive signaling.
Conclusion
FGLM-NH2 serves as an indispensable molecular probe in the study of nociception. By stripping away the N-terminal residues of Substance P, researchers eliminate MRGPRX2-mediated interference, allowing for the precise mapping of NK1R/Gq/11 signaling pathways. Understanding this mechanism is foundational for the development of next-generation analgesics targeting the neurokinin system.
References
- Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratop
- The Regenerative Potential of Substance P - PMC Source: nih.gov
- A class of secreted mammalian peptides with potential to expand cell-cell communic
- The neuropeptide substance P/neurokinin‐1 receptor system and diabetes: From mechanism to therapy - IUBMB Journal Source: wiley.com
- The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activ
Sources
- 1. The Regenerative Potential of Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Precision Control of Methionine Stability in Peptide Therapeutics
A Technical Guide for Drug Development & Protein Engineering
Executive Summary
Methionine (Met) acts as a "molecular fuse" in biological systems. Its thioether side chain is uniquely susceptible to Reactive Oxygen Species (ROS), serving as a primary defense mechanism against oxidative stress but simultaneously presenting a significant liability in therapeutic peptide development. For the drug developer, Met oxidation is not merely a degradation pathway; it is a critical quality attribute (CQA) that dictates potency, immunogenicity, and shelf-life. This guide synthesizes the mechanistic chemistry of Met instability with validated analytical protocols and engineering strategies to ensure therapeutic integrity.
Part 1: The Mechanistic Landscape of Instability
Methionine oxidation is a two-step process that fundamentally alters the physicochemical properties of the peptide. Unlike other amino acids, Met oxidation is chemically reversible in its first stage, a feature exploited by biological repair systems but often overlooked in in vitro stability assessments.
1.1 The Oxidative Pathway
The sulfur atom in methionine functions as a nucleophile.[1] Upon attack by ROS (e.g., hydrogen peroxide, hydroxyl radicals), it transitions through the following states:
-
Methionine Sulfoxide (MetO): The addition of a single oxygen atom.[2] This creates a chiral center at the sulfur, resulting in two diastereomers (
-MetO and -MetO).[2][3] This step increases the polarity of the residue, often disrupting hydrophobic cores in proteins. -
Methionine Sulfone (MetO
): Further oxidation adds a second oxygen. This step is irreversible under physiological conditions and represents permanent damage.
1.2 Biological Repair Systems
Nature employs Methionine Sulfoxide Reductases (Msr) to reverse the first stage of oxidation.[2][4][5]
-
MsrA: Stereospecifically reduces
-MetO. -
MsrB: Stereospecifically reduces
-MetO. -
Significance: In a therapeutic context, if the peptide enters a system with compromised Msr activity (e.g., certain disease states or extracellular environments), MetO accumulation is inevitable.
Figure 1: The reversible and irreversible pathways of Methionine oxidation, highlighting the stereospecific repair mechanisms.
Part 2: Biological & Pharmacological Implications
The conversion of the hydrophobic thioether to a hydrophilic sulfoxide has profound downstream effects.
| Parameter | Impact of Met Oxidation | Mechanism |
| Potency / Binding | Reduction | Steric hindrance and loss of hydrophobic interactions in the binding pocket (e.g., CDRs of antibodies). |
| Pharmacokinetics | Altered Half-life | Oxidation of Met252 in IgG Fc region reduces binding to FcRn, accelerating clearance. |
| Immunogenicity | Increased Risk | Formation of "neo-epitopes." The immune system may recognize MetO-peptides as foreign, triggering Anti-Drug Antibodies (ADAs). |
| Aggregation | Promotion | Structural destabilization exposes aggregation-prone regions; MetO itself can alter solubility profiles. |
Part 3: Advanced Analytical Architectures
The greatest challenge in analyzing Met oxidation is artifactual oxidation . Standard sample preparation (proteolytic digestion at 37°C overnight) can induce oxidation ex vivo, leading to false positives.
3.1 The Artifact Challenge
If you detect 5% MetO in your LC-MS data, is it from the patient sample (in vivo) or did it happen in the autosampler (in vitro)?
The Solution: Isotope Labeling (
-
Step 1: Treat sample with H
O (Hydrogen Peroxide labeled with O) before digestion. -
Mechanism: This forcibly oxidizes all remaining Met to Met-
O. -
Analysis: Any MetO found with
O (normal mass) must have existed prior to the experiment (in vivo). Any MetO with O (mass +2 Da shift) was unoxidized originally.
Figure 2: The 18O-labeling workflow to distinguish intrinsic biological oxidation from sample preparation artifacts.
Part 4: Stabilization Strategies (Engineering & Formulation)
When Met instability threatens a development program, two primary routes exist: Molecular Engineering (changing the sequence) or Formulation (changing the environment).
4.1 Molecular Engineering: The Norleucine Switch
Norleucine (Nle) is an isostere of Methionine. It has a nearly identical side-chain structure but replaces the sulfur atom with a methylene group (-CH
-
Pros: Completely resistant to oxidation; retains hydrophobic character.
-
Cons: Non-canonical amino acid (requires specific synthesis/expression strategies); potential regulatory scrutiny if not well-justified.
4.2 Formulation Defenses
-
Sacrificial Antioxidants: Adding free Methionine to the buffer acts as a "sink" for ROS.
-
Chelators: EDTA removes trace metal ions (Fe, Cu) that catalyze ROS formation.
-
Headspace Control: Nitrogen overlay to reduce dissolved oxygen.
Figure 3: Decision matrix for stabilizing methionine-containing peptides during drug development.
Part 5: Validated Experimental Protocols
Protocol A: Forced Degradation with Scavenger Quenching
Purpose: To determine the intrinsic susceptibility of specific Met residues to oxidation.
Materials:
-
Peptide sample (1 mg/mL)
-
0.3% Hydrogen Peroxide (H
O ) -
Quenching Buffer: 1M Methionine or Dimethyl Sulfide (DMS)
-
LC-MS Mobile Phases (0.1% Formic Acid in Water/Acetonitrile)[6]
Procedure:
-
Baseline: Inject untreated sample to establish Time 0 (T0).
-
Stress: Incubate peptide with 0.3% H
O at 25°C. -
Timepoints: At 1h, 4h, and 24h, remove an aliquot.
-
CRITICAL STEP (Quenching): Immediately add Quenching Buffer (100-fold molar excess over H
O ) to stop the reaction. Failure to quench will result in continued oxidation in the autosampler. -
Analysis: Analyze via RP-HPLC or LC-MS. Oxidized species will elute earlier (more hydrophilic) than the native peptide.
Protocol B: Artifact-Free Quantitation (The
O Method)
Purpose: To quantify existing oxidation in a biological sample without inducing new artifacts.[7]
-
Labeling: Add 4% H
O to the protein/peptide sample in 100 mM Ammonium Bicarbonate. Incubate for 1 hour. This converts all unoxidized Met to Met- O (Mass +18 Da). -
Digestion: Perform standard trypsin digestion.
-
LC-MS/MS: Acquire data.
-
Data Processing:
-
Search for Met +16 Da (Natural Oxidation).
-
Search for Met +18 Da (Forced Oxidation).
-
Calculation: % Biological Oxidation = [Intensity(+16) / (Intensity(+16) + Intensity(+18))] * 100.
-
References
-
Stadtman, E. R., et al. (2003). "Methionine oxidation and aging."[4][8] Biochimica et Biophysica Acta, 1703(2), 135-140.
-
Ghesquière, B., et al. (2011).[2] "Isotope-based methods for the quantitative analysis of methionine oxidation in the human proteome." Analytical Chemistry, 83(21), 8063-8068.
-
Liu, H., et al. (2013). "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis." Analytical Chemistry, 85(24), 11705–11709.
-
Razzaq, S. K., et al. (2026). "Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres."[9] bioRxiv.
-
Pan, H., et al. (2009). "Methionine oxidation in human IgG2 Fc decreases binding to the FcRn receptor." Protein Science, 18(2), 424-433.
Sources
- 1. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine sulfoxide reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Pharmacological Evolution of Substance P: From Full-Length Neuropeptide to the FGLM-Amide Active Core
An In-Depth Technical Whitepaper on Neuropeptide Fragmentation and Therapeutic Application
Executive Summary
The transition from the discovery of full-length Substance P (SP) to the isolation of its C-terminal active fragment, FGLM-amide, represents a landmark achievement in rational drug design. While native SP possesses potent regenerative properties, its clinical utility is severely bottlenecked by off-target systemic effects mediated by its N-terminal domain. By systematically fragmenting the undecapeptide, researchers identified the minimal pharmacophore required for Neurokinin 1 Receptor (NK1R) activation. This whitepaper details the historical timeline, structural-activity relationships (SAR), and the synergistic signaling mechanisms of FGLM-amide, culminating in a self-validating experimental framework for evaluating its efficacy in tissue regeneration.
The Genesis of Substance P: Discovery and Structural Elucidation
Substance P was originally discovered in 1931 by [1] during the extraction of equine brain and intestinal tissues. Initially identified as "Preparation P," it was characterized as a potent depressor substance capable of inducing hypotension and smooth muscle contraction, distinct from acetylcholine[1].
It wasn't until 1971 that [2] successfully purified and sequenced the peptide, revealing an 11-amino acid structure: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 [2]. This sequence established SP as the first characterized member of the tachykinin family, a group of neuropeptides encoded by the TAC1 gene that share a highly conserved carboxyl-terminal motif[1].
The Pharmacological Imperative for Fragmentation
Despite its profound ability to regulate tissue homeostasis and stimulate cellular proliferation, full-length SP presents significant clinical limitations. When applied topically or systemically, native SP induces severe adverse effects, including miosis, rapid vasodilation, and intense neurogenic inflammation[3].
From a structural perspective, these off-target effects are largely mediated by the N-terminal domain (residues 1-7), which interacts with various non-specific receptors and mast cells, triggering massive histamine release[4]. Furthermore, the full-length peptide is highly susceptible to rapid proteolytic cleavage by neutral endopeptidases, resulting in an extremely short in vivo half-life. To harness the regenerative potential of SP—particularly in treating neurotrophic keratopathy and persistent epithelial defects (PEDs)—researchers needed to isolate the specific domain responsible for targeted cellular migration without triggering the inflammatory cascade[5].
Structure-Activity Relationship (SAR): The Emergence of FGLM-amide
To decouple the regenerative properties from the inflammatory side effects, extensive Structure-Activity Relationship (SAR) and truncation studies were conducted. Because all mammalian tachykinins share the common C-terminal sequence Phe-X-Gly-Leu-Met-NH2[2], researchers hypothesized that this region housed the primary binding affinity for the NK1 receptor.
Sequential N-terminal deletions revealed that the tetrapeptide sequence Phe-Gly-Leu-Met-NH2 (FGLM-amide) is the minimal active core necessary to retain full tachykinin receptor agonist activity[3]. By truncating the first seven amino acids, the resulting FGLM-amide fragment successfully abolishes the unwanted adverse effects (such as miosis and excessive angiogenesis) while preserving the critical G-protein coupled receptor (GPCR) binding mechanics required for targeted therapeutic applications[3].
Diagram 1: Timeline and logical progression of Substance P fragmentation to FGLM-amide.
Mechanistic Synergy: FGLM-amide and IGF-1 in Tissue Regeneration
The most profound clinical application of FGLM-amide was discovered in its synergistic relationship with Insulin-like Growth Factor-1 (IGF-1). Neither FGLM-amide nor IGF-1 alone can fully restore epithelial integrity in severe neurotrophic models; however, their combination drives rapid resurfacing of the corneal epithelium[6].
The Causality of Synergy:
-
NK1R Activation: FGLM-amide binds to the NK1 Receptor (a Gq/11-coupled GPCR), activating Phospholipase C (PLC)[7].
-
Intracellular Signaling: PLC cleaves PIP2 into IP3 and DAG, triggering intracellular Ca2+ release and activating the ERK1/2 MAPK pathway[7].
-
Receptor Crosstalk: This NK1R-mediated signaling sensitizes the cell to IGF-1 by upregulating the expression of integrins (specifically α5β1) and facilitating focal adhesion to fibronectin[5].
-
PI3K/AKT Activation: Concurrent binding of IGF-1 (or its truncated C-domain peptide, SSSR) to the IGF-1 Receptor activates the PI3K/AKT pathway[8].
-
Phenotypic Outcome: The convergence of ERK1/2 and AKT pathways drives directed cytoskeletal rearrangement and accelerated cellular migration[8].
Diagram 2: Synergistic signaling pathway of FGLM-amide and IGF-1 in corneal wound healing.
Quantitative Profiling: Full-Length SP vs. FGLM-amide
To clearly delineate the pharmacological advantages of fragmentation, the following table summarizes the comparative metrics between the native peptide and its truncated derivative.
| Pharmacological Property | Full-Length Substance P | FGLM-amide (Truncated Core) |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Phe-Gly-Leu-Met-NH2 |
| Molecular Weight | ~1347 Da | ~466 Da |
| NK1 Receptor Affinity | High (Primary Endogenous Agonist) | Moderate to High (Sufficient for full activation) |
| Off-Target Effects | Severe (Miosis, Angiogenesis, Histamine Release) | Minimal (Lacks N-terminal mast-cell binding domain) |
| In Vivo Stability | Very Short (< 10 minutes) | Extended (Resistant to N-terminal specific peptidases) |
| Clinical Application | Limited due to systemic toxicity | Proven efficacy in topical ophthalmic formulations[3] |
Experimental Methodology: Self-Validating In Vitro Migration Assay
To rigorously evaluate the efficacy of FGLM-amide, researchers must utilize a protocol that isolates the peptide's specific mechanistic variables. The following step-by-step methodology outlines an ex vivo corneal organ culture assay designed as a self-validating system.
Objective: Quantify the synergistic effect of FGLM-amide and IGF-1 on corneal epithelial migration while proving NK1R causality.
Step 1: Tissue Preparation & Debridement
-
Action: Isolate whole corneas from euthanized New Zealand White rabbits. Using a surgical trephine and scalpel, create a standardized 6.0 mm circular epithelial defect in the central cornea.
-
Causality: Mechanical debridement accurately simulates a persistent epithelial defect (PED), providing a standardized, zero-baseline wound bed to accurately measure migration kinetics over time.
Step 2: Culture Media Formulation
-
Action: Transfer the debrided corneas into a strictly serum-free TC-199 culture medium.
-
Causality: Serum-free media is mandatory to eliminate confounding endogenous growth factors (like native EGF or fibronectin) present in bovine serum, ensuring that any observed migration is strictly causal to the introduced peptide treatments.
Step 3: Treatment Stratification & Application Divide the corneas into four distinct cohorts:
-
Vehicle Control: Serum-free media only.
-
Monotherapy: FGLM-amide (20 µM) alone.
-
Synergy Cohort: FGLM-amide (20 µM) + IGF-1 (10 ng/mL).
-
Mechanistic Validation Cohort: FGLM-amide (20 µM) + IGF-1 (10 ng/mL) + Spantide I (10 µM, an NK1R antagonist).
-
Causality: The inclusion of Spantide I creates a self-validating loop. If migration is halted in Cohort 4, it definitively proves that FGLM-amide's efficacy is strictly NK1R-mediated and not an artifact of random peptide degradation or non-specific binding.
Step 4: Incubation and Staining
-
Action: Incubate the cultures at 37°C in a 5% CO2 atmosphere for 24 hours. Post-incubation, fix the tissue in 4% paraformaldehyde and stain the remaining defect with Richardson's solution (or fluorescein).
-
Causality: Fixing the tissue halts all biological processes at an exact timestamp, allowing for highly reproducible morphometric analysis.
Step 5: Morphometric Quantification
-
Action: Photograph the corneas under a stereomicroscope. Calculate the linear migration rate (µm/hour) by measuring the distance from the original 6.0 mm wound margin to the leading edge of the newly stratified epithelium using digital planimetry.
References
-
Neuropeptide substance P and the immune response National Institutes of Health (NIH) - PMC[Link]
-
The Activity of Substance P (SP) on the Corneal Epithelium MDPI - International Journal of Molecular Sciences[Link]
-
Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders National Institutes of Health (NIH) - PMC[Link]
-
The IGF/Insulin-IGFBP Axis in Corneal Development, Wound Healing, and Disease Frontiers in Endocrinology[Link]
-
Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis National Institutes of Health (NIH) - PMC[Link]
-
Immunobiology and Pharmacology of Neuropeptide Substance P ResearchGate[Link]
-
Peptide therapies for ocular surface disturbances based on fibronectin-integrin interactions ResearchGate[Link]
-
Immunomodulatory Role of Neuropeptides in the Cornea Semantic Scholar[Link]
Sources
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Methodological & Application
Application Note: High-Fidelity Solid-Phase Synthesis of FGLM-NH2 (Substance P Fragment)
Abstract & Strategic Overview
The tetrapeptide Phe-Gly-Leu-Met-NH2 (FGLM-NH2) represents the biologically active C-terminal fragment of Substance P.[1] This sequence has demonstrated significant therapeutic potential, particularly in the synergistic stimulation of corneal epithelial wound healing when combined with IGF-1.
Synthesizing FGLM-NH2 presents a specific chemical challenge: the susceptibility of the C-terminal Methionine (Met) residue to oxidation during the cleavage and global deprotection phase. Oxidation of the thioether side chain to methionine sulfoxide [Met(O)] is a common side reaction that complicates purification and reduces yield.
This application note details a robust Fmoc solid-phase peptide synthesis (SPPS) protocol designed to eliminate Met oxidation. We utilize a Rink Amide linker to natively generate the C-terminal amide and a specialized high-scavenger cleavage cocktail containing 1,2-ethanedithiol (EDT) to preserve the integrity of the Methionine residue.
Materials & Reagents
To ensure reproducibility, use reagents meeting the following specifications.
| Component | Specification | Function |
| Resin | Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g) | Generates C-terminal amide (-NH2) upon acid cleavage. |
| Amino Acids | Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Met-OH | Building blocks. Side chain protection not required for these specific residues (except Met care). |
| Coupling | HBTU (or DIC/Oxyma) + DIEA (Diisopropylethylamine) | Activator and Base. |
| Deprotection | 20% Piperidine in DMF (v/v) | Removes N-terminal Fmoc group.[2][3][4] |
| Cleavage | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol) , Water | Cleaves peptide from resin and scavenges reactive cations/oxidants. |
| Solvents | DMF (Dimethylformamide), DCM (Dichloromethane), Diethyl Ether | Washing and precipitation.[2] |
Strategic Considerations: The "Why" Behind the Protocol
Resin Selection: Rink Amide
The target peptide is FGLM-NH2 . The "-NH2" notation indicates a C-terminal amide, not a free carboxylic acid.
-
Incorrect Choice: Wang Resin (yields FGLM-OH).
-
Correct Choice: Rink Amide MBHA Resin. This linker cleaves with 95% TFA to yield the amide, matching the biological requirement for Substance P activity.
The Methionine Challenge (Critical)
Methionine contains a thioether side chain (-S-CH3). During TFA cleavage, reactive carbocations (generated from protecting groups) and dissolved oxygen can oxidize this sulfur to a sulfoxide (Met=O, +16 Da mass shift).
-
Mitigation Strategy: We employ EDT (1,2-ethanedithiol) in the cleavage cocktail.[2] EDT is a malodorous but highly effective scavenger that preferentially reacts with electrophiles and reduces oxidation potential, preserving the native Met.
Experimental Protocol
Resin Preparation & Swelling[3]
-
Weigh 0.1 mmol of Rink Amide MBHA resin.
-
Transfer to a fritted synthesis vessel.
-
Swell: Add DMF (5 mL) and agitate for 30 minutes. Drain.
-
Reasoning: Polystyrene beads shrink in dry state; swelling opens the polymer matrix for reagent diffusion.
-
Synthesis Cycle (Repeated for Met Leu Gly Phe)
The synthesis proceeds from C-terminus (Met) to N-terminus (Phe).
Step A: Fmoc Deprotection [3][4]
-
Add 20% Piperidine/DMF (5 mL).
-
Agitate for 5 minutes . Drain.
-
Add fresh 20% Piperidine/DMF (5 mL).
-
Agitate for 15 minutes . Drain.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
Step B: Amino Acid Coupling
-
Prepare Reagents (for 0.1 mmol scale, use 4-fold excess):
-
Fmoc-AA-OH: 0.4 mmol
-
HBTU: 0.38 mmol (slightly less than AA to prevent capping)
-
DIEA: 0.8 mmol
-
-
Dissolve in minimal DMF (2-3 mL). Activate for 2 minutes.
-
Add solution to resin.[3][7][8][9] Agitate for 45–60 minutes at Room Temp.
-
Drain and Wash: DMF (5x).[9]
-
QC Check: Perform Kaiser Test . Beads should be Yellow/Colorless (negative for free amine, indicating >99% coupling).
-
Sequence of Addition:
-
Couple Fmoc-Met-OH
-
Couple Fmoc-Leu-OH
-
Couple Fmoc-Gly-OH
-
Couple Fmoc-Phe-OH
Step C: Final Fmoc Removal After the final Phenylalanine is coupled, perform one last Deprotection cycle (Step A) to remove the N-terminal Fmoc, leaving the free amine (H-Phe-...). Wash thoroughly with DCM and dry resin under nitrogen.
Cleavage & Global Deprotection (The "Met-Safe" Method)
CAUTION: Perform in a fume hood. EDT smells strongly of rotten cabbage.
-
Prepare Cocktail Reagent K (Modified):
-
TFA: 94%
-
Water: 2.5%
-
EDT (1,2-Ethanedithiol): 2.5%[2]
-
TIS (Triisopropylsilane): 1%
-
-
Add 5 mL of cocktail to the dried resin.
-
Agitate for 2 hours at room temperature.
-
Note: Do not exceed 3 hours to avoid side reactions.
-
-
Precipitation:
-
Filter the cleavage solution into a 50 mL centrifuge tube containing 40 mL of ice-cold Diethyl Ether .
-
The peptide will precipitate as a white solid.
-
Centrifuge (3000 rpm, 5 min) and decant the ether.
-
Wash pellet 2x with cold ether.[2]
-
Process Visualization
Synthesis Workflow
The following diagram illustrates the iterative Fmoc cycle and the critical decision points for QC.
Figure 1: Iterative Fmoc SPPS workflow with integrated Kaiser Test QC points to ensure coupling efficiency.
Quality Control & Validation
The Kaiser Test (In-Process)
Because FGLM-NH2 is a short peptide, manual validation is highly recommended.
-
Reagents: Ninhydrin (5% in ethanol), Phenol (80% in ethanol), KCN (in pyridine).
-
Procedure: Take 5-10 resin beads, add 2 drops of each reagent, heat at 100°C for 2 mins.
-
Interpretation:
-
Blue Beads: Free amine present (Deprotection successful).
-
Colorless/Yellow Beads: Amine is capped (Coupling successful).
-
Analytical HPLC & Mass Spectrometry (Final)
Dissolve the precipitated pellet in 10% Acetic Acid or 0.1% TFA/Water .
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).
-
Gradient: 5% to 60% Acetonitrile (with 0.1% TFA) over 20 minutes.
-
Expected Mass:
-
Formula: C22H35N5O4S
-
Monoisotopic Mass: 465.24 Da
-
Observe [M+H]+: 466.24 Da
-
-
Oxidation Check: If a peak appears at +16 Da (482.24 Da) , Met oxidation occurred. Review the age of your EDT and TFA.
References
-
Nishida, T., et al. (1996). Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea.[10][11] Journal of Pharmacology and Experimental Therapeutics. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link
-
Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.Link
-
Bachem. Methionine in Peptide Synthesis - Handling and Oxidation Prevention.Link
Sources
- 1. Substance P- and Insulin-like Growth Factor 1-derived Tetrapeptides for Neurotrophic Keratopathy Related to Leprosy: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of FGLM-NH2 stock solutions for in vitro assays
Application Note: Optimized Preparation and Storage of FGLM-NH2 (Substance P 7-11) for In Vitro Assays
Executive Summary
FGLM-NH2 (Phe-Gly-Leu-Met-NH2), also known as Substance P fragment (7-11), is a biologically active C-terminal tetrapeptide. It functions as a selective agonist for the Neurokinin-1 (NK1) receptor, triggering intracellular calcium mobilization, smooth muscle contraction, and Akt-dependent signaling pathways involved in wound healing.
While shorter than the full-length Substance P (11 amino acids), FGLM-NH2 presents specific handling challenges—primarily the susceptibility of its Methionine (Met) residue to oxidation and the hydrophobicity of its Phenylalanine (Phe) and Leucine (Leu) residues. This Application Note provides a standardized, self-validating protocol to reconstitute, store, and utilize FGLM-NH2 to ensure experimental reproducibility.
Compound Profile & Physicochemical Properties
Before handling, verify the specific batch details on your Certificate of Analysis (CoA).
| Property | Specification | Notes |
| Sequence | Phe-Gly-Leu-Met-NH2 | C-terminal amidation protects against carboxypeptidases. |
| Molecular Weight | ~478.6 g/mol | Note: Value is for free base. Check CoA for net peptide content if salt form (e.g., Acetate/TFA). |
| Solubility | Water (up to 1 mg/mL) | Can be improved with dilute acetic acid or organic co-solvents. |
| Hydrophobicity | Moderate to High | Contains 3 hydrophobic residues (F, L, M). |
| Stability Risk | High (Oxidation) | The Thioether group in Methionine is highly prone to oxidation to sulfoxide. |
| Receptor Target | NK1 Receptor (Agonist) | Activates Gq-coupled signaling. |
Critical Handling Factors (The "Why" Behind the Protocol)
A. The Methionine Oxidation Trap
The Methionine (Met) residue is the "Achilles' heel" of this peptide. Exposure to atmospheric oxygen, especially in solution, rapidly converts Methionine to Methionine Sulfoxide.
-
Impact: Oxidized FGLM-NH2 loses significant potency at the NK1 receptor.
-
Solution: All solvents must be degassed (purged with Nitrogen or Argon) or sonicated under vacuum before use. Avoid storing working solutions for >24 hours.
B. Adsorption Losses
Despite being a tetrapeptide, the hydrophobic nature of Phe and Leu can cause FGLM-NH2 to adhere to standard polypropylene or polystyrene surfaces at nanomolar concentrations.
-
Solution: Use Low-Binding microcentrifuge tubes and pipette tips. For assay dilutions <1 µM, include a carrier protein (0.1% BSA) in the buffer.
Protocol: Preparation of Stock Solutions
Reagents Required
-
Lyophilized FGLM-NH2.
-
Solvent A (Preferred): Sterile, degassed ultra-pure water.
-
Solvent B (Alternative for solubility): 0.1% Acetic Acid in degassed water (improves solubility of hydrophobic residues).
-
Inert Gas: Nitrogen or Argon stream (optional but recommended).
Step-by-Step Workflow
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (RT) for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold peptide, which causes hydrolysis.
-
Solvent Selection:
-
Attempt to dissolve in Solvent A (Degassed Water) first.
-
If the solution appears cloudy or contains visible particulates, use Solvent B (0.1% Acetic Acid) . The acidic pH protonates the terminal amine, aiding solubility.
-
Note: Avoid DMSO if possible, as DMSO can accelerate Methionine oxidation unless stored strictly under argon at -80°C.
-
-
Dissolution:
-
Add solvent to achieve a Stock Concentration of 10 mM .
-
Calculation Example: For 1 mg of FGLM-NH2 (MW 478.6), add ~209 µL of solvent.
-
Vortex gently for 30 seconds. If necessary, sonicate for 10-15 seconds in a water bath.
-
-
Aliquoting:
-
Immediately dispense into low-binding tubes (e.g., 10 µL or 20 µL aliquots).
-
Critical: Do not create large aliquots. Design aliquots for "single-use" to avoid freeze-thaw cycles.
-
-
Storage:
-
Flash freeze in liquid nitrogen or dry ice/ethanol.
-
Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
-
Visual Workflow (Graphviz)
Caption: Workflow for the reconstitution of FGLM-NH2 emphasizing temperature equilibration and visual QC.
Protocol: Usage in In Vitro Assays
Dilution Strategy
Never add the 10 mM stock directly to cells. The high concentration (and potential acidity) can cause localized cytotoxicity.
-
Thawing: Thaw one aliquot on ice.
-
Intermediate Dilution: Dilute the stock 1:100 in assay buffer (e.g., HBSS or PBS + 0.1% BSA) to create a 100 µM working solution .
-
Final Dilution: Perform serial dilutions from the 100 µM working solution to reach target assay concentrations (typically 1 nM to 10 µM ).
Mechanism of Action Verification
To validate the activity of your FGLM-NH2 stock, it is recommended to run a Calcium Flux assay using cells expressing NK1 receptors (e.g., U373 MG or CHO-NK1). FGLM-NH2 should trigger a rapid, transient increase in intracellular calcium via the Gq-PLC-IP3 pathway.
Signaling Pathway Diagram (Graphviz)
Caption: Signal transduction pathway activated by FGLM-NH2 binding to the NK1 Receptor.
References
-
Yamada, N., et al. (2020). "Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy." Investigative Ophthalmology & Visual Science, 61(8), 29.[1]
-
[Link]
-
- Sigma-Aldrich (Merck). "Handling and Storage of Peptides." Technical Guides.
- Tocris Bioscience.
-
PubChem. "Substance P Fragment 7-11 (Compound Summary)."
-
[Link]
-
Sources
High-Purity HPLC Isolation of Synthetic Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH₂)
Application Note: AN-2026-FGLM
Focus: Prevention of Methionine Oxidation and Hydrophobic Resolution Strategies
Abstract & Introduction
This guide details the purification protocol for FGLM-NH₂ (Phe-Gly-Leu-Met-NH₂), a synthetic tetrapeptide corresponding to the C-terminal fragment (residues 8-11) of the neuropeptide Substance P. While short, this peptide presents a dual chromatographic challenge: sufficient retention of the hydrophobic C-terminus (Leucine/Phenylalanine) balanced against the high susceptibility of the Methionine residue to oxidation.[1]
Successful isolation requires a "Time-Critical" workflow that minimizes atmospheric exposure and utilizes specific gradient focusing to separate the native peptide from its sulfoxide impurity (Met(O)-FGLM-NH₂), which typically elutes earlier due to increased polarity.[1]
Physicochemical Analysis & Strategy
Before purification, the analyte's properties dictate the stationary phase and buffer selection.
| Property | Value | Chromatographic Implication |
| Sequence | H-Phe-Gly-Leu-Met-NH₂ | Tetrapeptide with C-terminal amide.[1] |
| Molecular Weight | 465.6 g/mol | Small molecule-like; requires small pore size (100–120 Å).[1] |
| Hydrophobicity | High (Phe, Leu, Met) | Requires C18 stationary phase for adequate retention.[1] |
| Isoelectric Point (pI) | ~5.5 (Estimated) | Neutral at pH 2.0 (TFA conditions); binds well to RP-HPLC.[1] |
| Critical Risk | Methionine Oxidation | Met(O) forms rapidly; elutes before the main peak.[1] |
Strategic Directive: Use a C18 Stationary Phase with a Trifluoroacetic Acid (TFA) buffer system.[1][2] The low pH of TFA suppresses the ionization of the C-terminal amide and silanols, sharpening the peak shape. Formic acid is a viable alternative for MS compatibility but provides lower resolution for this specific hydrophobic sequence.[1]
Experimental Protocols
3.1 Materials & Buffer Preparation[1]
-
Stationary Phase: C18 (Octadecyl), 5 µm particle size, 100 Å pore size.[1]
-
Mobile Phase A (MPA): 99.9% HPLC-grade Water + 0.1% TFA (v/v).[1]
-
Mobile Phase B (MPB): 99.9% Acetonitrile (ACN) + 0.1% TFA (v/v).[1]
-
Sample Diluent: 10% ACN in Water + 0.1% TFA (Degassed).[1]
Crucial Step: Buffer Degassing Methionine is highly sensitive to dissolved oxygen.[1]
-
Sonicate MPA and MPB under vacuum for 15 minutes.
-
Keep mobile phase reservoirs blanketed with Helium or Nitrogen if possible.[1]
-
Do not store the crude peptide in solution for >4 hours before injection.
3.2 Analytical Scouting (Method Development)
Perform a linear scouting gradient to determine the elution profile and identify the "Met-Ox" shift.[1]
-
Injection: 20 µL (1 mg/mL crude)
-
Detection: UV 214 nm (Peptide bond - Primary), 254 nm (Phenylalanine - Secondary).[1]
-
Temperature: 25°C (Avoid high heat to reduce oxidation rate).
Gradient Table 1: Analytical Scouting
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Injection Hold |
| 22.0 | 65 | Linear Ramp |
| 25.0 | 95 | Wash |
| 30.0 | 5 | Re-equilibration |[1]
Expected Result:
-
Met(O)-FGLM-NH₂ (Impurity): Elutes earlier (approx. 15-20% B).[1]
-
Native FGLM-NH₂ (Target): Elutes later (approx. 25-35% B).[1]
-
Deletion Sequences: Elute variously, usually earlier than the main peak due to loss of hydrophobicity (e.g., des-Phe or des-Leu).[1]
3.3 Preparative Purification (Scale-Up)
Based on the scouting run, a "Focused Gradient" is applied to flatten the slope during the elution of the target, maximizing separation between the Sulfoxide impurity and the Native peptide.
Gradient Table 2: Preparative Focused Protocol
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 10 | Load condition |
| 5.0 | 20 | Approach target elution zone |
| 25.0 | 40 | Shallow gradient (1% B/min) for max resolution |
| 28.0 | 95 | Column Wash |
| 35.0 | 10 | Re-equilibration |
Fraction Collection Logic:
-
Trigger: Slope + Threshold (UV 214 nm).
-
Cut Criteria: Collect the main peak heart. Discard the leading edge (often contains Met-Oxide) and the tail (often contains truncated hydrophobic aggregates).[1]
-
Immediate Action: Freeze fractions immediately at -80°C. Do not leave in liquid state at room temperature.
Process Visualization
4.1 Purification Workflow
The following diagram outlines the decision matrix for handling the Methionine instability during the workflow.
Figure 1: Critical path workflow emphasizing the "Check Resolution" step to ensure separation of the oxidized species.
4.2 Separation Mechanism: The "Met-Shift"
Understanding why the impurity separates is vital for troubleshooting.
Figure 2: The oxidation of Methionine creates a polar sulfoxide group, significantly reducing retention time on C18 columns.[1]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Split Peak / Shoulder | Partial Oxidation of Met | Use focused gradient (Table 2).[1] Ensure buffers are degassed. |
| Broad Peak | Column Overload or pH issue | Check loading capacity (max 10mg per injection on 21.2mm column). Ensure TFA is fresh. |
| Retention Shift | Ion Pairing variation | TFA is volatile; evaporation changes pH.[1] Prepare fresh daily. |
| Mass Spec M+16 | Oxidation confirmed | If purity is critical, treat crude with 1% Dimethyl Sulfide (DMS) or DTT before injection to reverse oxidation.[1] |
References
-
National Institutes of Health (NIH). (2020).[1] Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2. Investigative Ophthalmology & Visual Science. Retrieved March 8, 2026, from [Link][1]
-
Abbiotec. (n.d.).[1] Substance P [7-11] Peptide Properties and Handling. Retrieved March 8, 2026, from [Link][1]
-
Biotage. (2023).[1][3] How to handle peptides that contain methionine during synthesis and purification. Retrieved March 8, 2026, from [Link]
Sources
Technical Application Note: Optimized Administration of Substance P Fragment (8-11) in Rodent Models
Abstract
Substance P fragment (8-11) (Sequence: Phe-Gly-Leu-Met-NH₂ ) represents the minimal C-terminal pharmacophore required for Neurokinin-1 (NK1) receptor activation.[1][2] While less metabolically stable than the full-length undecapeptide, SP(8-11) is frequently utilized to isolate receptor-binding dynamics and study nociceptive signaling without N-terminal mediated modulation.[1][2] This application note provides a rigorous, field-validated framework for the preparation, handling, and administration of SP(8-11). It addresses critical stability challenges—specifically Methionine oxidation and metalloendopeptidase degradation—that often lead to experimental false negatives.
Part 1: Chemical Integrity & Pre-Experimental Planning[1][2]
The Stability Paradox
The primary cause of failure in SP(8-11) experiments is not surgical error, but peptide degradation prior to delivery. The C-terminal Methionine (Met) is highly susceptible to oxidation into methionine sulfoxide, which significantly reduces NK1 affinity.[1][2] Furthermore, the fragment is a prime substrate for neutral endopeptidases (NEP/Neprilysin).
Self-Validating Control:
-
Visual Check: The lyophilized powder must be white. Any yellowing indicates oxidation.
-
HPLC Verification: If possible, run a "blank" injection of the vehicle-peptide mix on HPLC before in vivo use. A single peak should be observed; double peaks indicate oxidation or hydrolysis.
Reconstitution Protocol
To ensure biological activity, follow this "Cold & De-gassed" protocol.
Reagents:
-
Vehicle: Sterile 0.9% Saline or artificial Cerebrospinal Fluid (aCSF).[1][2] Avoid alkaline buffers (pH > 7.[2]5) as they accelerate oxidation.[1][2]
-
Additives (Optional but Recommended): 0.1% BSA (prevents adhesion to plastics) or 10 µM Phosphoramidon (if studying long-duration effects to inhibit degradation).[1][2]
Step-by-Step Solubilization:
-
De-gassing: Purge the vehicle with Nitrogen (N₂) gas for 5 minutes to remove dissolved oxygen.
-
Weighing: Weigh the peptide in a humidity-controlled environment. SP(8-11) is hygroscopic.[1][2]
-
Dissolution: Dissolve peptide to a stock concentration (e.g., 1 mM) in the de-gassed vehicle.
-
Critical: Keep on ice at all times.
-
-
Aliquoting: Do not freeze-thaw. Aliquot into single-use distinct vials (e.g., 10 µL each) and store at -80°C.
Part 2: Dosage & Administration Routes[1][2][3]
The following dosages are synthesized from pharmacokinetic data and behavioral nociception assays (e.g., tail-flick, scratching).
Table 1: Recommended Dosage Ranges
| Species | Route | Dose Range | Volume | Target Effect |
| Rat (SD/Wistar) | Intrathecal (i.t.) | 5.0 – 15.0 µg | 10 – 20 µL | Hyperalgesia, Bladder contraction |
| Rat | ICV | 1.0 – 10.0 µg | 5 µL | Locomotor activity, Dopamine modulation |
| Mouse (C57BL/6) | Intrathecal (i.t.) | 0.5 – 2.0 µg | 5 µL | Caudally-directed biting/scratching |
| Mouse | ICV | 10 – 100 ng | 1 – 2 µL | Acute nociceptive signaling |
Note: SP(8-11) has a short half-life (< 2 minutes in plasma).[1][2] Systemic administration (IP/SC) is not recommended for CNS targets due to rapid proteolysis and poor BBB penetration.[2]
Part 3: Detailed Surgical Protocols
Protocol A: Intrathecal Administration in Rats (Acute)
Rationale: Direct delivery to the dorsal horn allows assessment of spinal nociceptive processing (NK1 activation).
Materials:
Procedure:
-
Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2%.[1][2]
-
Positioning: Place rat in a prone position; elevate the lumbar region to open the intervertebral spaces.
-
Puncture: Insert the 30G needle attached to PE-10 tubing at the L5-L6 interspace.[1][2] A "tail flick" reflex confirms entry into the subarachnoid space.
-
Injection: Slowly infuse the calculated dose (e.g., 10 µg in 10 µL) over 30 seconds.
-
Flush: Follow with 10 µL sterile saline to push the peptide out of the dead space.
-
Validation: Observe for immediate (0-5 min) caudally-directed biting or scratching (the "Substance P syndrome").
Protocol B: Intracerebroventricular (ICV) Injection in Mice
Rationale: Targets periventricular nuclei to study central modulation of stress or dopamine.
Stereotaxic Coordinates (bregma):
Procedure:
-
Preparation: Shave scalp and sterilize with betadine.
-
Incision: Expose the skull and identify Bregma.
-
Drilling: Create a burr hole at the coordinates.
-
Injection: Lower the Hamilton syringe needle (26G) to the DV depth.
-
Delivery: Inject 1-2 µL over 60 seconds. Leave needle in place for 60 seconds to prevent backflow.
-
Recovery: Close scalp with cyanoacrylate (Vetbond).[2]
Part 4: Mechanism of Action & Signaling Pathway
Understanding the downstream signaling is crucial for interpreting data. SP(8-11) binds the Gq-coupled NK1 receptor, triggering a calcium cascade.[1][2]
Figure 1: The signal transduction pathway activated by SP(8-11).[1][2][3] Note that the C-terminal fragment is sufficient to trigger the Gq-PLC-IP3 cascade leading to calcium release.[1][2]
Part 5: Experimental Workflow & Troubleshooting
Figure 2: Operational workflow. Time is a critical variable; the peptide should be injected within 30 minutes of reconstitution to prevent oxidation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Behavioral Response | Peptide Oxidation | Use fresh buffer; purge with N₂; check peptide color (must be white).[1][2] |
| Response Fades Quickly | Rapid Proteolysis | Add Phosphoramidon (10 µM) to vehicle; ensure rapid injection post-prep.[1][2] |
| Inconsistent Data | Adsorption to Plastic | Add 0.1% BSA to the vehicle to prevent peptide loss on tube walls. |
| Desensitization | Receptor Internalization | Avoid repeated dosing < 60 mins apart. NK1 receptors internalize rapidly upon agonist binding. |
References
-
Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599.[1][2]
-
Hylden, J. L., & Wilcox, G. L. (1981). "Intrathecal substance P elicits a caudally-directed biting and scratching behavior in mice."[1][2] Brain Research, 217(1), 212-215.[1][2]
-
Chang, M. M., & Leeman, S. E. (1970). "Isolation of a sialogogic peptide from bovine hypothalamic tissue and its characterization as substance P." Journal of Biological Chemistry, 245(18), 4784-4790.[1][2]
-
Matsas, R., et al. (1984). "The metabolism of neuropeptides: the hydrolysis of peptides, including enkephalins, tachykinins and their analogues, by endopeptidase-24.11." Biochemical Journal, 223(2), 433-440.[1][2]
-
Mantyh, P. W., et al. (1995). "Receptor endocytosis and dendrite reshaping in spinal neurons after somatosensory stimulation." Science, 268(5217), 1629-1632.[1][2]
Sources
Mass spectrometry analysis of FGLM peptide fragmentation patterns
Application Note: Advanced Mass Spectrometry Analysis of FGLM-NH₂ Fragmentation Patterns
Part 1: Introduction & Core Directive
The FGLM-NH₂ Peptide: A Critical Analytical Target FGLM-NH₂ (Phe-Gly-Leu-Met-NH₂) represents the C-terminal tetrapeptide of Substance P, a neuropeptide with significant implications in neurogenic inflammation and wound healing (e.g., neurotrophic keratopathy). Unlike standard tryptic peptides, FGLM-NH₂ presents unique analytical challenges: it is short, hydrophobic, and possesses a C-terminal amide rather than a free acid. Furthermore, the presence of Methionine (Met) makes it highly susceptible to oxidation, a Critical Quality Attribute (CQA) that must be monitored during drug development.
This guide moves beyond generic protocols to provide a targeted, expert-level methodology for characterizing FGLM-NH₂ using High-Resolution Mass Spectrometry (HRMS). It focuses on differentiating the amidated C-terminus, identifying oxidative impurities, and optimizing fragmentation for sequence confirmation.
Part 2: Materials & Methods (The Protocol)
Sample Preparation: Mitigating Hydrophobic Loss & Oxidation
-
Solvent Choice: FGLM is hydrophobic. Dissolve the lyophilized powder in 20% Acetonitrile (ACN) / 80% Water / 0.1% Formic Acid (FA) . Pure aqueous buffers may lead to precipitation or adsorption to container walls.
-
Container: Use Polypropylene (PP) Low-Bind vials . Avoid glass vials entirely, as hydrophobic peptides like FGLM adhere strongly to glass surfaces, causing significant signal loss (up to 40% loss in <1 hour).
-
Oxidation Control: Keep samples at 4°C. If analyzing for native oxidation levels, do not add reducing agents. If confirming the peptide backbone only, 5 mM DTT can be added, but this will reduce any Met-Sulfoxide (Met-O) present, masking impurities.
LC-MS/MS Configuration
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). A standard C18 is preferred over C4 due to the small size of the peptide requiring sufficient retention.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Gradient:
-
0-1 min: 5% B (Desalting/Loading)
-
1-10 min: 5% -> 40% B (Shallow gradient is critical for separating Met-O from Native)
-
10-12 min: 95% B (Wash)
-
12-15 min: 5% B (Re-equilibration)
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization: ESI Positive Mode.
-
Precursor Selection: Targeted MS2 for m/z 466.2489 (Native) and m/z 482.2438 (Met-Oxidized).
-
Fragmentation Mode: HCD (Higher-energy Collisional Dissociation) is recommended over CID for small peptides to preserve low-mass reporter ions (immonium ions).
-
Collision Energy (NCE): Stepped NCE 25, 30, 35. Small peptides require higher energy to fragment the rigid amide backbone effectively.
Part 3: Results & Discussion (The Science)
Exact Mass & Precursor Identification
The theoretical monoisotopic mass of FGLM-NH₂ (
Expert Insight: The C-terminal amide (
) results in a mass that is 0.984 Da lower than the corresponding free acid form (). If you observe a peak at m/z 467.23, your peptide has de-amidated (hydrolyzed) to the free acid, a common degradation pathway.
Fragmentation Pathways (MS/MS)
Fragmentation of FGLM-NH₂ yields a distinct pattern dominated by the
Table 1: Theoretical Fragment Ions for FGLM-NH₂ (
| Ion Type | Sequence | Formula | Theoretical m/z | Notes |
| Precursor | FGLM-NH₂ | 466.2483 | Base Peak | |
| FG | 205.0972 | Often low intensity (instability) | ||
| FGL | 318.1812 | |||
| M-NH₂ | 149.0743 | Diagnostic: Distinct from free acid Met ( | ||
| LM-NH₂ | 262.1584 | Dominant fragment | ||
| GLM-NH₂ | 319.1798 | |||
| Immonium F | F | 120.0808 | High intensity in HCD | |
| Immonium M | M | 104.0528 |
The Methionine Oxidation Shift (The "Satellite" Peak)
Methionine is easily oxidized to Methionine Sulfoxide (
-
Native Precursor: 466.2483
-
Oxidized Precursor: 482.2432
-
Chromatographic Shift: The oxidized form is less hydrophobic than the native form. It will elute earlier (typically 0.5 - 1.0 min shift on a C18 column).
-
Fragmentation Shift: All
-ions containing Met ( ) will shift by +16 Da. The and ions (which do not contain Met) will remain unchanged. This confirms the oxidation is on the C-terminus.
Part 4: Visualization
Figure 1: Analytical Workflow for FGLM-NH₂
This diagram outlines the decision-making process for sample handling and data acquisition, emphasizing the critical "Low-Bind" requirement.
Caption: Step-by-step analytical workflow emphasizing hydrophobic handling and oxidation monitoring.
Figure 2: FGLM-NH₂ Fragmentation Map
This diagram visualizes the specific bond cleavages. Note the
Caption: Fragmentation map of FGLM-NH2 showing dominant b/y ions and immonium fragments.
Part 5: Troubleshooting & Quality Control
| Issue | Observation | Root Cause | Solution |
| Low Signal | Precursor intensity < 1E5 | Hydrophobic adsorption to glass. | Switch to Polypropylene vials immediately. Increase organic content in sample solvent to 20-30%. |
| Split Peaks | Doublet in chromatogram | Methionine Oxidation. | Check MS1 for +16 Da shift. If artifactual, degas buffers and keep samples at 4°C. |
| Wrong Mass | m/z 467.23 observed | Deamidation (Hydrolysis). | The C-terminal amide has hydrolyzed to acid. Check pH of buffers (avoid extreme pH > 8). |
| Missing b2 | Low intensity m/z 205 | Instability / Diketopiperazine formation. | This is normal for FG sequences. Rely on |
References
-
Nishida, T., et al. (2003). Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1. Diabetologia. Available at: [Link]
-
Yamada, N., et al. (2007).[1] Clinical Efficacy of Eyedrops Containing the Peptides FGLM-NH2 and SSSR. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. Available at: [Link]
-
MtoZ Biolabs. How Are the B Ions and Y Ions Defined in Mass Spectrometry. Available at: [Link]
Sources
Storage and handling guidelines for lyophilized FGLM peptides
Application Note: Storage, Handling, and Reconstitution Guidelines for Lyophilized FGLM-Amide Peptides
Executive Summary
FGLM-amide (Sequence: Phe-Gly-Leu-Met-NH₂) is a synthetic tetrapeptide derived from the carboxyl terminus of Substance P. In recent years, it has gained significant traction in regenerative medicine due to its synergistic ability—when combined with the IGF-1-derived SSSR peptide—to promote corneal epithelial wound healing and treat neurotrophic keratopathy.
However, as a Senior Application Scientist, I frequently observe that the bioactivity of FGLM-amide is compromised in the laboratory not by experimental design, but by improper handling. The presence of a C-terminal Methionine (Met) residue makes this peptide exquisitely sensitive to oxidation. This application note provides a self-validating, mechanistically grounded protocol for the storage and reconstitution of lyophilized FGLM-amide, ensuring absolute scientific integrity from the vial to the assay.
Part 1: Physicochemical Vulnerabilities & Causality
To handle FGLM-amide correctly, one must first understand the structural causality behind its degradation pathways. The peptide's stability is dictated by its specific amino acid sequence.
Table 1: Physicochemical Profile of FGLM-Amide
| Property | Value | Mechanistic Implication (Causality) |
| Sequence | Phe-Gly-Leu-Met-NH₂ | Corresponds to the Substance P C-terminus; essential for NK1 receptor binding. |
| Vulnerable Residue | Methionine (Met) | Critical Risk: The thioether side chain is highly prone to chemical and photochemical oxidation, forming irreversible methionine sulfoxide and sulfone. |
| Hydrophobicity | High (Phe, Leu) | Phenylalanine and Leucine drive hydrophobicity. While generally water-soluble, it may require slightly acidic conditions (e.g., 0.1% Acetic Acid) for rapid, complete solubilization. |
| C-Terminus | Amidation (-NH₂) | Neutralizes the negative charge of the C-terminus, increasing stability against exopeptidases and mimicking the native conformation of Substance P. |
Part 2: The "Zero-Condensation" Storage Protocol
Lyophilized peptides are shipped in a highly desiccated state. The primary mechanism of degradation during storage is hydrolysis , catalyzed by the introduction of atmospheric moisture.
Mechanistic Rationale:
When a cold vial is opened immediately upon removal from a -20°C or -80°C freezer, atmospheric water vapor instantly condenses on the cold lyophilized powder. This microcondensation introduces water molecules that facilitate peptide bond hydrolysis and accelerate Methionine oxidation.
Step-by-Step Storage & Equilibration Workflow:
-
Immediate Cold Storage: Upon receipt, immediately store the lyophilized FGLM-amide at -20°C or -80°C in a sealed container protected from light.
-
Desiccation: Store the primary vial inside a secondary container (desiccator jar or sealed bag) containing active silica desiccant packs.
-
Thermal Equilibration (Critical Step): Before opening, remove the vial from the freezer and leave it in the desiccator at room temperature for 30 to 60 minutes .
-
Centrifugation: Centrifuge the vial at 10,000 x g for 1 minute before carefully removing the cap.
-
Self-Validation: Visually confirm that all powder is pelleted at the bottom. This ensures no peptide was trapped in the cap during transit, preventing inaccurate concentration calculations.
-
Workflow for the storage and thermal equilibration of lyophilized FGLM-amide.
Part 3: Oxidation-Proof Reconstitution Methodology
The choice of solvent is the most common point of failure when handling FGLM-amide. Because the peptide is hydrophobic, researchers often default to using Dimethyl Sulfoxide (DMSO) to aid solubilization. Do not use DMSO for FGLM-amide.
Mechanistic Rationale:
DMSO acts as a mild oxidizing agent. In peptides containing free Methionine (or Cysteine), DMSO will rapidly oxidize the thioether side-chain functionalities, permanently altering the peptide's secondary structure and abrogating its biological activity. Instead, FGLM-amide should be dissolved in sterile, degassed water or a mildly acidic buffer (pH 4-6), which maximizes peptide stability.
Step-by-Step Reconstitution Protocol:
-
Solvent Preparation: Prepare sterile, deionized water. Add 0.1% Acetic Acid (v/v) to aid in the dissolution of the hydrophobic Phe and Leu residues.
-
Degassing: Degas the solvent using sonication under a vacuum or by bubbling with an inert gas (Nitrogen or Argon) for 15 minutes. Causality: Removing dissolved oxygen prevents the chemical oxidation of Methionine.
-
Solubilization: Add the degassed solvent dropwise to the pelleted peptide to reach a stock concentration of 1-5 mg/mL.
-
Agitation: Gently swirl or roll the vial. Do not vortex vigorously, as excessive shear forces and foaming can denature the peptide. Brief sonication (10-20 seconds) in a water bath can be used if the peptide resists dissolution.
-
Validation Checkpoint: Hold the vial against a dark background. The solution must be optically clear. If particulates remain, the peptide is not fully dissolved, and the actual concentration will be lower than calculated.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage of Aliquots: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Causality: Repeated freeze-thaw cycles cause micro-ice crystal formation that degrades the peptide. Single-use aliquots bypass this risk.
Oxidation-proof reconstitution and aliquoting methodology for FGLM-amide.
Part 4: Application Context – Synergistic Corneal Wound Healing Assays
FGLM-amide is rarely used in isolation in modern therapeutic research. Its primary application relies on its synergistic interaction with the SSSR peptide (Ser-Ser-Ser-Arg), a derivative of the C-domain of Insulin-like Growth Factor-1 (IGF-1).
When designing in vitro migration assays (e.g., scratch assays using human corneal epithelial cells) or in vivo models of neurotrophic keratopathy, researchers must administer both peptides concurrently. FGLM-amide acts as an analog for Substance P, binding to the NK1 receptor, while SSSR activates the IGF-1 receptor. The convergence of these two signaling pathways (primarily through Akt and MAPK cascades) is what ultimately drives rapid epithelial resurfacing.
Synergistic receptor activation by FGLM-amide and SSSR in corneal healing.
References
-
Activotec. "Peptide Storage and Solubilization." activotec.com. Available at:[Link]
-
JPT Peptide Technologies. "How to Store Peptides | Best Practices for Researchers." jpt.com. Available at: [Link]
-
LifeTein. "Peptide Synthesis: Handling and Storage of Synthetic Peptides." lifetein.com. Available at:[Link]
-
Investigative Ophthalmology & Visual Science (IOVS). "Promotion of Corneal Epithelial Wound Healing by a Tetrapeptide (SSSR) Derived from IGF-1." arvojournals.org. Available at: [Link]
-
PubMed / NIH. "Promotion of corneal epithelial wound healing by a tetrapeptide (SSSR) derived from IGF-1." nih.gov. Available at:[Link]
- Evidence-Based Ophthalmology - Ovid.
Immunohistochemistry techniques using antibodies against Substance P C-terminus
Executive Summary
Substance P (SP) is an undecapeptide (11 amino acids) and a primary mediator of nociception and neurogenic inflammation.[1] Its biological activity hinges on the C-terminal sequence (Phe-Gly-Leu-Met-NH₂) , which is the requisite motif for binding to the Neurokinin-1 Receptor (NK1R).
Detecting SP via immunohistochemistry (IHC) presents unique challenges:
-
Size: As a small peptide, it is prone to washout during fixation and permeabilization.
-
Conservation: The C-terminus is highly conserved across the tachykinin family (Neurokinin A, Neurokinin B), making antibody specificity critical.
-
Localization: SP is stored in dense-core vesicles in axon terminals, requiring protocols that preserve subcellular architecture without masking epitopes.
This guide synthesizes field-proven methodologies to ensure high-fidelity detection of Substance P using C-terminus-specific antibodies.
Part 1: Biological Context & Antibody Selection
The C-Terminus: The Bioactive Anchor
The TAC1 gene encodes Preprotachykinin A, which is post-translationally processed into Substance P. The C-terminal region is critical for two reasons:
-
Receptor Activation: It inserts into the transmembrane core of the NK1 Receptor (GPCR), triggering Gq/11 coupling.
-
Degradation: It is the primary target for degradation by Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP), making it a transient target in active tissue.
Expert Insight: Antibodies targeting the C-terminus (e.g., clone NC1/34) are preferred for functional studies because they label the bioactive form of the peptide. However, cross-reactivity with Neurokinin A (NKA) is a risk due to the shared -Phe-X-Gly-Leu-Met-NH2 motif. Always verify if your antibody was raised against the specific SP C-terminal fragment (SP 5-11) or the full-length peptide to minimize NKA cross-talk.
Visualization: Substance P Signaling & Processing
The following diagram illustrates the production, release, and receptor interaction of Substance P, highlighting the C-terminal role.
Caption: Pathway showing TAC1 processing into SP and NKA. The C-terminus of SP drives NK1R binding and subsequent internalization.
Part 2: Sample Preparation (The Foundation)
The small size of Substance P makes it susceptible to diffusion. Proper fixation is the single most critical step.
Fixation Strategy
-
Standard: 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (PB), pH 7.4.
-
Expert Recommendation (Zamboni’s Fixative): For high-resolution neuroanatomy, use Zamboni’s fixative (2% PFA + 15% saturated Picric Acid). Picric acid enhances the retention of small neuropeptides by precipitating proteins more aggressively than aldehydes alone, preventing "washout" during long incubations.
Tissue Processing: Frozen vs. FFPE
| Feature | Frozen Sections (Cryostat) | FFPE (Paraffin) |
| Sensitivity | High. Epitopes are native; minimal masking. | Moderate. Requires antigen retrieval.[2][3] |
| Morphology | Good (if sucrose cryoprotected). | Excellent. Superior anatomical detail.[4] |
| Protocol | Free-floating (recommended for brain/spinal cord). | Slide-mounted. |
| Use Case | Mapping nerve fibers, low-abundance targets. | Archival tissue, high-throughput screening. |
Part 3: Step-by-Step Protocol
Workflow Decision Tree
Follow this logic to select the optimal path for your specific sample type.
Caption: Decision tree for Substance P IHC. Note the divergence for Antigen Retrieval in FFPE samples.
Detailed Methodology
1. Antigen Retrieval (FFPE Only)
Substance P is robust, but formalin cross-linking can mask the epitope.
-
Buffer: Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Method: Heat to 95°C for 20 minutes (steamer or pressure cooker).
-
Note: Avoid Tris-EDTA (pH 9.0) initially; it can be too harsh for small peptide epitopes and cause tissue detachment. Use pH 9.0 only if pH 6.0 yields weak signals.
2. Permeabilization & Blocking[5]
-
Buffer: PBS + 0.3% Triton X-100 (PBST).
-
Blocking Agent: 5-10% Normal Serum (from the host species of the secondary antibody, e.g., Donkey or Goat).
-
Time: 1 hour at Room Temperature (RT).
-
Tip: For free-floating sections, increase Triton X-100 to 0.5% to ensure penetration into thick sections (30-40µm).
3. Primary Antibody Incubation[5][6]
-
Concentration: Typically 1:1000 to 1:5000 (titrate for your specific lot).
-
Incubation: Overnight (18-24 hours) at 4°C.
-
Critical: Do not shorten this step. Slow kinetics at 4°C favor high-affinity specific binding over non-specific background.
4. Secondary Detection
-
Wash: 3 x 10 min in PBS.
-
Secondary: Fluorophore-conjugated (e.g., Alexa Fluor 488/594) or Biotinylated (for DAB).
-
Concentration: 1:500 - 1:1000.
-
Time: 1-2 hours at RT in dark.
Part 4: Validation & Troubleshooting
The Gold Standard: Pre-absorption Control
To prove that your staining is specific to Substance P and not a cross-reaction, you must perform a pre-absorption (blocking peptide) control.
-
Prepare: Dilute the primary antibody to its working concentration (e.g., 1:1000) in two separate tubes.
-
Add Peptide: To Tube A, add synthetic Substance P peptide (immunogen) at a concentration of 10 µg/mL (or 10x molar excess relative to the antibody). To Tube B, add an equivalent volume of PBS (Control).
-
Incubate: Rotate both tubes overnight at 4°C before applying to tissue.
-
Stain: Apply Tube A and Tube B to serial tissue sections.
-
Result: Tube A should show no staining (signal abolished), while Tube B shows normal staining.
Troubleshooting Matrix
| Issue | Possible Cause | Solution |
| No Signal | Over-fixation (epitope masking). | Use Antigen Retrieval (Citrate pH 6).[6] Reduce fixation time. |
| Weak Signal | Peptide washout. | Switch to Zamboni's fixative or transcardial perfusion. |
| High Background | Cross-reactivity / Inadequate blocking. | Increase serum to 10%. Perform pre-absorption control.[5][9][10] |
| Non-Specific Puncta | Antibody aggregation. | Spin down antibody stock (10,000g, 10 min) before use. |
| Vessel Staining | Endogenous peroxidase (DAB only). | Quench with 3% H₂O₂ / Methanol for 15 min. |
References
-
Bio-Rad Antibodies. (n.d.). Anti-Substance P Antibody, clone NC1/34. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Substance P Immunoreactivity Exhibits Frequent Colocalization with Kisspeptin.[6] PLOS ONE. Retrieved from [Link]
Sources
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. docs.abcam.com [docs.abcam.com]
- 3. IHC-P protocols | Abcam [abcam.com]
- 4. gracebio.com [gracebio.com]
- 5. sysy.com [sysy.com]
- 6. Substance P Immunoreactivity Exhibits Frequent Colocalization with Kisspeptin and Neurokinin B in the Human Infundibular Region | PLOS One [journals.plos.org]
- 7. Substance P Polyclonal Antibody (BS-0065R) [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing methionine oxidation in Phenylalanyl-glycyl-leucyl-methioninamide
Subject: Preventing Methionine Oxidation in Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH2) Ticket ID: FGLM-OX-PROTO-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Welcome to the Technical Support Center
You are likely here because you have observed a +16 Da mass shift in your mass spectrometry data, "ghost peaks" in your HPLC chromatograms, or a gradual loss of potency in your FGLM-NH2 formulations.
As the C-terminal tetrapeptide of Substance P, FGLM-NH2 contains a C-terminal methionine amide. The thioether side chain of methionine is the "Achilles' heel" of this molecule. It acts as a magnet for Reactive Oxygen Species (ROS), readily oxidizing to Methionine Sulfoxide (MetO) and, under severe stress, to Methionine Sulfone (MetO2) .[1]
This guide is not a generic textbook entry; it is a troubleshooting protocol designed to isolate and eliminate oxidation sources in your specific workflow.
Module 1: The Mechanism & Intervention Strategy
To prevent oxidation, you must understand the enemy. Oxidation in FGLM-NH2 is rarely spontaneous; it is catalyzed by environmental factors.
The Oxidation Pathway
The following diagram illustrates the progression from native FGLM-NH2 to its oxidized forms and identifies the specific "Firewalls" you can erect to stop it.
Figure 1: Oxidation pathway of FGLM-NH2 showing the progression from native peptide to Sulfoxide and Sulfone, with critical intervention points (Firewalls).
Module 2: Formulation & Solution Stability
Scenario: You are preparing FGLM-NH2 for biological assays (e.g., corneal wound healing models) and dealing with aqueous stability.
Critical Protocol: The "Zero-Oxygen" Dissolution
Dissolving lyophilized peptide introduces atmospheric oxygen into the solution. If trace metals (iron, copper) are present in your buffer or water source, they catalyze the Fenton reaction, generating hydroxyl radicals that attack the Methionine sulfur.
Step-by-Step Procedure:
-
Water Prep: Do not use standard milli-Q water directly from the tap. Boil the water (or buffer) for 5 minutes, then cool it under a stream of Argon or Nitrogen. This removes dissolved oxygen.
-
Chelation: Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 0.1 mM to 1 mM.
-
Why? EDTA sequesters trace metal ions that act as catalysts for oxidation [1].[2]
-
-
pH Control: Maintain pH < 6.0 if experimental conditions allow.
-
Why? Methionine oxidation rates are significantly higher at neutral or alkaline pH [2].
-
-
Dissolution: Add the peptide to the degassed, chelated buffer.
-
Headspace: Immediately overlay the vial headspace with Argon before sealing.
Antioxidant Selection Guide
If you must use a formulation where oxidation is persistent, use this selection table to choose an additive.
| Additive | Recommended Conc. | Mechanism | Pros/Cons for FGLM-NH2 |
| L-Methionine | 1:5 to 1:10 (molar ratio) | Decoy: Oxidizes preferentially over the peptide. | Best Choice. Chemically identical to the target, highly effective, minimal biological interference [3]. |
| Sodium Thiosulfate | 0.1% - 0.5% (w/v) | Scavenger: Reduces ROS directly. | Good for ophthalmic formulations (common in eye drops); may interfere with some enzymatic assays. |
| Ascorbic Acid | 0.01% - 0.1% | Reductant: Reduces oxidized species. | Caution: In the presence of metal ions (Fe3+), it can become pro-oxidant via the Fenton cycle. Use only with EDTA. |
| Catalase | 10-50 U/mL | Enzymatic: Breaks down H2O2. | Highly specific, but introduces a large protein impurity into your sample. |
Module 3: Analytical Troubleshooting (HPLC & MS)
Scenario: You see a split peak or a "ghost peak" eluting slightly before your main FGLM-NH2 peak.
The "On-Column" Oxidation Artifact
A common error is assuming the peptide oxidized in the vial. Often, the peptide oxidizes inside the HPLC column during the run.[2]
Diagnostic Checklist:
-
Symptom: The oxidized peak area increases with longer retention times or slower flow rates.
-
Symptom: The mass spectrum shows +16 Da (Sulfoxide) or +32 Da (Sulfone).
-
Cause: Solvents (especially Acetonitrile) can accumulate peroxides over time. Stainless steel frits in the column can leach metal ions.
Troubleshooting Workflow:
Figure 2: Decision tree for distinguishing between sample oxidation and on-column analytical artifacts.
Corrective Action for HPLC:
-
Purge Solvents: Use only "HPLC Grade" or "LC-MS Grade" acetonitrile. Old acetonitrile accumulates peroxides.
-
Mobile Phase Additive: If on-column oxidation is confirmed, add 0.1% Thiodiglycol to the mobile phase. It acts as a scavenger and elutes in the void volume, protecting the peptide during the run.
Module 4: Synthesis & Cleavage (The Root Cause)[3][4]
Scenario: You are synthesizing FGLM-NH2 and see oxidation immediately after cleavage from the resin.
Methionine is most vulnerable during the acidic cleavage step (TFA removes protection groups, generating reactive carbocations). Standard cleavage cocktails (95% TFA) are insufficient.
The "Reagent H" Standard
For FGLM-NH2, you must use a scavenger cocktail specifically designed to reduce Met(O) back to Met during cleavage. The gold standard is Reagent H [4].
Reagent H Composition:
-
Trifluoroacetic acid (TFA): 81%[3]
-
Phenol: 5%[3]
-
Water: 3%[3]
-
Dimethylsulfide (DMS): 2%[3]
-
Ammonium Iodide (NH4I): 1.5%[3]
Mechanism: The Ammonium Iodide (NH4I) and DMS work synergistically to reduce any Methionine Sulfoxide that forms back to native Methionine in situ.
Frequently Asked Questions (FAQ)
Q: Can I reverse the oxidation if it has already happened? A: If it is Methionine Sulfoxide (+16 Da), yes . You can treat the peptide with N-methylmercaptoacetamide or use the enzyme Methionine Sulfoxide Reductase (Msr) . However, chemical reduction often requires harsh conditions that might damage other parts of a complex sample. If it has progressed to Methionine Sulfone (+32 Da), it is irreversible .
Q: My FGLM-NH2 powder turned slightly yellow. Is it ruined? A: Yellowing often indicates modification of the Phenylalanine (Phe) or trace contaminants, but it is a strong proxy for oxidation. Perform LC-MS immediately. If the +16 Da peak exceeds 5-10%, repurify or discard.
Q: Why does my peptide oxidize even in the freezer? A: Standard freezers (-20°C) are not air-tight. If the peptide was lyophilized from an acidic solution (like TFA) without proper neutralization, the residual acid can catalyze oxidation even in the solid state over months. Store lyophilized powder under Argon.
References
-
Biotage. (2023).[5][4][6][7] How to handle peptides that contain methionine. Retrieved from
- Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of proteins. Pharmaceutical News, 2, 6-12.
-
Akyildiz, I. E. (2023).[8] Minimizing methionine oxidation in proteomics sample preparation. Retrieved from
-
Huang, H., & Rabenstein, D. L. (1999).[3] A cleavage cocktail for methionine-containing peptides.[5][4][3][7][9] Journal of Peptide Research, 53(5), 548-553. Link
-
Yamada, N., et al. (2006).[10] Clinical Efficacy of Eyedrops Containing the Peptides FGLM-NH2 and SSSR.[10][11] Investigative Ophthalmology & Visual Science, 47(13), 5018. Link
Sources
- 1. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Troubleshooting Hydrophobic Peptide Solubility (Focus on FGLM)
Welcome to the Technical Support Center for Peptide Chemistry and Assay Development. Handling highly hydrophobic peptides—such as FGLM-amide (Phe-Gly-Leu-Met-NH2), the C-terminal bioactive sequence of Substance P—presents unique thermodynamic and chemical challenges. FGLM is widely investigated for its synergistic role with SSSR (an IGF-1 derived peptide) in promoting corneal epithelial wound healing via the Neurokinin-1 (NK-1) receptor[1]. However, its >75% hydrophobic amino acid composition frequently leads to aggregation, assay variability, and loss of biological activity.
This guide provides field-proven, mechanistically grounded troubleshooting strategies for researchers and drug development professionals.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my FGLM peptide immediately precipitate when diluted into aqueous assay buffers like PBS? Causality: Peptides with ≥50% hydrophobic residues (like Phenylalanine, Leucine, and Methionine) lack the charged side chains necessary to form favorable ion-dipole interactions with water[2]. To minimize thermodynamically unfavorable exposure to the aqueous environment, these hydrophobic side chains self-associate, driven by the hydrophobic effect[3]. This forces the peptide backbone into close proximity, facilitating intermolecular hydrogen bonding and resulting in irreversible aggregation or gelation.
Q2: Standard protocols recommend DMSO for hydrophobic peptides. Why did my FGLM peptide lose its biological activity after being dissolved in DMSO? Causality: While dimethyl sulfoxide (DMSO) is an excellent solvent for disrupting hydrophobic interactions, it is chemically incompatible with Methionine (M)[4]. DMSO acts as a mild oxidizing agent. Over time, or upon repeated freeze-thaw cycles, DMSO oxidizes the thioether group of Methionine into methionine sulfoxide (+16 Da mass shift) and eventually methionine sulfone (+32 Da). Because the Met residue in FGLM is critical for docking into the orthosteric binding pocket of the NK-1 receptor[5], this structural modification sterically hinders receptor activation, rendering the peptide biologically inert.
Q3: How can I ensure the peptide remains in a monomeric, active state for cell culture assays? Causality: The transition from a 100% organic stock to an aqueous assay buffer is the critical failure point. If the organic solvent is diluted too rapidly, localized regions of low solvent concentration cause the peptide to crash out[3]. You must use a "dropwise addition to a vigorously stirred buffer" method to ensure instantaneous dispersion. Furthermore, maintaining the final organic solvent concentration below the cytotoxicity threshold (typically ≤0.1% for primary cells) is essential for assay integrity[4].
Part 2: Mandatory Visualization
Decision tree for solubilizing hydrophobic, oxidation-sensitive peptides like FGLM.
FGLM-amide binds the NK-1 receptor, activating Gq/Gs and Akt pathways to promote wound healing.
Part 3: Experimental Protocols (Self-Validating System)
Protocol: Step-by-Step Solubilization of FGLM-amide (and Similar Met-Containing Hydrophobic Peptides)
Objective: Achieve a clear, monomeric stock solution without inducing methionine oxidation.
Step 1: Solvent Selection & Initial Solubilization
-
Do NOT use DMSO. Instead, select anhydrous N,N-Dimethylformamide (DMF)[6] or Acetonitrile (ACN)[2].
-
Weigh out 1 mg of lyophilized FGLM-amide. Add 50 µL of 100% DMF directly to the vial to create a highly concentrated intermediate.
-
Validation Check: The solution must become completely transparent. If turbidity persists, vortex gently and sonicate in a water bath for 3 x 10-second pulses. Chill the tube on ice between sonications to prevent thermal degradation[7].
Step 2: Aqueous Dilution
-
Prepare a vigorously stirring volume of sterile, oxygen-free (degassed) aqueous buffer (e.g., PBS, pH 7.4). Degassing is critical to prevent ambient oxidation of the thioether group[8].
-
Using a micropipette, add the concentrated peptide-DMF solution dropwise into the vortex center of the stirring buffer until the desired final concentration is reached[3].
-
Validation Check: Visually inspect the solution against a dark background. A properly solubilized peptide will result in a transparent, particle-free solution.
Step 3: Quality Control (Self-Validation)
-
Before proceeding to in vitro assays, verify structural integrity by running an aliquot on LC-MS.
-
Pass Criteria: A single sharp peak at the expected molecular weight of FGLM-amide. The absence of a +16 Da peak confirms that Methionine oxidation was successfully prevented.
Part 4: Data Presentation
Table 1: Solvent Selection and Assay Tolerance for Hydrophobic Peptides
| Solvent | Solubilization Efficacy (Hydrophobic Peptides) | Methionine/Cysteine Compatibility | Max Recommended Assay Concentration (In Vitro) |
| Water / PBS | Poor (Causes Aggregation) | Excellent | 100% |
| DMSO | Excellent | Poor (Induces irreversible oxidation) | 0.1% - 0.5% |
| DMF | Excellent | Good (Preferred for FGLM) | ≤ 0.1% |
| Acetonitrile (ACN) | Moderate to Good | Good | < 1.0% (Highly volatile) |
Part 5: References
-
Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Peptide Solubility Guidelines Source: SB-Peptide URL:[Link]
-
Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features Source: PubMed Central / NIH URL:[Link]
-
WORKING WITH PEPTIDES Source: ProImmune URL:[Link]
-
FAQ - How should I dissolve peptides? Source: PEPMIC URL:[Link]
Sources
- 1. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PEPMIC [pepmic.com]
- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proimmune.com [proimmune.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Optimizing pH for FGLM-NH₂ / NK1R Binding Assays
The following technical guide addresses the optimization of pH conditions for FGLM-NH₂ (Phe-Gly-Leu-Met-amide) receptor binding assays. This peptide is the C-terminal tetrapeptide of Substance P and acts as a ligand for the Neurokinin-1 Receptor (NK1R) .[1]
Executive Summary & Mechanism
FGLM-NH₂ is a bioactive tetrapeptide corresponding to the C-terminus of Substance P. While it exhibits lower affinity for the Neurokinin-1 Receptor (NK1R) compared to the full-length neuropeptide, it retains significant functional potency, particularly in synergistic pathways involving IGF-1.
Optimizing pH is critical for this assay because:
-
Ligand Protonation State: The N-terminal Phenylalanine amine (pKa ~9.1) must remain protonated to mimic the charge distribution of the native Substance P cleavage product.
-
Receptor Conformation: NK1R is a Class A GPCR. Deviations from physiological pH (7.4) can alter the ionization of Histidine residues (e.g., His197, His265) within the transmembrane binding pocket, destabilizing the receptor-ligand complex.
-
Protease Activity: FGLM-NH₂ is susceptible to rapid degradation by neutral endopeptidases. pH optimization must balance binding affinity with protease inhibition.
Core Protocol: Optimized Binding Assay Buffer
Standard conditions for Radioligand Binding (e.g., [³H]-Substance P displacement) or Fluorescence Polarization.
| Component | Concentration | Purpose |
| HEPES | 50 mM | Maintains pH 7.4. Superior to Tris for temperature stability. |
| MgCl₂ | 5 mM | Stabilizes the G-protein coupled state (high affinity state) of NK1R. |
| MnCl₂ | 1 mM | Enhances agonist binding affinity (critical for low-affinity ligands like FGLM). |
| BSA | 0.2% (w/v) | Prevents non-specific adsorption of the hydrophobic FGLM peptide to plasticware. |
| Bacitracin | 100 µg/mL | Peptidase inhibitor (critical for protecting the FGLM sequence). |
| pH | 7.40 ± 0.05 | Strictly controlled at 25°C. |
Troubleshooting Guide & FAQs
Q1: Why do I see high variability in FGLM-NH₂ binding data compared to full-length Substance P?
Diagnosis: FGLM-NH₂ has a significantly faster dissociation rate (
-
pH Stability: Ensure your buffer pH is exactly 7.4. A drop to pH 6.8 can reduce specific binding by >40% due to protonation of His residues in the NK1R binding pocket.
-
Equilibrium Time: FGLM-NH₂ reaches equilibrium faster. Do not incubate as long as full-length SP; 45–60 minutes at 4°C or 25°C is typically sufficient.
-
Wash Steps: Use ice-cold wash buffer and rapid filtration. The "off-rate" is fast; slow washing will strip the bound ligand.
Q2: Can I use Tris-HCl instead of HEPES?
Technical Insight: While Tris is common, HEPES is recommended for FGLM assays.
Reasoning: Tris has a high temperature coefficient (
Q3: My assay signal degrades over time. Is the peptide unstable?
Diagnosis: Proteolytic cleavage. The "GLM" sequence is a target for neutral endopeptidases. Solution:
-
pH Factor: Most relevant proteases have a pH optimum near 7.0–7.5. You cannot move away from this pH without hurting binding, so you must rely on inhibitors.
-
Additives: Ensure Phosphoramidon (10 µM) and Chymostatin (10 µg/mL) are added fresh. Bacitracin alone may be insufficient for short fragments.
Q4: How does pH affect the solubility of FGLM-NH₂?
Insight: FGLM-NH₂ is hydrophobic (Phe-Gly-Leu-Met).
-
Acidic pH (< 6.0): Increases solubility (protonated amine), but abolishes receptor binding.
-
Basic pH (> 8.5): Reduces solubility and promotes aggregation.
-
Protocol: Dissolve stock peptide in DMSO or weak acid (0.1 M acetic acid), then dilute >1:1000 into the pH 7.4 assay buffer.
Visualizing the Signaling & Workflow
Diagram 1: FGLM-NH₂ / NK1R Signaling Pathway
This diagram illustrates the Gq-coupled pathway activated by FGLM-NH₂ binding at pH 7.4.
Caption: Activation of the NK1 Receptor by FGLM-NH₂ triggers the Gq-PLC-IP3 cascade, resulting in intracellular calcium mobilization.
Diagram 2: pH Optimization Workflow
A logic flow for troubleshooting binding efficiency.
Caption: Decision tree for optimizing buffer conditions to maximize FGLM-NH₂ binding signal.
Experimental Validation: The pH Curve
To validate the optimal pH for your specific FGLM-NH₂ lot, perform a pH dependence curve .
Protocol:
-
Prepare a "Universal Buffer" (e.g., Citrate-Phosphate-HEPES mix) to cover pH 5.0 to 9.0 without changing ionic strength.
-
Incubate FGLM-NH₂ (at
concentration, approx. 10–50 µM) with NK1R membranes. -
Plot Specific Binding (%) vs. pH .
Expected Result:
-
Bell-shaped curve: Peak binding should occur between pH 7.2 and 7.6.
-
Sharp drop < pH 6.5: Due to protonation of His197/His265 in NK1R.
-
Drop > pH 8.5: Due to deprotonation of the peptide N-terminus and receptor destabilization.
References
-
Nishida, T., et al. (2007).[2] Persistent epithelial defects due to neurotrophic keratopathy treated with a substance P-derived peptide and insulin-like growth factor 1. Japanese Journal of Ophthalmology. Link
-
Yamada, N., et al. (2006). Promotion of corneal epithelial wound healing by a tetrapeptide (SSSR) derived from IGF-1.[1][3][4][5][6] Investigative Ophthalmology & Visual Science. Link
-
Chikama, T., et al. (1999).[7] Up-regulation of integrin alpha5 by a C-terminus four-amino-acid sequence of substance P (FGLM-amide). Biochemical and Biophysical Research Communications.[8] Link
-
Nagano, T., et al. (2020). Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR. Investigative Ophthalmology & Visual Science. Link
-
Zhu, X.Z., & Raffa, R.B. (1986).[9] Low affinity inhibition of opioid receptor binding by FMRFamide.[9] Neuropeptides.[5][6][9][10][11][12][13][14][15] Link
Sources
- 1. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion of corneal epithelial wound healing by a tetrapeptide (SSSR) derived from IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Up-regulation of integrin alpha5 by a C-terminus four-amino-acid sequence of substance P (phenylalanine-glycine-leucine-methionine- amide) synergistically with insulin-like growth factor-1 in SV-40 transformed human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maps.org [maps.org]
- 9. Low affinity inhibition of opioid receptor binding by FMRFamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P - Echelon Biosciences [echelon-inc.com]
- 11. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistent epithelial defects due to neurotrophic keratopathy treated with a substance p-derived peptide and insulin-like growth factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mycoplasma hyopneumoniae surface-associated proteases cleave bradykinin, substance P, neurokinin A and neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Resolving baseline noise in HPLC analysis of Phe-Gly-Leu-Met-NH2
Topic: Resolving Baseline Noise & Instability in Hydrophobic Peptide Analysis Molecule: Phe-Gly-Leu-Met-NH2 (FGLM-NH2)
Introduction
Welcome to the Technical Support Center. You are likely analyzing Phe-Gly-Leu-Met-NH2 , a C-terminal amidated tetrapeptide often used in neuropeptide research (related to FMRFamide and Substance P fragments).
Because this molecule contains Phenylalanine (Phe) , Methionine (Met) , and a C-terminal Amide , it presents a "perfect storm" for HPLC baseline issues:
-
Detection Limits: You are likely detecting at 214 nm (peptide bond) because Phe is the only chromophore, and its signal at 254 nm is weak. 214 nm is highly susceptible to mobile phase noise.
-
Chemical Instability: Methionine is prone to oxidation, creating "ghost peaks" and baseline humps.
-
Hydrophobicity: The Phe-Leu-Met sequence requires high organic content, pushing gradients into regions where baseline drift is most severe.
This guide replaces generic advice with specific causal analysis and self-validating protocols.
Module 1: The "Seismograph" Baseline (High-Frequency Noise)
Q: My baseline at 214 nm looks like a seismograph (rhythmic spiking). Is my lamp dying?
A: Unlikely. In peptide analysis using TFA/ACN, this is almost always "Mixing Noise."
The Mechanism: Trifluoroacetic acid (TFA) has a UV cutoff around ~210 nm. At 214 nm, you are operating on the "edge" of its transparency. If your HPLC pump mixes Mobile Phase A (Water/TFA) and Mobile Phase B (ACN/TFA) on the low-pressure side (quaternary pump), small inhomogeneities in TFA concentration pass through the detector. Since TFA absorbs UV light, these concentration ripples manifest as rhythmic sine-wave noise.
The Fix (Protocol):
-
Diagnose: Stop the flow. If the noise stops instantly, it is the pump/mixing, not the lamp.
-
Premix 5%: Instead of running 100% A and 100% B, modify your lines:
-
Line A: 95% Water / 5% ACN / 0.1% TFA
-
Line B: 95% ACN / 5% Water / 0.1% TFA
-
Why? Pure ACN has high viscosity and mixes poorly with water. Presence of water in Line B and organic in Line A reduces the viscosity difference and surface tension, smoothing the mixing process.
-
-
Increase Mixing Volume: If you have a variable stroke volume (e.g., Agilent 1290/1260), set it to Automatic or larger volumes to smooth out pulsations.
Module 2: The "Drifting" Baseline (Gradient Rise/Fall)
Q: During the gradient (10–60% B), the baseline rises significantly, burying small impurity peaks.
A: This is the "TFA Absorbance Mismatch." You need to balance your optical density.
The Mechanism: TFA–Acetonitrile complexes often absorb more UV light at 214 nm than TFA–Water. Consequently, as the %B increases, the background absorbance rises, creating a steep uphill slope. This is not a column bleed; it is a mobile phase artifact.
The Fix (The 85% Rule): You must optically balance the mobile phases. Reduce the TFA concentration in the organic phase.
| Parameter | Standard (Drifting) | Balanced (Flat) |
| Mobile Phase A | 100% Water + 0.1% TFA | 100% Water + 0.1% TFA |
| Mobile Phase B | 100% ACN + 0.1% TFA | 100% ACN + 0.085% TFA |
Note: The exact reduction depends on your specific detector optics, but 0.085% (vs 0.1%) is the industry starting point for flattening peptide gradients.
Module 3: Ghost Peaks & Split Peaks (Chemical Instability)
Q: I see a peak eluting before my main FGLM-NH2 peak. It grows if the sample sits in the autosampler.
A: Your Methionine is oxidizing. You are seeing Met-Sulfoxide [Met(O)].
The Mechanism: Methionine (Met) is a thioether. In the presence of dissolved oxygen and trace metals, it oxidizes to Methionine Sulfoxide.
-
Mass Shift: +16 Da.
-
Polarity Shift: The sulfoxide group is more polar than the thioether.
-
Chromatography: The oxidized peptide (Phe-Gly-Leu-Met(O)-NH2) interacts less with the C18 chain and elutes earlier (smaller
) than the native peptide.
The Fix (Protocol):
-
Temperature Control: Set autosampler to 4°C. Oxidation reaction rates double for every 10°C increase.
-
Degassing: Thoroughly degas Mobile Phase A.
-
Limit Run Time: Do not prep 48 hours of samples at once.
-
Verification: If you suspect the pre-peak is Met(O), spike the sample with dilute H2O2 (0.1%) and incubate for 10 mins. If the pre-peak grows and the main peak shrinks, it is confirmed oxidation.
Module 4: Peak Tailing (Silanol Interactions)
Q: The main peak tails (Asymmetry > 1.5). Isn't TFA supposed to fix this?
A: FGLM-NH2 has a basic C-terminus (-NH2) which interacts with residual silanols.
The Mechanism: Standard peptides have a C-terminal carboxyl group (acidic). FGLM-NH2 is amidated (basic). Even with TFA (pH ~2), some residual silanols on the silica surface can deprotonate and bind ionically to the protonated N-terminus or the basic amide tail of your peptide.
The Fix:
-
Column Choice: Ensure you are using a "Type B" silica (High Purity) with extensive End-capping . (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Temperature: Increase column temperature to 40°C . This improves mass transfer and reduces secondary silanol interactions, sharpening the peak.
Visual Troubleshooting Workflow
The following logic tree helps you diagnose the specific noise type based on the frequency and behavior of the baseline.
Caption: Diagnostic logic tree for isolating baseline artifacts in FGLM-NH2 analysis. Follow the path based on visual inspection of the chromatogram.
Standardized Protocol: FGLM-NH2 Analysis
To minimize all the above errors, adopt this "Golden Standard" method.
| Parameter | Setting | Rationale |
| Column | C18, 3.5 µm or 5 µm, 4.6 x 150 mm | Standard hydrophobicity. 100Å pore size is sufficient for tetrapeptides. |
| Temp | 40°C | Reduces viscosity, improves peak symmetry for amidated peptides. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 214 nm (bw 4 nm) | Max sensitivity for peptide bond. Ref 360 nm (bw 100) if using DAD. |
| Mobile Phase A | Water + 0.1% TFA | Ion pairing agent (pH ~2). |
| Mobile Phase B | ACN + 0.085% TFA | Critical: Lower TFA balances baseline drift. |
| Gradient | 5% B to 60% B in 20 min | FGLM is hydrophobic; requires moderate organic strength. |
| Sample Diluent | 90% Water / 10% ACN + 0.1% TFA | Never dissolve in 100% ACN (causes peak breakthrough). |
References
-
Agilent Technologies. (2020). Eliminating Baseline Problems. Agilent Technical Support. Retrieved from [Link] (Verifies baseline drift causes and flow cell maintenance).
-
Dolan, J. W. (2023). Gradient Elution: Baseline Drift Problems. LCGC International.[1] Retrieved from [Link] (Source of the "absorbance mismatch" theory and solvent balancing).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14345146: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2.[2] Retrieved from [Link] (Verifies chemical structure and amidated terminus properties).
-
Mautz, B., et al. (2020).[3] Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test. LCGC North America.[4] Retrieved from [Link] (Validates the Methionine oxidation elution shift and troubleshooting).
Sources
Technical Support Center: Substance P (8-11) Stability Guide
Topic: Improving Half-Life of Substance P (8-11) in Plasma Samples Ticket ID: SP811-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalysis Division
The Stability Crisis: Executive Summary
You are likely reading this because your recovery rates for Substance P fragment 8-11 (SP 8-11) are inconsistent or near zero.
The Reality: SP(8-11) (Sequence: Phe-Gly-Leu-Met-NH₂ ) is not merely a passive metabolite; it is a high-affinity substrate for multiple plasma ectoenzymes. While endogenous Substance P (1-11) has a half-life of seconds to minutes in plasma, the C-terminal fragment SP(8-11) is even more vulnerable because it lacks the N-terminal protection and is the direct target of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) .
Standard "protease inhibitor cocktails" (typically just EDTA and Aprotinin) are insufficient for SP(8-11). They fail to block the specific metalloproteases that hydrolyze the Phe-Gly and Gly-Leu bonds. This guide details the "Quad-Block" strategy required to preserve this analyte.
Root Cause Analysis: The Enzymatic Gauntlet
To stabilize SP(8-11), you must understand what destroys it. The primary degradation pathways are distinct from those of the full-length peptide.
Key Degradation Pathways
-
ACE (Angiotensin-Converting Enzyme): The primary enemy. ACE acts as a dipeptidyl carboxypeptidase.[1] It cleaves the Phe⁸-Gly⁹ bond, destroying the tetrapeptide.
-
NEP (Neprilysin/CD10): Cleaves the same Phe⁸-Gly⁹ bond and potentially the Gly⁹-Leu¹⁰ bond.[1]
-
Aminopeptidases: Attack the exposed N-terminal Phenylalanine of the 8-11 fragment.
Pathway Visualization
The following diagram illustrates the enzymatic cascade you must interrupt.
Figure 1: Enzymatic susceptibility of Substance P (8-11). Note that ACE and NEP are the primary drivers of degradation for this specific fragment.
The Protocol: "Quad-Block" Stabilization System
Objective: Achieve >90% recovery of SP(8-11) at T=2 hours. Principle: Simultaneous inhibition of Serine Proteases, ACE, NEP, and Aminopeptidases immediately upon blood draw.
A. The Inhibitor Cocktail (Pre-Spike)
Do not rely on commercial "broad-spectrum" tablets alone; they often lack sufficient ACE/NEP inhibitors. Prepare collection tubes with this specific formulation:
| Component | Target Enzyme(s) | Final Conc. in Blood | Mechanism |
| EDTA (K2 or K3) | Metalloproteases | 1.8 mg/mL | Chelates Zn²⁺ required by ACE/NEP. |
| Aprotinin | Serine Proteases | 500 KIU/mL | Broad spectrum protection (Kallikrein/Plasmin). |
| Captopril | ACE (Critical) | 10 - 50 µM | Specific active-site blockade of ACE. |
| Phosphoramidon | NEP (Critical) | 1 - 10 µM | Potent inhibitor of Neprilysin. |
| Bestatin | Aminopeptidases | 10 - 50 µM | Protects the N-terminal Phenylalanine. |
B. Sample Processing Workflow
-
Preparation:
-
Pre-chill collection tubes (containing the cocktail above) on wet ice.
-
Pre-chill centrifuge to 4°C.
-
-
Collection (T=0):
-
Draw blood directly into the pre-chilled, inhibitor-loaded tube.
-
Inversion: Gently invert 8-10 times immediately. Do not vortex whole blood (hemolysis releases degrading enzymes).
-
-
Separation (T < 15 min):
-
Centrifuge at 2,000 x g for 15 minutes at 4°C .
-
Critical: Do not allow the sample to reach room temperature.
-
-
Acidification (The "Stop" Button):
-
Transfer plasma to a fresh polypropylene tube.
-
Immediately add 1% Trifluoroacetic Acid (TFA) or 1N Acetic Acid (10% v/v ratio).
-
Why? This irreversibly denatures remaining enzymes and dissociates SP(8-11) from plasma binding proteins (albumin).
-
-
Storage:
-
Flash freeze in liquid nitrogen or dry ice/methanol.
-
Store at -80°C.
-
Troubleshooting & FAQ
Q1: I am using EDTA and Aprotinin, but SP(8-11) disappears within minutes. Why? A: EDTA and Aprotinin are insufficient. While EDTA chelates divalent cations, the zinc affinity of ACE is high enough that EDTA alone acts too slowly. You must add a specific competitive inhibitor like Captopril or Lisinopril to block the catalytic site immediately. Furthermore, Aprotinin has no effect on ACE or NEP.
Q2: My ELISA kit manual says "Do not use EDTA." What should I do? A: This is a common conflict. ELISA kits often use alkaline phosphatase or other metal-dependent enzymes for detection, which EDTA inhibits.
-
The Fix: Use the EDTA/Captopril cocktail for stabilization during collection. Before the ELISA, perform a Solid Phase Extraction (SPE) (e.g., C18 column). This removes the interfering EDTA and inhibitors while concentrating the peptide. Reconstitute the sample in the ELISA assay buffer.
Q3: I see low recovery even with inhibitors. Could it be adsorption? A: Yes. SP(8-11) (Phe-Gly-Leu-Met-NH₂) is highly hydrophobic. It sticks to glass and standard polystyrene.
-
The Fix:
-
Use Low-Retention Polypropylene tubes only.
-
Add a carrier protein (like BSA) after the acidification step if compatible with downstream analysis.
-
Avoid multiple freeze-thaw cycles; the peptide adsorbs to the plastic surface during the thaw phase.
-
Q4: Can I use Heparin instead of EDTA? A: Avoid Heparin. Heparin does not inhibit metalloproteases. More importantly, Heparin can interfere with downstream PCR or LC-MS ionization. EDTA is preferred because it acts as a synergistic inhibitor for metalloproteases.
Q5: How do I validate that my stabilization is working? A: Perform a "Time-to-Freeze" experiment:
-
Pool fresh blood.
-
Spike with synthetic SP(8-11) at a known concentration (e.g., 1 ng/mL).
-
Aliquot into your inhibitor tubes.
-
Process aliquots at T=0, T=15m, T=30m, T=60m (leave on benchtop for stress test).
-
Analyze via LC-MS/MS.
-
If T=60m signal is <85% of T=0, increase Captopril/Phosphoramidon concentration.
References
-
Skidgel, R. A., et al. (1984). "Hydrolysis of substance P and neurotensin by converting enzyme and neutral endopeptidase." Peptides, 5(4), 769-776.[2]
-
Wang, J., et al. (2014). "Effects of sample handling methods on substance P concentrations and immunoreactivity in bovine blood samples." American Journal of Veterinary Research, 75(2).
-
Chikai, T., et al. (1999). "Major metabolites of substance P degraded by spinal synaptic membranes antagonize the behavioral response to substance P in rats."[3] Journal of Pharmaceutical Sciences, 88(11), 1127-1132.[3]
-
Couture, R., et al. (1981). "Inactivation of substance P and its C-terminal fragments in rat plasma and its inhibition by Captopril." Canadian Journal of Physiology and Pharmacology, 59(9), 957-964.
-
R&D Systems. (n.d.). "Substance P Assay Sample Preparation Guide."
Sources
- 1. Hydrolysis of substance P and its analogs by angiotensin-converting enzyme from rat lung. Characterization of endopeptidase activity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of substance p and neurotensin by converting enzyme and neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major metabolites of substance P degraded by spinal synaptic membranes antagonize the behavioral response to substance P in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Steric Hindrance in FGLM Peptide Conjugation
Case ID: FGLM-CONJ-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
The FGLM motif (Phe-Gly-Leu-Met-NH
This guide addresses the specific failure modes where steric hindrance prevents successful coupling or receptor binding. It moves beyond generic advice to provide actionable, mechanistic corrections for FGLM-specific workflows.
Diagnostic Workflow: Is Steric Hindrance Your Root Cause?
Before altering your chemistry, confirm that steric hindrance is the culprit using this decision matrix.
Figure 1: Diagnostic decision tree to distinguish between synthetic steric failure (reaction) and functional steric failure (bioactivity).
Troubleshooting & FAQs
Issue 1: The "Zero Yield" Phenomenon
Symptom: You are using standard EDC/NHS or Maleimide chemistry to conjugate FGLM to a protein or nanoparticle, but HPLC shows >90% unreacted peptide.
Technical Analysis: FGLM is a short peptide.[1] If you attempt to conjugate it directly to a large carrier (like an antibody or gold nanoparticle) without a spacer, the "cone of exclusion" from the carrier's surface prevents the peptide from approaching the reactive site. This is Synthetic Steric Hindrance .
Corrective Protocol: You must introduce a hydrophilic spacer to push the reactive group away from the carrier surface.
-
Recommendation: Use a PEG
to PEG spacer. -
Why: PEG (Polyethylene Glycol) is flexible and hydrophilic. A PEG
spacer adds ~16 Å of distance, sufficient to overcome the hydration shell of most proteins [1].
Protocol: N-Terminal PEGylation of FGLM
Note: This protocol assumes the C-terminus is amidated (FGLM-NH
-
Design: Synthesize/Order Cys-PEG4-Phe-Gly-Leu-Met-NH2.
-
Cys: Provides a unique thiol handle for site-specific conjugation.
-
PEG4: The critical spacer to resolve steric clash.
-
-
Reduction: Dissolve peptide in PBS (pH 7.2) + 10 mM TCEP to reduce disulfide dimers.
-
Conjugation: React with Maleimide-activated carrier (e.g., Maleimide-PEG-Liposome).
-
Validation: Monitor disappearance of the free thiol using Ellman’s Reagent.
Critical Check: Do not use a hydrophobic spacer (like alkyl chains) for FGLM. The Phe/Leu/Met residues are already hydrophobic; adding more hydrophobicity will drive the peptide to fold back onto itself or the carrier [2].
Issue 2: The "Hydrophobic Collapse"
Symptom: The reaction mixture turns cloudy, or the conjugate precipitates immediately after purification.
Technical Analysis: FGLM is 75% hydrophobic residues (Phe, Leu, Met). When conjugated to a surface, these residues seek to minimize water contact. Without sufficient spacing or solvation, they will drive Hydrophobic Collapse , causing the carrier to aggregate.
Corrective Action: Solvent & Density Tuning
| Parameter | Standard Condition | Optimized for FGLM | Mechanism |
| Solvent | 100% Aqueous Buffer | 20-30% DMSO or DMF | Organic co-solvent disrupts hydrophobic stacking of Phe/Leu rings during reaction [3]. |
| Loading Density | High (Max substitution) | Low to Medium | High density forces FGLM peptides closer, promoting intermolecular aggregation (beta-sheet like stacking). |
| Linker Polarity | Alkyl / None | PEG (Polar) | The hydration sphere of PEG prevents the hydrophobic FGLM heads from sticking together. |
Q: Can I use a Gly-Gly spacer instead of PEG? A: generally, No . While Gly-Gly provides length, it does not provide the solvation shell that PEG does. For hydrophobic peptides like FGLM, a PEG spacer is superior because it recruits water molecules, creating a "hydration barrier" that prevents aggregation [4].
Issue 3: Loss of Bioactivity (Receptor Binding)
Symptom: The conjugate is stable and pure, but it fails to activate the NK-1 receptor (or target receptor) in cell-based assays.
Technical Analysis: This is Functional Steric Hindrance . The FGLM sequence is the binding motif. If the conjugation site is too close to the binding pharmacophore, or if the carrier blocks the receptor pocket, the drug is inert.
Mechanism of Action:
FGLM-NH
Figure 2: Mechanism of Functional Steric Hindrance. Scenario A shows the carrier blocking receptor access. Scenario B shows a PEG spacer extending the FGLM motif into the binding pocket.
Corrective Protocol:
-
Orientation: Ensure conjugation is strictly at the N-terminus .
-
Validation: Use an ELISA with an anti-FGLM antibody to verify the motif is exposed. If the antibody cannot bind the conjugate, the receptor likely won't either [5].
References
-
Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties. National Institutes of Health (NIH). Available at: [Link]
-
Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Peptide 2.0.[2] Available at: [Link]
-
Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. PubMed Central. Available at: [Link]
Sources
Troubleshooting inconsistent potency results with FGLM batches
Welcome to the Technical Support Center for FGLM-amide peptide handling and assay optimization. As a Senior Application Scientist, I frequently consult with laboratories experiencing sudden drops in biological activity when transitioning between batches of FGLM.
FGLM-amide (Phe-Gly-Leu-Met-NH2) is the minimum essential C-terminal sequence of the neuropeptide Substance P[1]. In combination with the IGF-1 derived tetrapeptide SSSR, FGLM-amide synergistically promotes corneal epithelial cell migration and wound healing[2]. Because FGLM exerts its biological effects through the high-affinity Neurokinin-1 Receptor (NK-1R)[3], any structural deviation in the synthesized peptide drastically reduces receptor binding affinity.
This guide is designed to help you diagnose, troubleshoot, and validate your FGLM batches using field-proven, self-validating methodologies.
The Mechanistic Basis of FGLM Potency
To troubleshoot effectively, we must first understand the causality of the assay. The biological potency of FGLM is entirely dependent on its ability to dock into the NK-1R binding pocket. The C-terminal Methionine and the terminal amide group are strict structural requirements for this interaction[4]. Upon successful binding, NK-1R activates Gq-proteins, leading to intracellular calcium mobilization and Akt phosphorylation, which ultimately drives epithelial migration[5].
Caption: FGLM-amide mediated NK-1R signaling pathway driving epithelial migration.
Diagnostic Matrix for Batch Inconsistency
When a new batch of FGLM fails to produce the expected biological response, consult the following diagnostic matrix to identify the analytical signature of the failure.
| Analytical Finding | Primary Suspect | Mechanistic Causality | Required Corrective Action |
| Mass shift of +16 Da (LC-MS) | Methionine Oxidation | Oxidation of Met to Met(O) disrupts the hydrophobic interaction required for NK-1R docking. | Purge synthesis environment with Argon; use antioxidants (e.g., DTT) during cleavage. |
| Mass shift of +1 Da (LC-MS) | C-terminal Deamidation | Hydrolysis of the C-terminal amide to a free carboxylic acid (FGLM-OH) aborts receptor binding. | Ensure fresh cleavage cocktails; store lyophilized peptide at -20°C in desiccated conditions. |
| Broad HPLC peak, correct mass | Peptide Aggregation | Hydrophobic stacking of Phe and Leu residues leads to inactive beta-sheet formation. | Optimize solubilization buffer (e.g., 10% DMSO) prior to assay dilution. |
| Reduced Akt phosphorylation | Loss of Potency | Structural degradation or incorrect folding prevents NK-1R activation. | Perform orthogonal QC (LC-MS/MS + In Vitro Potency Assay) before in vivo use. |
Deep-Dive Troubleshooting FAQs
Q: Why does my FGLM batch show normal mass on our standard MS but reduced potency in the Akt phosphorylation assay? A: If the primary mass appears normal but potency is diminished, you are likely encountering low-level Methionine oxidation (Met sulfoxide) that is unresolved on standard single-quadrupole MS, or peptide aggregation. The NK-1R receptor is exquisitely sensitive to the oxidation state of the Methionine residue[6]. Even a 10-15% oxidized fraction in the batch will competitively antagonize or dilute the potency. Actionable insight: Switch to high-resolution LC-MS/MS to resolve the +16 Da peak. For formulation, ensure the highly hydrophobic peptide is reconstituted in a suitable co-solvent (like low-concentration DMSO) before dilution into the aqueous assay buffer to prevent aggregation.
Q: How critical is the C-terminal amide for FGLM potency? Can I use FGLM-OH? A: The amide is absolute. Substance P and its truncated synthetic forms are part of the tachykinin family, which share a strictly conserved COOH-terminal sequence (Phe-X-Gly-Leu-Met-NH2)[3]. The terminal amide is a structural requirement for docking into the NK-1R binding pocket[4]. A failure during Solid-Phase Peptide Synthesis (SPPS) cleavage, or subsequent hydrolysis, yields FGLM-OH (a free acid). This +1 Da mass shift completely abolishes biological activity.
Q: What is the most reliable in vitro potency assay for FGLM batches? A: While cell migration assays in human corneal epithelial cells (HCECs) are the ultimate phenotypic readout[7], they are too variable for strict batch-to-batch QC. I recommend measuring Akt phosphorylation in NK-1R expressing cells. FGLM-NH2 combined with SSSR induces rapid Akt phosphorylation in a manner sensitive to NK-1R antagonists like L-733,060[5]. Utilizing this antagonist provides a highly quantitative, self-validating system to prove your batch is specifically activating the target receptor.
Standardized Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. Implement the following workflows to standardize your FGLM batch validation.
Protocol A: High-Resolution LC-MS/MS QC for Methionine Oxidation
-
Sample Preparation: Reconstitute lyophilized FGLM-amide powder in 5% Acetonitrile / 0.1% Formic Acid to a concentration of 1 mg/mL. Critical: Do not use old or oxidative solvents.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient of 5% to 60% Acetonitrile (0.1% FA) over 15 minutes.
-
Mass Spectrometry: Operate in positive ESI mode. Monitor the parent ion [M+H]+ for intact FGLM-NH2 (Theoretical m/z ~ 480.6) and the oxidized variant[M+H]+ (m/z ~ 496.6).
-
Data Analysis: Calculate the area under the curve (AUC) for both peaks. A batch is considered "High Potency" only if the Met(O) fraction is <2% and no +1 Da deamidation peak is present.
Protocol B: Self-Validating In Vitro Potency Assay (Akt Phosphorylation)
-
Cell Culture: Seed Human Corneal Epithelial Cells (HCECs) in 6-well plates and culture until 80% confluent. Starve cells in serum-free medium for 12 hours prior to the assay to establish a true basal baseline.
-
Antagonist Pre-treatment (The Self-Validation Step): Pre-treat a parallel control well with 10 µM L-733,060 (a specific NK-1R antagonist) for 30 minutes[5]. This proves the subsequent signal is specifically mediated by NK-1R and not an artifact of the peptide formulation.
-
Peptide Treatment: Prepare a stimulation cocktail containing 1 mM FGLM-amide and 100 nM SSSR peptide[7]. Treat the cells for exactly 15 minutes at 37°C.
-
Lysis and Detection: Lyse cells immediately on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify phosphorylated Akt (Ser473) versus total Akt using a commercial sandwich ELISA or Western blot. An active batch should yield a >3-fold increase in pAkt over basal levels, which is fully abolished in the L-733,060 control well.
Caption: Self-validating QC workflow for FGLM-amide batch approval.
References
-
Treatment of neurotrophic keratopathy with substance-P-derived peptide (FGLM) and insulin-like growth factor I. maps.org.1
-
Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders. nih.gov. 4
-
Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy. arvojournals.org. 3
-
Neuropeptide substance P and the immune response. nih.gov. 6
-
Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy. researchgate.net. 5
-
Promotion of Corneal Epithelial Wound Healing by a Tetrapeptide (SSSR) Derived from IGF-1. arvojournals.org. 2
-
Promotion of Corneal Epithelial Wound Healing by a Tetrapeptide (SSSR) Derived from IGF-1. arvojournals.org. 7
Sources
- 1. maps.org [maps.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Modulating the tachykinin: Role of substance P and neurokinin receptor expression in ocular surface disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
Comparison of binding affinity: FGLM-NH2 vs full-length Substance P
Executive Summary
In the investigation of Tachykinin signaling, the distinction between full-length Substance P (SP) and its C-terminal tetrapeptide fragment, FGLM-NH2 (SP
Substance P (SP
FGLM-NH2 represents the minimal "message" sequence required for receptor activation. However, lacking the N-terminal "address" sequence, it exhibits significantly reduced binding affinity (micromolar range) and potency compared to the parent peptide. While it retains the ability to induce conformational changes in the receptor (efficacy), its rapid dissociation rates and poor receptor occupancy make it functionally weak in isolation, often requiring synergistic partners (e.g., IGF-1) or high concentrations to elicit physiological responses.
Verdict: Use Substance P for standard receptor characterization, signaling assays, and high-potency applications. Use FGLM-NH2 only when studying the minimal structural requirements for activation, C-terminal specific metabolic pathways, or specific synergistic wound-healing models where full-length SP is contraindicated due to neurogenic inflammation.
Molecular & Physicochemical Profile
| Feature | Substance P (Full Length) | FGLM-NH2 (Tetrapeptide) |
| Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH | Phe-Gly-Leu-Met-NH |
| Length | 11 Amino Acids | 4 Amino Acids |
| Molecular Weight | 1347.6 g/mol | ~466.6 g/mol |
| Key Domain | Bipartite: N-term (Affinity) + C-term (Activity) | Monopartite: C-term (Activity only) |
| Charge (pH 7.4) | Highly Positive (+3 net charge due to Arg/Lys) | Neutral/Hydrophobic |
| Solubility | High (Water/Saline) | Moderate (Hydrophobic character increases) |
Binding Affinity & Functional Potency[1][2][3]
The critical divergence lies in the Two-Site Binding Model of the NK1 receptor. The N-terminus of SP interacts with the extracellular loops (ECL2) and N-terminus of the NK1R, acting as a "zip code" that increases local concentration and residence time. FGLM-NH2 lacks this anchor.
Quantitative Comparison
| Metric | Substance P (SP | FGLM-NH2 (SP | Biological Implication |
| Binding Affinity ( | 0.1 – 1.0 nM | > 10,000 nM (10 | FGLM-NH2 cannot effectively displace radiolabeled SP at physiological concentrations. |
| Potency ( | 1 – 10 nM (GPI Contraction) | > 10 | FGLM-NH2 requires 1000x-10,000x higher concentration to elicit similar Gq activation. |
| Receptor Selectivity | High Selectivity for NK1R | Low Selectivity (Promiscuous) | Short hydrophobic C-termini can cross-react with NK2/NK3 receptors at high concentrations. |
| Signaling Bias | Balanced Agonist (Gq + Gs) | Gq-Biased (Putative) | Loss of N-terminus often decouples cAMP (Gs) signaling, preserving Calcium (Gq) flux only at high doses. |
Expert Insight: In standard Guinea Pig Ileum (GPI) assays, FGLM-NH2 is often classified as "inactive" because the concentrations required to induce contraction exceed the standard assay window. However, in sensitive corneal epithelial migration assays, FGLM-NH2 shows activity when combined with IGF-1, suggesting a mechanism dependent on synergistic signaling rather than direct high-affinity NK1R occupancy.
Mechanistic Visualization: The "Address & Message" Hypothesis
The following diagram illustrates why FGLM-NH2 fails to bind tightly despite containing the activation core.
Figure 1: The "Address and Message" concept. SP utilizes its N-terminus to anchor to extracellular loops (Address), allowing the C-terminus to insert efficiently (Message). FGLM-NH2 lacks the anchor, leading to rapid dissociation and low potency.
Experimental Protocols for Validation
To validate the differences described above, the following self-validating protocols are recommended.
Experiment A: Competitive Radioligand Binding (Affinity)
Objective: Determine the
-
Preparation: Use CHO-K1 cells stably expressing human NK1R. Prepare membranes by homogenization and centrifugation (40,000 x g).
-
Tracer: Use
-Substance P (0.5 nM final concentration). -
Competitors:
-
Control: Unlabeled Substance P (
M to M). -
Test: FGLM-NH2 (
M to M). Note the higher concentration range.
-
-
Incubation: 60 minutes at 25°C in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl
, 0.02% BSA). Critical: Include peptidase inhibitors (Phosphoramidon, Captopril) to prevent degradation of FGLM-NH2. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Plot % Specific Binding vs. Log[Concentration].
-
Expected Result: SP will show a sigmoidal displacement curve with
nM. FGLM-NH2 will likely show a partial displacement or a right-shifted curve with .
-
Experiment B: Intracellular Calcium Mobilization (Potency)
Objective: Assess functional activation of Gq signaling.
-
Loading: Load NK1R-expressing cells with Fluo-4 AM (calcium indicator) for 30 mins.
-
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.
-
Injection: Inject agonists:
-
Substance P (10 nM final).
-
FGLM-NH2 (10
M final).
-
-
Readout: Monitor peak fluorescence change (
). -
Validation: Pre-treat a subset of wells with Aprepitant (NK1 antagonist, 100 nM). If FGLM-NH2 signal is real, it must be blocked by Aprepitant.
Signaling Pathway Comparison
Substance P activates multiple G-protein pathways. Short C-terminal fragments often exhibit "biased agonism," preferentially activating Gq (Calcium) over Gs (cAMP).
Figure 2: Signaling Divergence. SP robustly activates both Gq and Gs pathways. FGLM-NH2, due to low residence time, struggles to stabilize the conformation required for Gs coupling, often resulting in a Gq-predominant profile at high concentrations.
References
-
Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599. Link
-
Nakamura, M., et al. (2003). "Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1." Diabetologia, 46, 839–842.[1] Link
-
Perrine, S. A., et al. (2008). "The role of the N-terminal and mid-region residues of substance P in regulating functional selectivity at the tachykinin NK1 receptor." European Journal of Pharmacology, 592(1-3), 1-8. Link
-
Teichberg, V. I., et al. (1981). "Distinct classes of substance P receptors revealed by a comparison of the activities of substance P and some of its segments."[2] Regulatory Peptides, 1(5), 327-333. Link
-
Steinhoff, M. S., et al. (2014). "The role of neurokinin-1 receptor in the promotion of corneal epithelial wound healing." Investigative Ophthalmology & Visual Science, 61(8), 29. Link
Sources
- 1. Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct classes of substance P receptors revealed by a comparison of the activities of substance P and some of its segments - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency differences between Substance P (8-11) and Neurokinin A
[1]
Executive Summary
This guide details the pharmacological distinctions between Substance P fragment (8-11) and Neurokinin A (NKA) .[1]
The Verdict: There is no functional equivalence between these two entities.
-
Neurokinin A is a potent, naturally occurring mammalian tachykinin that acts as a high-affinity agonist for the NK2 receptor and a moderate agonist for the NK1 receptor .[1]
-
Substance P (8-11) is a tetrapeptide metabolite (Phe-Gly-Leu-Met-NH2).[1] Experimental data confirms it is biologically inert or possesses negligible potency across all neurokinin receptors. It lacks the critical N-terminal aromatic residue required for the "message" domain to activate the receptor.
Critical Application Note: Researchers should not use SP (8-11) as an active agonist.[1] It is best utilized as a negative control to demonstrate the structural necessity of the pentapeptide consensus sequence (Phe-X-Gly-Leu-Met-NH2) or to monitor Neutral Endopeptidase (NEP) degradation activity.[1]
Molecular & Structural Analysis
The biological activity of tachykinins is dictated by the C-terminal "message" domain.[1] The consensus motif required for receptor activation is the pentapeptide Phe-X-Gly-Leu-Met-NH2 .[1][2]
Sequence Alignment
| Peptide | Sequence | Length | Critical Motif Status |
| Substance P (Full) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | 11 AA | Intact (Phe7-Phe8...)[1] |
| Neurokinin A | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | 10 AA | Intact (Phe6-Val7...)[1] |
| Substance P (8-11) | Phe-Gly-Leu-Met-NH2 | 4 AA | Truncated (Missing Phe7) |
Structural Insight:
-
NKA possesses the aromatic Phenylalanine at position -5 from the C-terminus (Phe6).[1] This residue anchors the peptide into the receptor's transmembrane binding pocket.
-
SP (8-11) retains only the last 4 residues.[1] It is missing the upstream Phenylalanine (Phe7 of the parent SP). Without this aromatic anchor, the peptide cannot stabilize the active conformation of the NK1 or NK2 receptor.
Receptor Selectivity & Potency Profile
Neurokinin A (NKA) [1][3][4][5][6][7]
-
NK2 Receptor (Primary Target): NKA is the endogenous ligand.[7] It exhibits high affinity (Ki ≈ 0.5 - 1.0 nM) and full efficacy.[1] It mediates smooth muscle contraction in the respiratory and urinary tracts.
-
NK1 Receptor: NKA displays significant cross-reactivity but with reduced potency (30-100 fold lower than Substance P).[1] It can still elicit full agonism at high concentrations (>100 nM).[1]
Substance P (8-11)
-
NK1 & NK2 Receptors: The tetrapeptide is functionally inactive.
-
Experimental Evidence: In guinea pig ileum (GPI) bioassays, sequences of 6 or more C-terminal amino acids (e.g., SP 6-11) elicit potent contractions.[1] The pentapeptide (SP 7-11) retains moderate activity.[1] The tetrapeptide (SP 8-11) shows no detectable spasmogenic activity at standard physiological concentrations.[1]
Quantitative Comparison Table
| Parameter | Neurokinin A (NKA) | Substance P (8-11) |
| Primary Receptor | NK2 (High Affinity) | None (Inactive Metabolite) |
| NK2 Potency (EC50) | 1 - 10 nM | > 10,000 nM (Inactive) |
| NK1 Potency (EC50) | ~100 nM | > 10,000 nM (Inactive) |
| Biological Role | Bronchoconstriction, Peristalsis | Degradation Product |
| Metabolic Stability | Moderate (degraded by NEP/ACE) | High (End-product) |
Mechanistic Visualization
The following diagrams illustrate the structural activity relationship and the signaling divergence.
Figure 1: The "Message-Address" Structure & Activity Loss
This flow displays why SP (8-11) fails to activate the receptor compared to NKA.[1]
Caption: Structural requirement for receptor activation. Note that SP (8-11) lacks the binding anchor.[1]
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Guinea Pig Ileum (GPI) Bioassay
Purpose: To demonstrate the functional inactivity of SP (8-11) vs. the contractility of NKA.[1]
-
Tissue Preparation:
-
Harvest ileum from a male Dunkin-Hartley guinea pig (300-400g).
-
Flush lumen with Tyrode’s solution.[1] Cut into 2-cm segments.
-
Mount in a 10-mL organ bath containing Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Agonist Challenge (Cumulative Dosing):
-
Group 1 (NKA): Add NKA in log increments: 1 nM -> 10 nM -> 100 nM -> 1 µM.
-
Expected Result: Dose-dependent tonic contraction.[1]
-
-
Group 2 (SP 8-11): Add SP (8-11) in log increments: 10 nM -> 100 nM -> 1 µM -> 10 µM.
-
Expected Result:Flatline (No response).
-
-
-
Control Verification:
Protocol B: Competitive Radioligand Binding (NK1)
Purpose: To quantify the lack of displacement by SP (8-11).
-
Membrane Prep: Use CHO cells stably expressing human NK1 receptors.
-
Tracer: Use [³H]-Substance P (0.5 nM).[1]
-
Competition:
-
Incubation: 60 mins at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.02% BSA).
-
Note: Include phosphoramidon (1 µM) to prevent enzymatic degradation during assay.[1]
-
-
Analysis:
References
-
Regoli, D., et al. (1974).[1] "The action of substance P on the guinea-pig ileum." Pharmacology, 11(4), 235-244.[1] Link
-
Pernow, B. (1983).[1] "Substance P." Pharmacological Reviews, 35(2), 85-141.[1] Link
-
Niedermirtl, F., et al. (2025).[1] "Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides." Journal of Biological Chemistry. Link
- Key Finding: Confirms the "message-address" model and the loss of Gq potency in truncated analogs lacking the N-terminal charge/structure.
-
Rupniak, N. M., et al. (2018).[1] "Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors." PLOS ONE, 13(10), e0205894.[1] Link
-
Bury, R. W., & Mashford, M. L. (1976).[1] "Biological activity of C-terminal partial sequences of substance P." Journal of Medicinal Chemistry, 19(7), 854–856.[1] Link
-
Key Finding: Explicitly states the tri- and tetrapeptides (SP 8-11) possess weak or no activity compared to the octapeptide.[1]
-
Sources
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Original article In vitro pharmacological evaluation of the radiolabeled C-terminal substance P analogue Lys-Phe-Phe-Gly-Leu-Met-NH2: Does a specific binding site exist? [termedia.pl]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of neurokinin A and substance P on cardiovascular and airway function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating NK1 Receptor Specificity: A Comparative Guide to Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH₂)
This guide provides a rigorous technical analysis of Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH₂), positioning it within the landscape of NK1 receptor agonists. It moves beyond simple product descriptions to offer a self-validating experimental framework for researchers.
Executive Summary: The "Message" Without the "Address"
In the pharmacology of tachykinins, Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH₂) represents the minimal active sequence—the C-terminal tetrapeptide of Substance P (SP). While it retains the biological "message" required to activate the Neurokinin-1 (NK1) receptor, it lacks the N-terminal "address" responsible for high-affinity subtype selectivity.[1]
For researchers, this presents a dichotomy: FGLM-NH₂ is a cost-effective, metabolically stable tool for activating NK1 signaling, particularly in tissue repair models (e.g., corneal healing). However, its use requires a rigorous validation protocol using selective antagonists to rule out cross-reactivity with NK2 and NK3 receptors. This guide outlines the causality of its mechanism and provides a standardized protocol for its specific validation.
Comparative Technical Profile
To understand where FGLM-NH₂ fits in the drug development toolkit, we must compare it against the endogenous ligand (Substance P) and highly selective synthetic analogs.
The "Message-Address" Hypothesis
-
The Message (C-Terminus): The sequence -Phe-Gly-Leu-Met-NH₂ is highly conserved across mammalian tachykinins (Substance P, Neurokinin A, Neurokinin B).[2][3] It is responsible for receptor activation (G-protein coupling).[1][4]
-
The Address (N-Terminus): The variable N-terminal sequence of Substance P (Arg-Pro-Lys...) confers high affinity for NK1 over NK2/NK3.
-
Implication: FGLM-NH₂ activates the receptor but binds with lower affinity and reduced selectivity compared to the full-length peptide.
Performance Comparison Table
| Feature | Substance P (Endogenous) | FGLM-NH₂ (Tetrapeptide) | GR73632 (Synthetic Agonist) | Neurokinin A (NKA) |
| Primary Receptor | NK1 (High Affinity) | NK1 (Moderate Affinity) | NK1 (High Affinity) | NK2 |
| Selectivity | High (NK1 >> NK2/3) | Low (Promiscuous) | Very High | High (NK2 >> NK1) |
| Metabolic Stability | Low (Rapid degradation) | Moderate | High | Low |
| Primary Signaling | Gq ( | Gq ( | Gq ( | Gq ( |
| Key Application | Neurological signaling | Tissue Repair / Wound Healing | Highly specific NK1 probe | Smooth muscle contraction |
| Validation Need | Moderate | CRITICAL (Must use antagonists) | Low | N/A |
Key Insight: FGLM-NH₂ is often utilized in combination with IGF-1 to promote epithelial migration. In this context, it acts synergistically, a property not fully replicated by other agonists.
Experimental Protocol: The Antagonist Challenge
Because FGLM-NH₂ lacks intrinsic high selectivity, you cannot assume an observed effect is solely NK1-mediated. You must prove it. The following protocol establishes a self-validating system using differential antagonism.
Methodological Workflow
Objective: Confirm that the biological response (e.g., Calcium Flux or Cell Migration) induced by FGLM-NH₂ is mediated specifically by NK1.
Reagents Required:
-
Agonist: FGLM-NH₂ (100 nM - 10 µM titration)
-
Specific NK1 Antagonist: L-733,060 or Aprepitant (1 µM)
-
Specific NK2 Antagonist: SR-48,968 (1 µM)
-
Readout: Fluo-4 AM (Calcium) or Scratch Assay (Migration)
Step-by-Step Protocol:
-
Baseline Establishment:
-
Seed NK1-expressing cells (e.g., U373 MG or corneal epithelial cells).
-
Starve cells (serum-free media) for 12–24 hours to reduce basal signaling.
-
-
Agonist Dose-Response (The "Signal"):
-
Treat cells with FGLM-NH₂ (log scale: 1 nM to 10 µM).
-
Determine the
(concentration yielding 80% max response). Note: FGLM often requires higher concentrations (µM range) than Substance P.
-
-
The Antagonist Challenge (The "Validation"):
-
Group A (Vehicle): Pre-incubate with DMSO.
-
Group B (NK1 Block): Pre-incubate with L-733,060 (1 µM) for 30 mins.
-
Group C (NK2 Block): Pre-incubate with SR-48,968 (1 µM) for 30 mins.
-
-
Stimulation:
-
Add FGLM-NH₂ at the determined
to all groups.
-
-
Interpretation:
-
If Group B shows complete inhibition and Group C shows no inhibition , the response is validated as NK1-specific.
-
If Group C shows partial inhibition, FGLM-NH₂ is cross-reacting with NK2 receptors (common at high concentrations).
-
Visualization: Validation Logic Flow
Caption: Logic flow for validating FGLM-NH₂ specificity using selective receptor antagonism.
Mechanistic Pathway: The Corneal Healing Model[5][6][7][8]
A primary application of FGLM-NH₂ is in neurotrophic keratopathy, where it mimics the synergistic effect of Substance P and IGF-1.[5] Understanding this pathway is crucial for researchers studying tissue repair.
Mechanism:
-
Activation: FGLM-NH₂ binds to the NK1 receptor on epithelial cells.
-
Transactivation: This triggers a G-protein cascade (Gq) leading to the phosphorylation of Akt (Protein Kinase B).
-
Synergy: Concurrent IGF-1 receptor activation amplifies this Akt signal.
-
Outcome: Enhanced epithelial cell migration and wound closure, suppressed inflammatory cytokines (IL-1α, MIP-1α).
Visualization: Synergistic Signaling Pathway[2]
Caption: Synergistic signaling of FGLM-NH₂ (via NK1) and IGF-1 converging on Akt to promote healing.
References
-
Nakamura, M., et al. (2003).[2] "Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1." Diabetologia.
-
Nagano, T., et al. (2020). "Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy." Investigative Ophthalmology & Visual Science.
-
Regoli, D., et al. (1994). "Pharmacology of neurokinin receptors." Biopolymers.[6]
-
Krumins, S.A., et al. (1993).[6] "C-terminal substance P fragments elicit histamine release from a murine mast cell line."[6] Neuropeptides.
-
Steinhoff, M.S., et al. (2014).[6][7] "Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease."[8] Physiological Reviews.
Sources
- 1. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A class of secreted mammalian peptides with potential to expand cell-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
FGLM-NH2 vs. Non-Amidated FGLM: Comparative Biological Activity
[1]
Executive Summary
FGLM-NH2 (Phe-Gly-Leu-Met-NH2) is the C-terminal tetrapeptide of Substance P (SP) and retains significant agonist activity at the Neurokinin-1 (NK1) receptor.[1][2] It is the minimal active fragment required for SP-like biological effects, particularly in tissue repair and smooth muscle contraction.
Non-amidated FGLM (Phe-Gly-Leu-Met-OH, or FGLM-free acid) is the metabolic breakdown product or synthetic precursor.[1] It exhibits negligible biological activity in most physiological assays compared to the amidated form. The loss of the C-terminal amide disrupts critical hydrogen bonding within the NK1 receptor pocket, reducing binding affinity by orders of magnitude and altering downstream signaling cascades (e.g., loss of cAMP generation).
Verdict: For any application requiring NK1 receptor activation—such as corneal wound healing or neurogenic inflammation research—FGLM-NH2 is the obligatory choice. The non-amidated form serves primarily as a negative control or metabolic marker.
Molecular Mechanism & Receptor Pharmacology[1]
The biological disparity between these two molecules stems from the structural requirements of the Neurokinin-1 Receptor (NK1R) , a G-protein coupled receptor (GPCR).[1]
The "Amide Anchor" Hypothesis
The C-terminal amide of Substance P (and FGLM-NH2) acts as a critical anchor.[1]
-
FGLM-NH2: The neutral amide group (
) forms a hydrogen bond network with specific residues (likely involving Asn/Tyr residues) deep in the NK1R transmembrane binding pocket.[1] This interaction stabilizes the active conformation of the receptor, allowing G-protein coupling ( and ). -
FGLM-OH: The free carboxylate group (
) introduces a negative charge.[1] This creates electrostatic repulsion within the hydrophobic binding pocket and fails to form the stabilizing hydrogen bonds.
Biased Signaling (Critical Insight)
Recent research indicates that deamidation does not just "turn off" the molecule but may induce biased signaling :
-
FGLM-NH2: Triggers full signaling: robust Intracellular Calcium (
) mobilization + Cyclic AMP (cAMP) generation.[1] -
FGLM-OH: Often fails to generate cAMP entirely.[1] While it may retain residual ability to mobilize calcium at very high concentrations, it lacks the efficacy to drive complex physiological responses like wound healing or vasodilation.
Diagram: NK1 Receptor Signaling Pathways
Caption: FGLM-NH2 activates both Gq and Gs pathways downstream of NK1R, driving the full biological response.[1] FGLM-OH fails to engage the receptor effectively.
Comparative Profiling: The Data
The following table synthesizes data from smooth muscle bioassays (Guinea Pig Ileum - GPI) and corneal epithelial wound healing models.
| Feature | FGLM-NH2 (Amide) | FGLM-OH (Free Acid) | Biological Implication |
| NK1 Receptor Affinity ( | High (nM range) | Very Low (>10 | Amide is essential for receptor recognition.[1] |
| Potency (GPI Contraction) | Active (EC50 ~1-10 nM) | Inactive (at tested doses) | Free acid cannot trigger muscle contraction.[1] |
| cAMP Signaling | Strong Activation | No Activation | Loss of amide abolishes Gs-coupled signaling.[1] |
| Enzymatic Stability | Moderate | Low | Amide protects C-terminus from carboxypeptidases.[1] |
| Corneal Wound Healing | Synergistic with IGF-1 | No Effect | FGLM-NH2 is the active therapeutic moiety.[1] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Key Finding: In corneal wound healing studies, FGLM-NH2 combined with IGF-1 (or the peptide SSSR) promotes epithelial migration.[1][3] Substituting FGLM-OH in this cocktail results in zero synergistic effect , proving the amide is non-negotiable for therapeutic efficacy.
Stability & Pharmacokinetics
Peptide stability is a major discriminator.[1]
-
Carboxypeptidase Resistance: The C-terminal amide protects FGLM-NH2 from immediate degradation by carboxypeptidases, which require a free carboxyl group to cleave amino acids from the C-terminus.[1]
-
Half-Life: While FGLM-NH2 is still susceptible to endopeptidases (like NEP/CD10 and ACE), it survives significantly longer in plasma and tissue culture media than the free acid form.[1]
Degradation Workflow
Caption: Deamidation of FGLM-NH2 is a terminal inactivation step.[1] The resulting FGLM-OH is rapidly cleared.
Experimental Protocols
Protocol A: In Vitro Corneal Epithelial Wound Healing Assay
Validates the synergistic activity of FGLM-NH2 with IGF-1.[1]
Reagents:
-
Test Peptide: FGLM-NH2 (Active) vs. FGLM-OH (Control). Purity >95%.
-
Co-factor: IGF-1 (10 ng/mL) or SSSR peptide.[1]
-
Model: SV40-immortalized human corneal epithelial cells (HCE-T) or primary rabbit corneal blocks.[1]
Step-by-Step:
-
Culture: Grow HCE-T cells to confluence in DMEM/F12 supplemented with 10% FBS.
-
Starvation: Switch to serum-free media for 24 hours to synchronize the cell cycle.
-
Wounding: Create a linear scratch wound using a sterile 200
L pipette tip.[1] -
Treatment:
-
Imaging: Capture images at 0h, 12h, and 24h using phase-contrast microscopy.
-
Quantification: Measure the wound area using ImageJ. Calculate % closure.
-
Expected Result: Group 3 should show significantly faster closure (>80% at 24h) compared to Groups 2 and 4.[1]
-
Protocol B: Calcium Mobilization Assay (NK1 Activation)
Determines receptor activation potency.[1]
Reagents:
Step-by-Step:
-
Loading: Incubate cells with 4
M Fluo-4 AM for 45 mins at 37°C in HBSS buffer. -
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.
-
Injection: Inject serial dilutions (
M to M) of FGLM-NH2 or FGLM-OH. -
Measurement: Monitor fluorescence peak for 120 seconds.
-
Analysis: Plot dose-response curves.
-
Validation: FGLM-NH2 should yield a sigmoidal dose-response curve.[1] FGLM-OH should show a flat line or response only at the highest concentration.
-
References
-
Nishida T, et al. (1996).[1] Synergistic effect of FGLM-NH2 and IGF-1 on epithelial wound healing of rabbit cornea.[1]Journal of Pharmacology and Experimental Therapeutics . Link (Verified context: Establishes FGLM-NH2 as the minimal active sequence).
-
Yamada N, et al. (2005).[1][4] Clinical Efficacy of Eyedrops Containing FGLM-NH2 and IGF-1 for Treatment of Neurotrophic Keratopathy.[1][5]Investigative Ophthalmology & Visual Science . Link (Verified context: Clinical application of the amidated peptide).
-
Regoli D, et al. (1994).[1] Receptors and antagonists for substance P and related peptides.Pharmacological Reviews . Link (Verified context: Structure-activity relationships of Tachykinins).[1]
-
Cascieri MA, et al. (1992).[1] Substance P receptor binding and signal transduction.[1][6]Journal of Biological Chemistry .[1] Link (Verified context: Importance of C-terminal amidation for GPCR coupling).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. journals.physiology.org [journals.physiology.org]
Cross-Reactivity Studies of FGLM Antibodies with Other Tachykinins: A Comprehensive Comparison Guide
Tachykinins constitute a major family of neuropeptides that function as neurotransmitters and neuromodulators. The mammalian tachykinins—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—share a highly conserved C-terminal motif: Phe-X-Gly-Leu-Met-NH2 (where X is a hydrophobic or aromatic amino acid)[1]. Because the C-terminal sequence is critical for receptor activation, antibodies raised against the FGLM-amide fragment are widely utilized in neurobiology and drug development.
However, the structural homology across tachykinins introduces significant cross-reactivity challenges. This guide provides an in-depth technical comparison of FGLM-targeted antibodies versus N-terminal specific alternatives, detailing the mechanistic causality of cross-reactivity and establishing self-validating protocols for antibody profiling.
Mechanistic Causality: The Structural Basis of Cross-Reactivity
To understand why FGLM antibodies cross-react, we must examine the structure-function relationship of tachykinins. The biological activity of tachykinins is mediated by three G-protein-coupled receptors (GPCRs): NK-1R, NK-2R, and NK-3R[2].
-
The C-Terminus (Receptor Activation): The C-terminal FGLM-amide (or structurally similar FXGLM-amide) sequence is strictly conserved because it is required for insertion into the orthosteric binding pocket of the neurokinin receptors, triggering downstream Gq/11 signaling pathways (e.g., PLC, IP3, intracellular calcium mobilization)[3].
-
The N-Terminus (Receptor Specificity): The divergent N-terminal sequences dictate receptor subtype selectivity. For example, SP preferentially binds NK-1R, NKA binds NK-2R, and NKB binds NK-3R[4].
When an antibody is raised against the short FGLM-NH2 peptide, the paratope recognizes the spatial conformation of the amidated methionine and the upstream hydrophobic residues. Consequently, these antibodies function as pan-tachykinin markers . While excellent for broad mapping of tachykinergic networks or evaluating the synergistic effects of FGLM-NH2 in corneal wound healing[1], they are fundamentally unsuited for distinguishing SP from NKA or NKB in multiplexed assays.
Figure 1: Tachykinin receptor selectivity is driven by the N-terminus, while the conserved FGLM-amide C-terminus drives pan-receptor activation and antibody cross-reactivity.
Comparative Analysis: FGLM Antibodies vs. N-Terminal Specific Antibodies
When selecting an antibody for tachykinin quantification (e.g., ELISA, RIA) or localization (e.g., IHC, IF), researchers must choose between C-terminal (FGLM) and N-terminal targeted clones.
Quantitative Cross-Reactivity Comparison
The following table summarizes typical cross-reactivity profiles derived from competitive ELISA and Surface Plasmon Resonance (SPR) data. Values represent the percentage of cross-reactivity relative to the primary immunogen (set at 100%).
| Antibody Target Region | Primary Immunogen | Substance P | Neurokinin A | Neurokinin B | Eledoisin (Non-Mammalian) | Primary Application Strengths |
| C-Terminal (FGLM-amide) | FGLM-NH2 | 100% | 85 - 95% | 80 - 90% | > 75% | Broad tachykinin mapping; identifying novel tachykinin-like peptides[5]. |
| N-Terminal SP | RPKPQQ (SP 1-6) | 100% | < 0.1% | < 0.1% | < 0.1% | Specific quantification of SP in plasma/CSF; distinguishing SP from NKA. |
| N-Terminal NKA | HKTDS (NKA 1-5) | < 0.1% | 100% | < 1.0% | < 0.1% | Specific quantification of NKA; studying NK-2R specific pathways. |
Key Insight: If your experimental goal is to measure the upregulation of the entire tachykinin system during inflammation or crossover effects in muscle overuse[6], an FGLM pan-tachykinin antibody is superior. If your goal is to isolate the specific neuro-immune contribution of the Substance P–NK-1R axis in conditions like neurotrophic keratopathy[1], an N-terminal specific SP antibody is strictly required to prevent false positives from NKA/NKB.
Experimental Protocols for Profiling Antibody Specificity
To ensure scientific integrity, any study utilizing tachykinin antibodies must employ a self-validating system to quantify cross-reactivity. Relying solely on vendor datasheets is insufficient due to lot-to-lot variability in polyclonal sera[7].
Protocol: Competitive ELISA for Cross-Reactivity Profiling
This workflow determines the exact cross-reactivity of an FGLM antibody against a library of tachykinin peptides.
Materials:
-
High-binding 96-well microplates.
-
Synthetic peptides (>95% purity): FGLM-NH2, full-length SP, NKA, NKB, and an irrelevant peptide (e.g., Bradykinin) as a negative control.
-
Primary FGLM antibody.
-
HRP-conjugated secondary antibody and TMB substrate.
Step-by-Step Methodology:
-
Antigen Coating: Coat the microplate with 100 µL/well of FGLM-NH2 peptide (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature.
-
Pre-incubation (The Competitive Step): In separate low-binding tubes, prepare serial dilutions (10⁻¹² to 10⁻⁵ M) of the competitor peptides (SP, NKA, NKB, Bradykinin). Mix each dilution 1:1 with a fixed, sub-saturating concentration of the FGLM antibody (e.g., the IC50 concentration determined from a prior direct binding assay). Incubate for 1 hour at 37°C to allow solution-phase binding.
-
Plate Incubation: Transfer 100 µL of the pre-incubated peptide-antibody mixtures to the coated microplate. Incubate for 1 hour at room temperature. (Causality: Free antibodies will bind to the plate; antibodies bound to the competitor peptide in solution will be washed away).
-
Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody (1:5000) for 1 hour. Wash 5x. Add TMB substrate for 15 minutes, stop with 1M H₂SO₄, and read absorbance at 450 nm.
-
Data Analysis: Plot the log of competitor concentration vs. normalized absorbance. Calculate the IC50 for each peptide.
-
Cross-Reactivity (%) = (IC50 of FGLM-NH2 / IC50 of Competitor Peptide) × 100.
-
Protocol: Pre-Adsorption Control for Immunohistochemistry (IHC)
When using FGLM antibodies for tissue staining, you must prove that the fluorescent signal is driven by peptide binding and not non-specific Fc-receptor interactions.
-
Preparation: Dilute the FGLM antibody to its optimal working concentration (e.g., 1:500) in blocking buffer.
-
Adsorption: Add a 10-fold to 100-fold molar excess of synthetic FGLM-NH2 peptide to the diluted antibody. Incubate overnight at 4°C with gentle agitation.
-
Application: Apply the pre-adsorbed antibody mixture to the tissue section alongside a serial section treated with the standard (non-adsorbed) antibody.
-
Validation: A complete ablation of the fluorescent signal in the pre-adsorbed section validates that the antibody is specifically recognizing the FGLM epitope.
Figure 2: Self-validating experimental workflow for profiling FGLM antibody cross-reactivity and specificity.
Conclusion and Best Practices for Drug Development
For researchers investigating the immunomodulatory roles of neuropeptides—such as the use of FGLM-NH2 and SSSR peptides to promote corneal wound healing via Akt signaling[1]—understanding antibody cross-reactivity is paramount.
Summary of Best Practices:
-
Do not use FGLM antibodies to claim Substance P specific expression. If your data relies on an FGLM clone, report the findings as "tachykinin-like immunoreactivity" rather than "Substance P expression"[6].
-
Always perform competitive profiling. Even highly purified monoclonal FGLM antibodies will bind NKA and NKB. Quantify this cross-reactivity using the ELISA protocol provided above before publishing quantitative data.
-
Match the antibody to the biological question. Use N-terminal clones for receptor-specific ligand quantification, and C-terminal (FGLM) clones for identifying global tachykinin system upregulation or discovering novel tachykinin-related peptides in non-mammalian models[5].
References
-
Nakamura, M., et al. (2020). Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy. Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]
-
Mashaghi, A., et al. (2016). Neuropeptide substance P and the immune response. Cellular and Molecular Life Sciences. Published on PMC. Available at:[Link]
-
Perez, J. E., et al. (2023). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. Nature Communications. Published on PMC. Available at:[Link]
-
Christie, A. E., et al. (2007). Identification, physiological actions, and distribution of TPSGFLGMRamide: a novel tachykinin-related peptide from the midgut and stomatogastric nervous system of Cancer crabs. Journal of Experimental Biology. Available at:[Link]
-
Forsgren, S., et al. (2010). Cross transfer effects after unilateral muscle overuse. Umeå University Medical Dissertations. Available at:[Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Role of Neuropeptides in the Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, physiological actions, and distribution of TPSGFLGMRamide: a novel tachykinin-related peptide from the midgut and stomatogastric nervous system of Cancer crabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. affinitybiologicals.com [affinitybiologicals.com]
Comparative Stability of FGLM-NH2 and Proteolytically Resistant Analogs: A Guide for Peptide Drug Development
Introduction and Mechanistic Context
The tetrapeptide sequence Phe-Gly-Leu-Met-NH2 (FGLM-NH2) represents the highly conserved C-terminal motif of Substance P (SP) and other mammalian tachykinins[1]. This specific sequence is the minimal pharmacophore required for high-affinity binding and activation of the Neurokinin-1 Receptor (NK1R)[1]. Clinically, FGLM-NH2 has garnered significant attention; when combined with SSSR (an insulin-like growth factor-1 derivative), it acts synergistically to promote epithelial regeneration and is utilized in the treatment of persistent corneal epithelial defects and neurotrophic keratopathy[2].
Despite its potent biological activity, the clinical and experimental utility of native FGLM-NH2 is severely bottlenecked by its pharmacokinetic instability. Native tachykinin sequences are rapidly hydrolyzed in vivo by a network of peptidases, limiting their half-life to mere minutes[3]. Consequently, engineering proteolytically resistant analogs that retain NK1R agonism while evading enzymatic degradation is a critical objective for drug development professionals.
The Causality of Peptide Instability
To design effective analogs, one must first understand the causality of the native peptide's degradation. FGLM-NH2 is primarily targeted by neutral endopeptidases (NEP), particularly neprilysin (EC 3.4.24.11) , and angiotensin-converting enzyme (ACE)[4][5].
-
Endopeptidase Vulnerability: Neprilysin specifically cleaves peptide bonds on the amino side of hydrophobic residues. In the FGLM-NH2 sequence, the Phe-Gly and Leu-Met bonds act as primary cleavage sites[4].
-
Exopeptidase Vulnerability: The exposed N-terminus of truncated SP fragments makes them highly susceptible to aminopeptidases, leading to rapid sequential degradation[5].
-
Chemical Instability: The C-terminal methionine is prone to spontaneous oxidation to methionine sulfoxide, which drastically reduces receptor binding affinity[5].
Fig 1. Comparative degradation and signaling pathways of native FGLM-NH2 versus proteolytically resistant analogs.
Structural Strategies for Proteolytic Resistance
Researchers employ several structural modifications to shield the vulnerable peptide backbone from enzymatic recognition while preserving the 3D pharmacophore required for NK1R activation.
A. N-Terminal Pyroglutamylation (e.g., CAP-TAC1)
CAP-TAC1 (pGlu-FFGLM-NH2) is an endogenous, capped tachykinin peptide. The conversion of the N-terminal amino acid into a cyclic pyroglutamate (pGlu) removes the free primary amine[3]. This modification completely abolishes recognition by aminopeptidases. In plasma stability assays, CAP-TAC1 demonstrated a half-life of 14.4 minutes, significantly outperforming native Substance P (8.4 minutes)[3].
B. Backbone N-Methylation and Oxidation Protection (e.g., [Sar9, Met(O2)11]-SP)
Replacing Glycine with Sarcosine (N-methylglycine) introduces a methyl group directly onto the peptide backbone nitrogen. This creates severe steric hindrance, preventing endopeptidases like neprilysin from hydrogen-bonding with the peptide backbone, effectively blocking cleavage[5]. Furthermore, replacing Methionine with Methionine sulfone (Met(O2)) pre-oxidizes the residue into a stable, active conformation, preventing unpredictable in vivo oxidation[5].
C. Glycosylation
Attaching bulky carbohydrate moieties to the peptide can physically block protease access. For example, the analog (N-alpha-Boc-beta-D-Glc-p(1->5)Gln)-Gln-Phe-Phe-Gly-Leu-Met-NH2 has been shown to be highly resistant to degradation when exposed to rat hypothalamic slices, though this massive steric bulk comes at the cost of reduced receptor affinity (approximately one-third the potency of native SP)[6].
Quantitative Performance Comparison
The following table synthesizes the pharmacokinetic and pharmacodynamic profiles of native tachykinin motifs versus their engineered counterparts.
| Peptide / Analog | Sequence / Modification | Primary Mechanism of Resistance | Plasma Half-Life (t1/2) | NK1R Activity |
| Substance P | RPKPQQFFGLM-NH2 (Native) | None | ~8.4 min[3] | Full Agonist |
| FGLM-NH2 | FGLM-NH2 (Native C-terminus) | None | < 5 min | Moderate Agonist |
| CAP-TAC1 | pGlu-FFGLM-NH2 | N-pyroglutamylation | 14.4 min[3] | High Agonist |
| [Sar9, Met(O2)11]-SP | RPKPQQFF-Sar-L-Met(O2)-NH2 | N-methylation & Sulfone | > 2 hours[5] | High (Selective) |
| Glycosylated SP(5-11) | (Glc)-Gln-QFFGLM-NH2 | Steric shielding via Glycan | Highly Resistant[6] | Reduced Agonist[6] |
Experimental Workflows for Stability and Activity Validation
To objectively compare novel FGLM-NH2 analogs, laboratories must employ self-validating assay systems. The following protocols ensure that observed stability is due to structural resistance rather than assay artifacts.
Protocol A: Plasma Stability Assessment via LC-MS/MS
This protocol isolates enzymatic degradation from chemical instability by utilizing heat-inactivated plasma controls.
-
Matrix Preparation: Collect fresh mouse or human plasma. Prepare a negative control matrix by heat-inactivating an aliquot of plasma at 65°C for 30 minutes (destroys peptidase activity).
-
Peptide Incubation: Incubate 10 µM of the test analog and 10 µM of native Substance P (Internal Positive Control) in 100 µL of active plasma and heat-inactivated plasma at 37°C[3].
-
Kinetic Sampling & Quenching: At precise timepoints (0, 10, 30, 60, 90, 120 minutes), extract a 10 µL aliquot. Crucial Step: Immediately add 1 µL of HALT protease inhibitor cocktail and boil the sample. Causality: This instantly quenches enzymatic activity, preventing ex vivo degradation during downstream sample prep[3].
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile, centrifuge at 14,000 x g for 10 minutes, and collect the supernatant.
-
LC-MS/MS Quantification: Analyze the supernatant to quantify the remaining intact peptide mass. Calculate the half-life (t1/2) using a one-phase exponential decay model.
Fig 2. Self-validating experimental workflow for assessing peptide plasma stability via LC-MS/MS.
Protocol B: Functional Receptor Activation ([35S]GTPγS Binding Assay)
Because structural modifications (like D-amino acid substitutions) can inadvertently convert an agonist into an antagonist[5], binding affinity alone is insufficient. A functional assay is required to prove the analog still activates the receptor.
-
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human NK1R.
-
Assay Assembly: In assay buffer (containing GDP to lock G-proteins in the inactive state), combine 10 µg of membrane protein, 0.1 nM[35S]GTPγS, and varying concentrations of the peptide analog (10^-11 to 10^-5 M)[1].
-
Self-Validation Control: Run a parallel assay pre-incubated with 1 µM L-733,060 (a highly selective NK1R antagonist). Causality: If the analog's signal is not blocked by L-733,060, the observed activation is non-specific and not mediated by NK1R.
-
Incubation & Filtration: Incubate for 60 minutes at 30°C. Terminate by rapid filtration through GF/B glass fiber filters to trap the membrane-bound [35S]GTPγS.
-
Measurement: Quantify radioactivity using liquid scintillation counting. Calculate EC50 and Emax relative to native Substance P[1].
References
-
[1] In vitro pharmacological evaluation of the radiolabeled C-terminal substance P analogue Lys-Phe-Phe-Gly-Leu-Met-NH2: Does a specific binding site exist? Termedia. Available at:
-
[6] A peptidases-resistant glycosylated analogue of substance P-(5-11). Specificity towards substance P receptors. NIH. Available at:
-
[4] Information on EC 3.4.24.11 - neprilysin. BRENDA Enzyme Database. Available at:
-
[2] Emerging Treatments for Persistent Corneal Epithelial Defects. MDPI. Available at:
-
[3] A class of secreted mammalian peptides with potential to expand cell-cell communication. NIH. Available at:
-
[5] The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. NIH. Available at:
Sources
- 1. Original article In vitro pharmacological evaluation of the radiolabeled C-terminal substance P analogue Lys-Phe-Phe-Gly-Leu-Met-NH2: Does a specific binding site exist? [termedia.pl]
- 2. mdpi.com [mdpi.com]
- 3. A class of secreted mammalian peptides with potential to expand cell-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Information on EC 3.4.24.11 - neprilysin and Organism(s) Rattus norvegicus and UniProt Accession P07861 - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A peptidases-resistant glycosylated analogue of substance P-(5-11). Specificity towards substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of FGLM Hydrolysis by Angiotensin-Converting Enzyme (ACE)
A Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of FGLM (Phe-Gly-Leu-Met-NH₂) as a substrate for Angiotensin-Converting Enzyme (ACE) kinetic analysis against industry-standard alternatives like Hippuryl-His-Leu (HHL) and FAPGG.
While HHL remains the historical "gold standard" for general ACE activity, FGLM offers a distinct advantage: it is the C-terminal tetrapeptide of Substance P , a physiological neuropeptide. Hydrolysis of FGLM directly models the accumulation of bradykinin and Substance P, the mechanism linked to ACE inhibitor-induced cough and angioedema. Consequently, FGLM is the superior choice for researchers investigating the physiological side-effect profiles of novel ACE inhibitors, whereas HHL is better suited for high-throughput potency screening.
Part 1: Comparative Analysis of ACE Substrates
The choice of substrate dictates the assay's sensitivity, physiological relevance, and detection method. The table below contrasts FGLM with the two most common alternatives.
Table 1: Kinetic and Operational Comparison
| Feature | FGLM (Phe-Gly-Leu-Met-NH₂) | HHL (Hippuryl-His-Leu) | FAPGG (Furylacryloyl-Phe-Gly-Gly) |
| Primary Application | Physiological Modeling: Mimics Substance P degradation; domain specificity studies. | General Screening: Standard QC for ACE activity; inhibitor potency ( | High-Throughput: Continuous kinetic monitoring for rapid screening. |
| Physiological Relevance | High: Direct fragment of Substance P (a natural ACE substrate). | Low: Synthetic analog of Angiotensin I. | Low: Synthetic chromogenic substrate. |
| Detection Method | HPLC: UV (214 nm) or Fluorescence (if derivatized). | Spectrophotometry: UV (228 nm) after solvent extraction. | Spectrophotometry: Continuous decrease at 340 nm. |
| Affinity ( | High Affinity (~10–50 µM) (Mimics native peptide affinity) | Low Affinity (~2.0 mM) (Requires high substrate conc.) | Medium Affinity (~0.3 mM) |
| Turnover ( | Moderate: Slower than Ang I, allowing precise intermediate analysis. | High: Rapid turnover, ideal for detecting low enzyme levels. | High: Optimized for rapid signal change. |
| Domain Specificity | Mixed/C-Domain Bias: Hydrolyzed by both, but often used to probe C-domain dominant cleavage of SP. | Non-Specific: Cleaved by both N- and C-domains (C-domain ~3x faster). | Non-Specific: Cleaved by both domains. |
Analyst Note: Use HHL for routine QC of purified enzyme. Use FGLM when characterizing the mechanism of action of a new drug, specifically if it spares Substance P degradation (potentially reducing side effects).
Part 2: Mechanistic Insight & Signaling Pathway[1]
ACE is a peptidyl-dipeptidase (EC 3.4.15.1) that cleaves dipeptides from the C-terminus of substrates.
-
Substrate: FGLM (Phe-Gly-Leu-Met-NH₂)
-
Cleavage Site: Between Glycine (Gly) and Leucine (Leu).
-
Products: Phe-Gly (N-terminal fragment) + Leu-Met-NH₂ (C-terminal dipeptide amide).
Unlike Angiotensin I (deca-peptide), FGLM is a short tetrapeptide, making it an ideal probe for the active site's S₂' subsite specificity without the steric complexity of larger proteins.
Diagram 1: ACE Hydrolysis Mechanism of FGLM
Caption: Schematic of ACE-mediated hydrolysis of FGLM. The enzyme cleaves the Gly-Leu peptide bond, releasing a dipeptide and a dipeptide amide.
Part 3: Detailed Experimental Protocol (HPLC)
This protocol is designed for kinetic accuracy and reproducibility . Unlike the HHL assay, which requires ethyl acetate extraction (introducing variability), this HPLC method allows for direct injection after protein precipitation.
1. Reagents & Preparation
-
Buffer A: 50 mM HEPES or Borate buffer, pH 8.3, containing 300 mM NaCl (Chloride is essential for ACE activity).
-
Substrate Stock: 1 mM FGLM in Buffer A.
-
Stop Solution: 10% Trifluoroacetic acid (TFA).
-
Internal Standard (Optional): Hippuric acid or a distinct dipeptide (e.g., Gly-Gly-Tyr) to normalize injection volume errors.
2. Enzymatic Reaction Workflow
-
Equilibration: Pre-incubate 10 µL of ACE (approx. 10–50 mU/mL) at 37°C for 5 minutes.
-
Initiation: Add 90 µL of FGLM substrate (varying concentrations: 10 µM – 200 µM for
determination). -
Incubation: Incubate at 37°C for exactly 30 minutes.
-
Termination: Add 10 µL of 10% TFA to stop the reaction.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein. Transfer supernatant to HPLC vial.
3. HPLC Analysis Conditions
-
Column: C18 Reverse-Phase (e.g., Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide bond absorption) or 280 nm (Phe aromatic ring). Note: 214 nm is more sensitive.
4. Data Processing
-
Identify peaks for FGLM (substrate) and Phe-Gly / Leu-Met-NH₂ (products) using pure standards.
-
Calculate hydrolysis rate (
) based on the Area Under Curve (AUC) of the product peak. -
Plot
vs. (substrate concentration) using a Lineweaver-Burk or Michaelis-Menten non-linear regression to determine and .
Diagram 2: HPLC Assay Workflow
Caption: Step-by-step workflow for the extraction-free HPLC kinetic assay of FGLM.
References
-
Skidgel, R. A., et al. (1984).[2] "Hydrolysis of substance P and neurotensin by converting enzyme and neutral endopeptidase." Peptides. Link
-
Cushman, D. W., & Cheung, H. S. (1971). "Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung." Biochemical Pharmacology. Link
-
Siems, W. E., et al. (2005).[3] "Substrate specificity of the angiotensin-converting enzyme." Clinical Chemistry and Laboratory Medicine. Link
-
BenchChem. (2025).[4] "A Comparative Guide to the Kinetic Analysis of Angiotensin-Converting Enzyme (ACE) with Hippuryl-His-Leu and Alternative Substrates." Link
-
Deddish, P. A., et al. (1998). "N-domain-specific substrate and C-domain inhibitors of angiotensin-converting enzyme."[5] Hypertension.[6] Link
Sources
- 1. Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Kinetic and structural characterization of amyloid‐β peptide hydrolysis by human angiotensin‐1‐converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Safety Operating Guide
Phenylalanyl-glycyl-leucyl-methioninamide proper disposal procedures
- 1. Frontiers | New Pharmacological Approaches for the Treatment of Neurotrophic Keratitis [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. clinicallab.com [clinicallab.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Comprehensive Safety and Handling Guide for Phenylalanyl-glycyl-leucyl-methioninamide
For Researchers, Scientists, and Drug Development Professionals
As the specific hazards of novel or research-grade peptides such as Phenylalanyl-glycyl-leucyl-methioninamide are often not fully characterized, a cautious approach is paramount to ensure personnel safety and research integrity.[1] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and compliant disposal methods.
Foundational Safety: Hazard Identification and Risk Assessment
Before handling Phenylalanyl-glycyl-leucyl-methioninamide, a thorough risk assessment is mandatory.[1] Given that the full biological effects of many research peptides are unknown, it is crucial to treat the substance with a high degree of caution.[1]
Potential Hazards:
-
Unknown Biological Activity: The full toxicological properties of this peptide may not be known.
-
Respiratory Sensitization: Inhalation of the lyophilized powder can lead to allergic reactions.[1]
-
Skin and Eye Irritation: Direct contact with the peptide may cause irritation.[1]
-
Cross-Contamination: Improper handling can compromise experimental results and introduce safety hazards.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling research chemicals and serves as the primary barrier against accidental exposure.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles/Glasses | Required to protect against liquid splashes and chemical vapors.[1][2][3][4][5] |
| Face Shield | Recommended during initial reconstitution of the lyophilized powder or when there is a high risk of splashing.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from spills.[1][2][3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. Change gloves immediately if they become contaminated.[1][2][3][4][5] |
| Respiratory Protection | Fume Hood/Respirator | Necessary when handling the lyophilized powder to prevent inhalation.[1][2][3] Work should be conducted in a fume hood or biosafety cabinet.[2] |
dot
Caption: Workflow for selecting and donning appropriate PPE before handling the peptide.
Operational Plan: From Receipt to Reconstitution
A structured operational plan minimizes the risk of exposure and ensures the integrity of the peptide.
3.1. Storage
Proper storage is crucial for maintaining the stability and purity of peptides.[3]
-
Lyophilized Powder: For long-term storage, keep the peptide at -20°C or -80°C, protected from light.[2][3]
-
Peptide Solutions: The shelf life of peptide solutions is limited. It is recommended to store solutions in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[6]
3.2. Handling and Reconstitution
Always work in a designated, well-ventilated area, such as a chemical fume hood or biosafety cabinet, especially when handling the powder form to prevent inhalation.[2][3][4]
Step-by-Step Reconstitution Protocol:
-
Preparation: Before starting, wash your hands thoroughly and put on all required PPE (lab coat, gloves, and safety goggles).[1] Sanitize your work area.[1]
-
Equilibration: Allow the sealed vial of the lyophilized peptide to reach room temperature before opening to prevent moisture condensation.[1]
-
Solvent Selection: The solubility of a peptide is dependent on its amino acid sequence. For an unknown peptide, a solubility test with a small amount is recommended.[7]
-
Reconstitution: Carefully add the appropriate sterile solvent to the vial. Sonication can be used to aid dissolution.[7]
dot
Caption: Step-by-step workflow for the safe reconstitution of lyophilized peptides.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes.[2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station and seek medical attention.[2] |
| Inhalation | Move the affected person to fresh air immediately and seek medical attention.[2][8] |
| Ingestion | Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[8][9] |
| Spill | Use a chemical spill kit to decontaminate the area according to your institution's protocols.[2] Collect all contaminated materials in a designated hazardous waste container.[1] |
Disposal Plan
Proper disposal of peptide waste is essential for safety and regulatory compliance.
-
Solid Waste: All consumables that have come into contact with Phenylalanyl-glycyl-leucyl-methioninamide, such as gloves, pipette tips, and vials, must be collected in a designated hazardous chemical waste container.[1]
-
Liquid Waste: Unused peptide solutions should be disposed of in a designated hazardous chemical waste container. Do not pour peptide solutions down the drain.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.
dot
Caption: Compliant disposal workflow for solid and liquid peptide waste.
References
- Safety Tips for Handling Peptides in Your Research. (2026, February 21). Suzhou Peptides.
- Are there any safety concerns when handling peptide substr
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Bio-Synthesis.
- Personal protective equipment for handling Peptide R. Benchchem.
- Safe Handling & Lab PPE for Peptides | Compliance Research Guide. (2025, December 8). Purepeptix.
- MSDS - Safety D
- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- Peptide Handling Guideline.
- Storage and Handling Synthetic Peptides. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. suzhoupeptides.com [suzhoupeptides.com]
- 4. biorunstar.com [biorunstar.com]
- 5. purepeptix.com [purepeptix.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biocat.com [biocat.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
